1-(alpha-L-Threofuranosyl)thymine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5?,6-,8+/m0/s1 |
InChI Key |
ILPQVLSHRQDSNB-KVWYPCGYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(CO2)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Prebiotic Synthesis of Threofuranosyl Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the prebiotic synthesis of threofuranosyl nucleosides, a class of molecules considered a potential precursor to RNA in the origin of life. Threose nucleic acid (TNA), with its simpler four-carbon sugar backbone, presents a compelling alternative to the five-carbon ribose of RNA, and understanding its abiotic formation is crucial for origin-of-life studies and for the development of novel nucleic acid-based therapeutics. This document details the experimental protocols for key synthetic pathways, presents quantitative data in a comparative format, and illustrates the reaction workflows through signaling pathway diagrams.
Synthesis of α-Threofuranosyl Cytidine (B196190) via Photochemical Anomerization
A high-yielding, stereoselective, and protecting-group-free synthesis of α-threofuranosyl cytidine has been demonstrated, leveraging UV light as a key energy source, which would have been abundant on the prebiotic Earth. The pathway begins with plausible prebiotic precursors—glycolaldehyde (B1209225) and cyanamide (B42294)—and proceeds through key tetrose aminooxazoline intermediates.
Experimental Protocols
1.1.1. Synthesis of Tetrose Aminooxazolines (TAO and EAO)
The initial step involves the formation of 2-aminooxazole (2AO) from cyanamide and glycolaldehyde, which then reacts with another molecule of glycolaldehyde to form a mixture of threo- and erythro-furanosyl tetrose aminooxazolines (TAO and EAO).
-
Reactants: Cyanamide (4), Glycolaldehyde (5), 2-Aminooxazole (2AO).
-
Procedure: The reaction of cyanamide and glycolaldehyde efficiently forms 2-aminooxazole (>80% yield). Subsequently, the reaction of 2AO with glycolaldehyde yields TAO and EAO.
-
Yield: This step produces TAO and EAO in high yields, reported to be greater than 90%.
1.1.2. Formation of 2,2'-Anhydrocytidine Nucleosides
The tetrose aminooxazolines (TAO and EAO) are then reacted with cyanoacetylene (B89716) to form their respective 2,2'-anhydronucleosides.
-
Reactants: threo-aminooxazoline (TAO), erythro-aminooxazoline (EAO), Cyanoacetylene (HC₃N).
-
Procedure: TAO and EAO are reacted with cyanoacetylene, leading to a near-quantitative conversion to their corresponding anhydrocytidines (6 and 7).
-
Yield: Near-quantitative.
1.1.3. Thiolysis and Photochemical Anomerization
The anhydrocytidines undergo reversible thiolysis with hydrogen sulfide (B99878) (H₂S), followed by a key UV-light-driven photoanomerization step.
-
Reactants: Anhydrocytidines (6 and 7), Hydrogen Sulfide (H₂S).
-
Irradiation: A 254 nm UV light source is used for the photoanomerization.
-
Procedure: Thiolysis of the anhydrocytidines yields 1',2'-cis-thiocytidines (9 and 10). Subsequent irradiation of this mixture at 254 nm selectively converts the cis-isomers to the more stable 1',2'-trans-thiocytidines (8 and 11).
-
Monitoring: The reaction progress is monitored by ¹H NMR spectroscopy.
1.1.4. Oxidative Hydrolysis to α-Threofuranosyl Cytidine
The final step involves the conversion of the trans-thiocytidine to the canonical cytidine nucleoside.
-
Reactants: α-threo-2-thiocytidine (8), Hydrogen Peroxide (H₂O₂).
-
Procedure: The sulfur atom at the C2 position is removed by reaction with hydrogen peroxide, which rapidly converts the thiocytidine to α-threofuranosyl cytidine (3) in quantitative yield.
-
Note: The cis-1',2'-isomers (9 and 10), under the same oxidative conditions, cyclize back to their anhydro- forms (6 and 7) rather than hydrolyzing to cytidine.
Quantitative Data Summary
| Reaction Step | Starting Material(s) | Product(s) | Yield | Reference |
| 2-Aminooxazole Formation | Cyanamide, Glycolaldehyde | 2-Aminooxazole (2AO) | >80% | |
| Tetrose Aminooxazoline Formation | 2AO, Glycolaldehyde | TAO and EAO | >90% | |
| Anhydrocytidine Formation | TAO/EAO, Cyanoacetylene | Anhydrocytidines 6 and 7 | Near-quantitative | |
| Photoanomerization (after 2 days) | cis-thiocytidines 9 and 10 | trans-thiocytidines 8 and 11 | 8 (52%), 11 (51%) | |
| Oxidative Hydrolysis | α-threo-2-thiocytidine (8), H₂O₂ | α-threofuranosyl cytidine (3) | Quantitative |
Reaction Pathway Diagram
Caption: Synthesis of α-threofuranosyl cytidine from prebiotic precursors.
Diastereoselective Synthesis of 3'-Amino-TNA Nucleosides
A four-step, high-yielding synthesis of 3'-amino-TNA nucleosides from prebiotic feedstocks has been developed, featuring a key phosphate-induced resolution step that purifies the biologically relevant threo-isomer.[1][2]
Experimental Protocols
2.1.1. Three-Component Reaction to form Tetrose 3'-Amino-aminooxazolines
This initial step involves a three-component reaction in water to form the key amino-sugar scaffold.
-
Reactants: Glycolaldehyde (1), 2-Aminooxazole (3), and an aminonitrile (e.g., glycine (B1666218) nitrile, 6a).[2]
-
Procedure: The reactants are mixed in water at neutral pH. While the reaction is not highly selective, the desired tetrose 3'-amino-aminooxazolines (7) are formed.[2]
2.1.2. Phosphate-Mediated Stereochemical Resolution
Phosphate (B84403) is used to selectively resolve the diastereomeric mixture of threo- and erythro-aminooxazolines.
-
Reactant: Mixture of threo- and erythro-3'-amino-aminooxazolines (7).
-
Reagent: Phosphate buffer.
-
Procedure: In a phosphate buffer, the desired threo-isomer precipitates, allowing for its spontaneous purification. The erythro-isomer remains in solution and rearranges to an unreactive form.[1][2] This provides a mechanism for the selective accumulation of the genetically relevant isomer.
2.1.3. Nucleobase Construction and Anomerization
The nucleobase is constructed onto the purified amino-sugar scaffold.
-
Reactants: Purified threo-3'-amino-aminooxazoline (threo-7), Cyanoacetylene.
-
Procedure: Reaction with cyanoacetylene builds the cytosine ring, followed by subsequent thiolysis and photochemical anomerization (similar to the pathway in section 1) to yield the desired α-threo-nucleoside.[2]
2.1.4. Aqueous Phosphorylation
The final step is the phosphorylation of the 3'-amino-nucleoside to form the corresponding nucleoside triphosphate (NTP).
-
Reactants: 3'-amino-TNA nucleoside.
-
Reagent: Cyclic trimetaphosphate (cTMP) in water, catalyzed by MgCl₂.[2]
-
Procedure: The phosphorylation occurs directly in water under mild conditions, a process not feasible for canonical ribonucleosides.[1][2]
Quantitative Data Summary
| Reaction Step | Starting Material(s) | Key Feature | Outcome | Reference |
| 3-Component Coupling | Glycolaldehyde, 2-Aminooxazole, Glycine nitrile | Formation of amino-sugar scaffold | Diastereomeric mixture of 3'-amino-aminooxazolines | [2] |
| Stereochemical Resolution | Diastereomeric mixture | Phosphate-induced precipitation | Spontaneous purification of the threo-isomer | [1][2] |
| Hydrolysis of threo-10 | threo-10 in phosphate buffer (100 mM, pH 7, 40°C) | Stability of the nucleoside | 34% hydrolysis after 40 hours | [2] |
| Phosphorylation | 3'-amino-TNA nucleoside, cTMP, MgCl₂ | Aqueous phosphorylation | Formation of Nucleoside Triphosphate (NTP) | [1][2] |
Logical Workflow Diagram
Caption: Logical workflow for the synthesis of 3'-amino-TNA nucleosides.
Stereoselective Synthesis of Threose-Adenine Nucleotides
Another plausible prebiotic pathway leads to the formation of threose-adenine nucleoside-2'-phosphate. This route circumvents the problematic direct condensation of a sugar and a pre-formed nucleobase.
Experimental Protocol
-
Reactants: Threose-1,2-cyclic phosphate, Adenine (B156593).
-
Catalyst: Divalent metal ions (Mg²⁺ or Ca²⁺).[3]
-
Procedure: The reaction of threose-1,2-cyclic phosphate with adenine in the presence of divalent metal ions provides threose-adenine nucleoside-2'-phosphate stereoselectively.[3] The precursor, threose-1,2-cyclic phosphate, can be formed in high yield from the phosphorylation of threose, which itself can be formed from the dimerization of glycolaldehyde.[3]
-
Yield: While the reaction of threose and adenine directly gives a high yield (>70%) of a mixture of anomers where the linkage is at the amino group of adenine, the reaction with threose-1,2-cyclic phosphate is noted for its stereoselectivity.[3]
Reaction Pathway Diagram
References
Structural Analysis of TNA Duplexes by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar-phosphate backbone, has garnered significant interest for its ability to form stable duplexes with itself, as well as with DNA and RNA.[1][2][3] This unique characteristic, coupled with its resistance to nuclease degradation, positions TNA as a promising candidate for various therapeutic and biotechnological applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the three-dimensional structures and dynamics of TNA duplexes in solution, providing crucial insights for the rational design of TNA-based drugs and nanomaterials.[1][4][5]
This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structural determination of TNA duplexes by NMR.
Structural Characteristics of TNA Duplexes
NMR studies have consistently shown that TNA duplexes, whether TNA-TNA homoduplexes or TNA-DNA/RNA heteroduplexes, predominantly adopt an A-like helical geometry.[3][6][7] This contrasts with the canonical B-form helix of DNA. The structure of a TNA-TNA duplex, as determined by NMR, reveals a right-handed double helix with antiparallel strands engaged in Watson-Crick base pairing.[1][2] The threose sugar units typically exhibit a 4'-exo pucker, and the 2'- and 3'-phosphodiester substituents are in a quasi-diaxial position.[1][2]
A key structural parameter, the average sequential Pi-Pi+1 distance in TNA duplexes, has been measured at approximately 5.85 Å, which is shorter than that of A-form DNA (6.2 Å).[1][2] The helical parameters, including slide and x-displacement, as well as a shallow and wide minor groove, further align the TNA duplex structure with that of A-type DNA and RNA.[1][2]
Experimental Workflow for TNA Duplex Structure Determination by NMR
The process of determining the solution structure of a TNA duplex by NMR is a multi-step procedure that begins with sample preparation and culminates in the calculation and validation of a structural model.
Detailed Experimental Protocols
Sample Preparation
A high-quality NMR sample is paramount for obtaining high-resolution structural data.
-
TNA Oligonucleotide Synthesis and Purification: TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[7] Following synthesis, the oligonucleotides are purified, commonly by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Duplex Formation (Annealing): Equimolar amounts of the complementary TNA strands are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl). The solution is heated to a temperature above the duplex melting temperature (typically ~90°C) and then slowly cooled to room temperature over several hours to facilitate proper annealing of the duplex.
-
NMR Sample Preparation: The annealed duplex is lyophilized and then redissolved in a deuterated solvent (typically 99.96% D₂O for observing non-exchangeable protons or 90% H₂O/10% D₂O for observing exchangeable imino protons).[8][9] The final sample concentration for NMR is typically in the millimolar range.[6] An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), may be added for chemical shift referencing.[10]
NMR Data Acquisition
A suite of two-dimensional (2D) NMR experiments is employed to obtain the necessary structural information.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), and the intensity of NOE cross-peaks is used to estimate the distances between protons that are close in space (typically < 5-6 Å).[11] NOESY spectra are recorded with various mixing times (e.g., 50, 100, 150 ms) to account for spin diffusion and to accurately determine distances.[12]
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify protons that are part of the same spin system (i.e., within the same sugar ring).[3][11] It is crucial for the sequential assignment of resonances.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment provides information about through-bond J-couplings between protons, which is essential for determining dihedral angles within the sugar-phosphate backbone.[3][13]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, this experiment can be used to observe correlations between nitrogen atoms and their attached protons, aiding in the assignment of imino protons in base pairs.
-
³¹P NMR: Phosphorus-31 NMR can provide information about the conformation of the phosphodiester backbone.
Data Processing and Resonance Assignment
The acquired NMR data is processed using software such as NMRPipe or NMRFx.[14][15] This involves Fourier transformation, phasing, and baseline correction.[16]
Resonance assignment is the process of attributing each signal in the NMR spectra to a specific proton in the TNA duplex. This is typically achieved using a "sequential walking" strategy, where connectivities between a base proton (H6/H8) and its own sugar protons (H1', H2', etc.) are established, and then sequential connectivities to the sugar protons of the neighboring nucleotide are identified through NOESY cross-peaks.[11]
Structure Calculation and Validation
-
Generation of Structural Restraints:
-
Distance Restraints: The volumes of NOE cross-peaks are converted into upper distance bounds between pairs of protons.[17]
-
Dihedral Angle Restraints: J-coupling constants obtained from DQF-COSY spectra are used to restrain the dihedral angles of the sugar-phosphate backbone using the Karplus equation.[11]
-
Hydrogen Bond Restraints: For Watson-Crick base pairs, distance restraints are applied to maintain the hydrogen bonds between the donor and acceptor atoms.[17]
-
-
Structure Calculation: The collected restraints are used as input for structure calculation programs such as XPLOR-NIH, CYANA, or ARIA.[18] These programs use computational algorithms, such as restrained molecular dynamics and simulated annealing, to generate a family of structures that are consistent with the experimental data.[6]
-
Structure Validation: The resulting ensemble of structures is evaluated for its agreement with the experimental restraints and for its overall quality based on stereochemical parameters. This ensures that the final structure is a valid representation of the TNA duplex in solution.
Quantitative Data for a TNA Duplex
The following tables provide representative quantitative data obtained from the NMR analysis of a TNA duplex. The data is based on the published structure of the TNA octamer duplex (3'-2')-CGAATTCG.[1][12]
Table 1: Representative ¹H Chemical Shifts (ppm) for a TNA Duplex
| Residue | H1' | H2' | H3' | H4'1 | H4'2 | H6/H8 |
| C1 | 5.80 | 4.35 | 4.20 | 4.10 | 3.95 | 7.60 |
| G2 | 5.75 | 4.40 | 4.25 | 4.15 | 4.00 | 7.90 |
| A3 | 5.90 | 4.50 | 4.30 | 4.20 | 4.05 | 8.20 |
| A4 | 5.85 | 4.45 | 4.28 | 4.18 | 4.02 | 8.15 |
| T5 | 5.70 | 4.30 | 4.15 | 4.05 | 3.90 | 7.40 |
| T6 | 5.65 | 4.25 | 4.10 | 4.00 | 3.85 | 7.35 |
| C7 | 5.78 | 4.32 | 4.18 | 4.08 | 3.92 | 7.55 |
| G8 | 5.72 | 4.38 | 4.22 | 4.12 | 3.98 | 7.85 |
Note: Chemical shifts are approximate and can vary depending on experimental conditions.
Table 2: NMR Acquisition and Processing Parameters
| Experiment | Spectrometer Frequency (MHz) | Spectral Width (Hz) | Acquired Data Points | Scans per Increment | Recycle Delay (s) |
| NOESY (H₂O) | 500.03 | 12019 | 4k x 512 | 64 | 2.5 |
| NOESY (D₂O) | 500.03 | 4496 | 4k x 512 | 32 | 7.5 |
| DQF-COSY | 500.03 | 3125 | 4k x 512 | 64 | 2.0 |
| ¹H-³¹P COSY | 500.03 | 3125 / 2441 | 2k x 512 | 32 | 0.075 |
| ¹H-¹³C HSQC | 500.03 | 4496 / 22727 | 2k x 512 | 64 | 2.0 |
Data adapted from Ebert et al., J. Am. Chem. Soc. 2008, 130, 45, 15105-15115.[12]
Table 3: Representative NOE-Derived Distance Restraints (Å)
| Proton 1 | Proton 2 | Upper Bound (Å) |
| C1 H1' | G2 H8 | 4.0 |
| G2 H1' | A3 H8 | 4.0 |
| A3 H1' | A4 H8 | 4.0 |
| A4 H1' | T5 H6 | 4.0 |
| T5 H1' | T6 H6 | 4.0 |
| T6 H1' | C7 H6 | 4.0 |
| C7 H1' | G8 H8 | 4.0 |
| C1 H2' | C1 H6 | 3.5 |
| G2 H2' | G2 H8 | 3.5 |
| A3 H2' | A3 H8 | 3.5 |
This is a small subset of the total NOE restraints used for structure calculation.
Signaling Pathways and Logical Relationships
The logical flow of information from the experimental NMR data to the final three-dimensional structure is a critical aspect of the process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The structure of a TNA-TNA complex in solution: NMR study of the octamer duplex derived from alpha-(L)-threofuranosyl-(3'-2')-CGAATTCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 5. people.bu.edu [people.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. nmrprobe.org [nmrprobe.org]
- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 17. NMR structure of a DNA duplex containing nucleoside analog 1-(2′-deoxy-β-d-ribofuranosyl)-3-nitropyrrole and the structure of the unmodified control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccpn.ac.uk [ccpn.ac.uk]
The Genesis of a Xeno-Nucleic Acid: A Technical Guide to Threose Nucleic Acid (TNA) Formation Under Early Earth Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The origin of life and the nature of the first genetic material are central questions in prebiotic chemistry. While the "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule, its prebiotic synthesis faces significant challenges. This has led to the exploration of alternative genetic polymers, or xeno-nucleic acids (XNAs), that could have preceded or coexisted with RNA. Among the most promising candidates is Threose Nucleic Acid (TNA), a nucleic acid analogue with a simpler four-carbon threose sugar backbone.[1][2] This technical guide provides an in-depth exploration of the plausible prebiotic conditions on early Earth that could have facilitated the formation of TNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical pathways involved. TNA's remarkable properties, including its ability to form stable duplexes with itself, DNA, and RNA, and its resistance to enzymatic degradation, make it not only a compelling subject for origin-of-life research but also a molecule of significant interest for therapeutic and diagnostic applications.[2][3]
Early Earth Environment: The Hadean Eon
The Hadean Eon (approximately 4.5 to 4.0 billion years ago) represents the earliest period of Earth's history, characterized by extreme conditions that set the stage for prebiotic chemistry.[4][5][6][7] Understanding these conditions is crucial for evaluating the plausibility of TNA formation.
| Parameter | Value | Source |
| Atmospheric Pressure | >10-27 atm | [1] |
| Surface Temperature | Ranged from molten to < 100-230 °C | [1][6] |
| Atmospheric Composition | Initially H₂, He; later dominated by CO₂, N₂, H₂O, with trace amounts of CH₄, NH₃, CO | [6][8][9] |
| Oceanic Conditions | Likely acidic due to high atmospheric CO₂ | [1] |
| Ultraviolet (UV) Radiation | High flux due to the absence of an ozone layer | [1] |
| Key Minerals | Silicates, Borate minerals, Phosphate (B84403) minerals (e.g., apatite) | [10][11] |
Prebiotic Synthesis of TNA Monomers
The formation of TNA requires the synthesis of its fundamental building blocks: the threose sugar, nucleobases, and their subsequent phosphorylation to form nucleotides.
Synthesis of Threose
Threose, a four-carbon sugar, is simpler than the five-carbon ribose found in RNA. A plausible prebiotic route to threose is the dimerization of glycolaldehyde.[10][11][12][13][14][15][16][17][18]
| Reactants | Catalyst/Conditions | Product | Yield | Source |
| Glycolaldehyde | Base (e.g., Ca(OH)₂) | Threose and other tetroses | Variable, can be significant under specific conditions | [11][12] |
| Formaldehyde | Ca(OH)₂ | Glycolaldehyde, Glyceraldehyde | Intermediate steps in the formose reaction | [12][14] |
Nucleobase Formation and Nucleoside Synthesis
The synthesis of purine (B94841) and pyrimidine (B1678525) nucleobases under prebiotic conditions is thought to involve photochemical reactions with precursors like hydrogen cyanide (HCN) and formamide.[19][20] The subsequent attachment of a nucleobase to the threose sugar to form a nucleoside is a critical step. Recent studies have demonstrated the diastereoselective and regiospecific formation of 3'-amino-TNA nucleosides from prebiotic feedstocks in high yields.[21][22]
| Reactants | Conditions | Product | Yield | Source |
| Prebiotic feedstocks (e.g., cyanamide, glycolaldehyde) | Photochemical anomerization | 3'-amino-TNA nucleosides | High-yielding (four steps) | [21][22] |
Phosphorylation of Threose Nucleosides
The final step in monomer formation is the phosphorylation of the nucleoside to form a nucleotide. Prebiotically plausible phosphorylating agents like trimetaphosphate can effectively phosphorylate 3'-amino-TNA nucleosides in aqueous conditions.[21][22][23][24][25]
| Reactant | Phosphorylating Agent | Conditions | Product | Yield |
| 3'-amino-TNA nucleoside | Cyclic trimetaphosphate | Aqueous, mild conditions | 3'-amino-TNA nucleoside triphosphate (NTP) | High |
Non-Enzymatic Polymerization of TNA
Once TNA monomers were present, their polymerization into oligonucleotides is a crucial step towards a functional genetic system. Non-enzymatic, template-directed polymerization of activated TNA monomers has been demonstrated experimentally.[26][27][28][29][30]
| Monomers | Template | Activating Agent | Product | Yield |
| Activated 2'-amino-TNA nucleotides | RNA, DNA, or TNA | 2-Methylimidazole | TNA oligomers | Up to 42% full-length product in 6 hours |
| Activated RNA mononucleotides | TNA | - | RNA oligomers | Slower than on an RNA template |
Physicochemical Properties of TNA
TNA exhibits several properties that make it a robust candidate for a primordial genetic molecule.
| Property | Description | Quantitative Data | Source |
| Stability to Acid Hydrolysis | Significantly more stable than DNA and RNA under acidic conditions. | Half-life of TNA at pH 3.3 and 90°C is 6.3 hours, compared to 10.9 minutes for DNA and 40.8 minutes for RNA. | [31] |
| Nuclease Resistance | The 2',3'-phosphodiester linkage makes TNA resistant to degradation by nucleases. | TNA remains undigested after 7 days in 50% human serum. | [2] |
| Duplex Formation | Forms stable Watson-Crick base pairs with itself, DNA, and RNA. | TNA/RNA duplexes are often more stable than DNA/RNA duplexes. | [2] |
Experimental Protocols
Prebiotic Synthesis of 3'-amino-TNA Nucleosides
This protocol is a summary of the high-yielding, four-step synthesis of 3'-amino-TNA nucleosides from prebiotic feedstocks as described by Whitaker and Powner (2022).[21][22]
Step 1: Synthesis of Tetrose Aminooxazolines
-
Reactants: Glycolaldehyde, 2-aminooxazole, and an aminonitrile.
-
Conditions: Aqueous solution at neutral pH.
-
Procedure: The three components are mixed in water and allowed to react. This reaction diastereoselectively forms the threose aminooxazoline.
Step 2: Nucleobase Construction
-
Reactant: Tetrose aminooxazoline.
-
Reagent: Cyanoacetylene (B89716).
-
Procedure: The tetrose aminooxazoline is reacted with cyanoacetylene to construct the pyrimidine ring.
Step 3: Thiolysis and Photochemical Anomerization
-
Procedure: The product from Step 2 undergoes thiolysis followed by irradiation with UV light to induce anomerization, yielding the desired α-anomer.
Step 4: Phosphate-Mediated Resolution
-
Conditions: The mixture of diastereomers is treated with phosphate.
-
Procedure: Phosphate selectively crystallizes with the threo-isomer, leading to its spontaneous purification.
Non-Enzymatic Template-Directed Polymerization of TNA
This protocol is based on the work demonstrating the non-enzymatic, template-directed polymerization of activated 2'-amino-TNA nucleotides.[26]
-
Materials:
-
TNA primer and template oligonucleotides.
-
Activated 2'-amino-TNA mononucleotides (e.g., 2-MeImp-2'-NH₂-TNA-G).
-
Reaction buffer (e.g., containing Mg²⁺ and a suitable pH buffer).
-
-
Procedure:
-
Anneal the TNA primer to the template oligonucleotide.
-
Add the activated 2'-amino-TNA mononucleotides to the primer-template complex.
-
Incubate the reaction mixture under appropriate temperature and time conditions.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides can be synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry, similar to DNA and RNA synthesis.[32][33][34][35][36]
-
Instrumentation: Automated DNA/RNA synthesizer.
-
Reagents:
-
TNA phosphoramidite monomers (A, C, G, T).
-
Controlled pore glass (CPG) solid support functionalized with the initial TNA nucleoside.
-
Standard synthesis reagents (activator, capping solution, oxidizing agent, deblocking solution).
-
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next TNA phosphoramidite monomer.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final cycle, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Purification: The crude TNA oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or PAGE.
Visualizations
Prebiotic Pathway to a TNA Monomer
Caption: Plausible prebiotic synthesis pathway for a TNA nucleotide.
Experimental Workflow for In Vitro Selection of a TNAzyme
Caption: Experimental workflow for the in vitro selection of a TNA enzyme (TNAzyme).
TNA's Potential Role in the Central Dogma of Molecular Biology
Caption: A model illustrating TNA's potential role as a genetic precursor to RNA and DNA.
Conclusion
The study of Threose Nucleic Acid provides a compelling glimpse into the possibilities of a pre-RNA world. Its chemical simplicity, robust stability, and ability to interface with the canonical nucleic acids, DNA and RNA, make it a strong candidate for one of life's earliest genetic polymers. The experimental evidence for its prebiotic synthesis and non-enzymatic polymerization under conditions consistent with the Hadean Earth lends significant support to this hypothesis. For researchers in drug development, the inherent nuclease resistance and unique structural properties of TNA offer exciting opportunities for the design of novel therapeutics and diagnostics. Further investigation into the catalytic potential of TNA (TNAzymes) and its interactions with other prebiotic molecules will undoubtedly continue to shed light on the origins of life and expand the toolkit of synthetic biology.
References
- 1. Hadean - Wikipedia [en.wikipedia.org]
- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hadean Eon | Start, Timeline, & Facts | Britannica [britannica.com]
- 7. geologyscience.com [geologyscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prebiotic Synthesis of Glycolaldehyde and Glyceraldehyde from Formaldehyde: A Computational Study on the Initial Steps of the Formose Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. researchgate.net [researchgate.net]
- 25. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. academic.oup.com [academic.oup.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 30. researchgate.net [researchgate.net]
- 31. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. alfachemic.com [alfachemic.com]
- 33. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 34. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 35. atdbio.com [atdbio.com]
- 36. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
An In-depth Technical Guide to the Fundamental Properties of 1-(alpha-L-Threofuranosyl)thymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(α-L-Threofuranosyl)thymine, a key constituent of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analogue with a simplified four-carbon sugar-phosphate backbone that has garnered significant interest in the fields of synthetic biology, diagnostics, and oligonucleotide therapeutics. This document details the chemical and physical properties of 1-(α-L-Threofuranosyl)thymine, its incorporation into TNA oligonucleotides, and the unique characteristics these polymers exhibit, including their hybridization capabilities with DNA and RNA, and their resistance to nuclease degradation. Furthermore, this guide outlines detailed experimental protocols for the synthesis of TNA building blocks and oligonucleotides, as well as methodologies for their characterization. Finally, we explore the functional implications of incorporating 1-(α-L-Threofuranosyl)thymine into therapeutic modalities such as siRNA and aptamers, with a focus on their mechanisms of action.
Core Properties of 1-(alpha-L-Threofuranosyl)thymine
1-(α-L-Threofuranosyl)thymine is a nucleoside analogue composed of a thymine (B56734) base linked to an α-L-threofuranose sugar. This seemingly subtle alteration from the natural five-carbon ribose or deoxyribose sugar imparts profound changes on the resulting nucleic acid polymer, TNA.
Chemical and Physical Data
The fundamental chemical and physical properties of 1-(α-L-Threofuranosyl)thymine and its derivatives are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | [1] |
| Molecular Formula | C₉H₁₂N₂O₅ | [1] |
| Molecular Weight | 228.2 g/mol | [1] |
| CAS Number | 325683-84-9 | [1] |
| Predicted pKa | 9.55 ± 0.10 | [1] |
| Canonical SMILES | CC1=CN([C@@H]2OC--INVALID-LINK--[C@H]2O)C(=O)NC1=O | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Topological Polar Surface Area | 99.1 Ų | [1] |
Structural Data
The three-dimensional structure of 1-(α-L-Threofuranosyl)thymine triphosphate has been elucidated in the context of a polymerase active site.
| Parameter | Value | PDB ID |
| Crystal Structure | Human polymerase eta with incoming threofuranosyl thymine nucleoside triphosphate opposite template dA | 9CIQ |
| Resolution | 2.8 Å | [2] |
| Experimental Method | X-ray diffraction | [2] |
TNA Oligonucleotides: Hybridization and Stability
The incorporation of 1-(α-L-Threofuranosyl)thymine into TNA oligonucleotides confers unique hybridization properties and enhanced stability.
Thermal Melting (Tm) Data of TNA-containing Duplexes
The melting temperature (Tm) is a critical parameter for assessing the stability of nucleic acid duplexes. The Tm of TNA-containing duplexes is influenced by factors such as sequence composition and the nature of the complementary strand (DNA or RNA).
| Duplex Type | Sequence Context | Tm (°C) | Conditions |
| TNA-DNA | Low purine (B94841) content in TNA | Generally lower than analogous DNA-DNA duplexes by ~5 °C | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 10 µM strand concentration |
| TNA-DNA | High purine content in TNA | Generally higher than analogous DNA-DNA or RNA-DNA duplexes | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 10 µM strand concentration |
| TNA-RNA | TNA modification in siRNA | Minor destabilization compared to unmodified RNA-RNA duplexes | Phosphate-buffered saline (pH 7.4) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 1-(α-L-Threofuranosyl)thymine and TNA oligonucleotides.
Synthesis of 1-(α-L-Threofuranosyl)thymine Nucleoside
Caption: Generalized workflow for the synthesis of 1-(α-L-Threofuranosyl)thymine.
Protocol: The synthesis generally begins with a protected L-threose derivative. The hydroxyl groups are protected using standard protecting groups to ensure regioselectivity in subsequent steps. The anomeric carbon is then activated, typically by conversion to a halide or an acetate, to facilitate the glycosylation reaction. The activated sugar is then coupled with silylated thymine in the presence of a Lewis acid catalyst. Finally, the protecting groups are removed under appropriate conditions to yield the desired 1-(α-L-Threofuranosyl)thymine nucleoside. Purification is typically achieved through column chromatography.
Solid-Phase Synthesis of TNA Oligonucleotides
Protocol: TNA oligonucleotides are synthesized using standard β-cyanoethyl phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
-
Support: A universal solid support is typically used.
-
Monomers: TNA phosphoramidite building blocks, including the 1-(α-L-Threofuranosyl)thymine phosphoramidite, are prepared according to published procedures.
-
Coupling: The coupling time for TNA phosphoramidites is extended compared to standard DNA synthesis (e.g., 2000 seconds).
-
Detritylation: Detritylation is performed in two cycles.
-
Cleavage and Deprotection: Cleavage from the solid support and deprotection of the nucleobases are achieved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for an extended period (e.g., 18 hours).
-
Purification: The crude oligonucleotides are purified by denaturing polyacrylamide gel electrophoresis (PAGE).
Enzymatic Incorporation of α-L-Threofuranosylthymine Triphosphate
Protocol: The enzymatic incorporation of α-L-threofuranosylthymine triphosphate (tTTP) into a growing nucleic acid chain is performed using an engineered DNA polymerase.
-
Reaction Mixture: A typical reaction mixture contains a DNA template-primer duplex, the desired tNTPs (including tTTP), a suitable reaction buffer, and an engineered DNA polymerase (e.g., Therminator DNA polymerase).
-
Incubation: The reaction is incubated at the optimal temperature for the polymerase.
-
Analysis: The incorporation of the TNA nucleotide can be monitored by various methods, including gel electrophoresis to observe the extension of the primer.
UV Thermal Denaturation Analysis
Protocol: The thermal stability of TNA-containing duplexes is determined by measuring the change in UV absorbance at 260 nm as a function of temperature.
-
Sample Preparation: Equimolar amounts of the TNA-containing oligonucleotide and its complementary DNA or RNA strand are annealed in a buffer with a defined salt concentration (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).
-
Measurement: The absorbance of the duplex solution is monitored at 260 nm while the temperature is increased at a constant rate (e.g., 1°C/min) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve.
Signaling Pathways and Mechanisms of Action
The unique properties of TNA make it a promising candidate for various therapeutic applications, including RNA interference and aptamer-based therapies.
TNA-modified siRNA in the RNAi Pathway
TNA-modified siRNAs can be utilized to induce gene silencing through the RNA interference (RNAi) pathway. The incorporation of TNA can enhance the stability and potentially modulate the activity of the siRNA.
Caption: TNA-modified siRNA in the RNAi pathway.
Mechanism of Action: A TNA-modified short interfering RNA (siRNA) duplex is introduced into the cell. The RNA-induced silencing complex (RISC) loading complex facilitates the incorporation of the siRNA. The passenger (sense) strand is cleaved and removed, leaving the guide (antisense) strand, which contains the TNA modifications, bound to the Argonaute-2 (Ago2) protein within the active RISC. The TNA-modified guide strand then directs the RISC to the target messenger RNA (mRNA) through complementary base pairing. The Ago2 protein then cleaves the target mRNA, leading to its degradation and subsequent silencing of the corresponding gene. The TNA modification can enhance the nuclease resistance of the siRNA, potentially prolonging its gene-silencing effect.
TNA Aptamer Target Binding
TNA aptamers are short, single-stranded TNA oligonucleotides that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity.
Caption: Mechanism of TNA aptamer target binding.
Mechanism of Action: In its unbound state, a TNA aptamer exists in a flexible, partially unstructured conformation. Upon encountering its specific target molecule (which can range from small molecules to large proteins), the aptamer undergoes a significant conformational change. This induced-fit binding results in the formation of a stable three-dimensional structure that creates a binding pocket with high shape and charge complementarity to the target. This binding event can be designed to inhibit the function of the target molecule or to act as a diagnostic marker. The inherent nuclease resistance of TNA makes TNA aptamers particularly attractive for in vivo applications.
Conclusion
1-(α-L-Threofuranosyl)thymine is a pivotal molecule in the burgeoning field of xeno-nucleic acids. Its incorporation into TNA oligonucleotides confers remarkable properties, including the ability to form stable duplexes with natural nucleic acids and enhanced resistance to enzymatic degradation. These characteristics make TNA a valuable tool for researchers in drug development and synthetic biology. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for the synthesis, characterization, and application of TNA-based technologies. Further research into the nuanced structural and functional aspects of TNA will undoubtedly unlock new possibilities for therapeutic and diagnostic innovations.
References
TNA as a Potential RNA Progenitor Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule of early life. However, the prebiotic synthesis of RNA presents significant challenges, prompting the investigation of simpler, pre-RNA genetic polymers. Threose nucleic acid (TNA), with its four-carbon threose sugar backbone, has emerged as a compelling candidate for an RNA progenitor. This technical guide provides a comprehensive overview of TNA, including its chemical structure, comparative properties against DNA and RNA, and the experimental evidence supporting its potential role in the origin of life. Detailed experimental protocols for the synthesis and directed evolution of TNA are provided, along with a discussion of its potential applications in diagnostics and therapeutics.
Introduction: The Prebiotic Conundrum and the Rise of TNA
The abiotic synthesis of ribose, the sugar component of RNA, under plausible prebiotic conditions is fraught with difficulties, including low yields and a lack of stereochemical control. This has led to the exploration of alternative nucleic acids that could have served as a bridge between simple prebiotic chemistry and the more complex RNA world.[1] Threose nucleic acid (TNA) is one such candidate, first synthesized by Eschenmoser and colleagues.[2] TNA is an artificial genetic polymer where the five-carbon ribose sugar of RNA is replaced by a four-carbon threose sugar.[2]
The key features that make TNA a plausible RNA progenitor are:
-
Chemical Simplicity: Threose can be synthesized more readily than ribose from prebiotic precursors.[1]
-
Information Storage: TNA can form stable Watson-Crick base pairs with itself, as well as with complementary strands of DNA and RNA, allowing for the transfer of genetic information.[2]
-
Structural Mimicry: TNA adopts an A-form helical structure similar to RNA, which is crucial for its ability to interact with and potentially template the synthesis of RNA.
-
Enhanced Stability: TNA exhibits remarkable resistance to both nuclease degradation and acid-mediated hydrolysis compared to RNA and DNA.[3][4]
-
Functional Potential: TNA has been shown to fold into complex three-dimensional structures with ligand-binding (aptamers) and catalytic (TNAzymes) capabilities, demonstrating its potential to support a primitive metabolism.[5]
Comparative Properties of TNA, RNA, and DNA
A key aspect of evaluating TNA as an RNA progenitor is to compare its fundamental properties with those of the canonical nucleic acids, DNA and RNA. The following tables summarize the available quantitative data.
Table 1: Comparative Stability of TNA, DNA, and RNA
| Property | TNA | DNA | RNA |
| Nuclease Resistance | Highly resistant; remains undigested after 7 days in 50% human serum.[4] | Degraded; half-life of 2.22 hours in 10% FBS.[3] | Rapidly degraded by ribonucleases. |
| Acid-Mediated Stability | Significantly more resistant to acid-mediated degradation than DNA and RNA.[6] | Susceptible to depurination under acidic conditions.[6] | Less stable than DNA under acidic conditions.[6] |
| Thermal Stability (Tm) | TNA:DNA duplex stability is highly dependent on purine (B94841) content. High purine content leads to higher Tm than DNA:DNA or RNA:DNA duplexes.[7] | Generally stable, with Tm dependent on sequence and salt concentration. | RNA:RNA duplexes are generally more stable than DNA:DNA duplexes. |
Table 2: Comparative Functional Properties of TNA, DNA, and RNA
| Property | TNA | DNA | RNA |
| Replication Fidelity | Overall fidelity of 98.4% (error rate of 1.6 x 10-2) in a DNA -> TNA -> DNA cycle.[8] | High fidelity with proofreading polymerases (error rates of 10-7 to 10-9). | Variable fidelity depending on the replicase (error rates of 10-3 to 10-5 for viral RNA polymerases). |
| Aptamer Binding Affinity (Kd for Thrombin) | Not yet reported. | 10 nM to 13 nM for specific DNA aptamers.[9] 7 nM for aptamer RA-36.[10] | 0.5 nM to 1 nM for specific RNA aptamers.[11][12] |
| Catalytic Activity (kcat) | Specific kcat values for TNAzymes are not yet widely reported. | Generally considered catalytically inert, although DNAzymes have been developed. | Ribozymes exhibit a wide range of catalytic rates, with some self-cleaving ribozymes having kcat values in the range of 1-10 min-1. |
The TNA World Hypothesis: A Precursor to the RNA World
The TNA world hypothesis proposes that TNA was the primary genetic material of life before the emergence of RNA. This hypothesis is supported by a logical progression of events that could have led from simple prebiotic chemistry to the complex biological systems we see today.
Experimental Protocols
Synthesis of TNA Phosphoramidites
The synthesis of TNA phosphoramidites is a crucial first step for the solid-phase synthesis of TNA oligonucleotides. The following is a generalized protocol based on published methods.
4.1.1. Vorbrüggen Glycosylation for Nucleoside Synthesis
This step involves the coupling of a protected threose sugar with a silylated nucleobase.
-
Materials:
-
Protected 1-O-acetyl-threofuranose derivative
-
Persilylated nucleobase (e.g., N-acetylcytosine)
-
Anhydrous acetonitrile (B52724)
-
Lewis acid catalyst (e.g., TMSOTf)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dry all glassware and reagents thoroughly.
-
Dissolve the protected threose sugar in anhydrous acetonitrile under an inert atmosphere.
-
Add the persilylated nucleobase to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically several hours), monitoring by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting nucleoside by column chromatography on silica (B1680970) gel.
-
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides can be synthesized on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry.
-
Materials:
-
TNA phosphoramidite monomers
-
Controlled pore glass (CPG) solid support functionalized with the first TNA nucleoside
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Anhydrous acetonitrile
-
-
Procedure (Automated Synthesizer Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The next TNA phosphoramidite monomer, activated by an activator (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).
-
The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude TNA oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
In Vitro Selection of Functional TNA Molecules (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique to isolate functional nucleic acid molecules (aptamers or enzymes) from a large random library. The following workflow is adapted for the selection of TNA aptamers.
Detailed SELEX Protocol for TNA Aptamers
-
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region flanked by constant primer binding sites.
-
TNA triphosphates (tNTPs).
-
Engineered DNA polymerase capable of TNA transcription (e.g., a modified KOD polymerase).
-
Target molecule immobilized on a solid support (e.g., magnetic beads).
-
Binding buffer, wash buffer, and elution buffer.
-
Engineered reverse transcriptase capable of reading a TNA template.
-
PCR reagents.
-
-
Procedure:
-
Library Preparation: Synthesize a large ssDNA library (typically 1014 to 1015 unique sequences).
-
TNA Transcription: Use the ssDNA library as a template for enzymatic synthesis of a TNA library using an engineered polymerase and tNTPs.
-
Binding: Incubate the TNA library with the immobilized target molecule in the binding buffer to allow for specific binding interactions.
-
Partitioning: Wash the solid support with wash buffer to remove unbound and weakly bound TNA molecules. The stringency of the washing can be increased in later rounds of selection.
-
Elution: Elute the bound TNA molecules from the target, for example, by changing the pH, increasing the temperature, or using a competitive binder.
-
Reverse Transcription: Reverse transcribe the eluted TNA molecules into complementary DNA (cDNA) using an engineered reverse transcriptase.
-
PCR Amplification: Amplify the cDNA library using PCR to enrich the population of sequences that bound to the target.
-
Repeat: Use the amplified DNA from the previous round as the template for the next round of TNA transcription and selection. Typically, 8-15 rounds are performed to achieve significant enrichment of high-affinity aptamers.
-
Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual TNA aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized.
-
Conclusion and Future Directions
Threose nucleic acid presents a compelling case as a potential progenitor of RNA, addressing some of the key challenges associated with the prebiotic synthesis of RNA. Its chemical simplicity, ability to exchange genetic information with RNA, enhanced stability, and proven functional capacity make it a strong candidate in the study of the origins of life. The development of enzymatic systems for TNA replication has not only provided evidence for its role in a hypothetical "TNA world" but has also opened up new avenues for the development of novel diagnostics and therapeutics. TNA-based aptamers and enzymes, with their inherent resistance to degradation, hold significant promise for in vivo applications where stability is paramount. Further research into the non-enzymatic replication of TNA and the catalytic repertoire of TNAzymes will continue to shed light on the earliest stages of life and may provide a new class of powerful tools for biotechnology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and faithful in vitro replication system for threose nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Evaluation of Pharmacodynamics and Pharmacokinetics of Anti-thrombin DNA Aptamer RA-36 [frontiersin.org]
- 11. Crystal structure of an RNA aptamer bound to thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Chemical Etiology of RNA: A Technical Guide on the Role of Threose Nucleic Acid (TNA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "RNA world" hypothesis posits that RNA, or a similar nucleic acid, was the primary genetic and catalytic molecule for early life on Earth. However, the prebiotic synthesis of ribonucleotides and the stability of RNA pose significant challenges to this theory. This has led to the exploration of alternative nucleic acids, or "pre-RNA" candidates, that could have preceded RNA. Among these, threose nucleic acid (TNA) has emerged as a compelling progenitor due to its chemical simplicity and remarkable biochemical properties. This technical guide provides an in-depth exploration of the chemical etiology of RNA, focusing on the pivotal role of TNA. We will delve into the structural and functional characteristics of TNA, present quantitative data on its interactions with natural nucleic acids, detail key experimental protocols, and visualize the fundamental concepts discussed.
The TNA Hypothesis: A Simpler Precursor to RNA
TNA is an analogue of RNA where the D-ribose sugar in the backbone is replaced by the four-carbon sugar L-threose.[1] This seemingly minor alteration has profound implications for the molecule's properties and its plausibility as a prebiotic genetic material. The key arguments in favor of TNA as an RNA progenitor are:
-
Chemical Simplicity: Threose is a tetrose sugar, simpler than the pentose (B10789219) sugar ribose. Its synthesis from prebiotic precursors like glycolaldehyde (B1209225) is considered more straightforward than that of ribose, which is often a minor product in formose-like reactions.[2]
-
Informational Prowess: Despite its simpler backbone, TNA can form stable Watson-Crick base pairs with itself, RNA, and DNA.[3][4] This ability to exchange genetic information is a critical prerequisite for any transitional genetic system.
-
Structural Mimicry: TNA duplexes adopt an A-form helical structure, similar to RNA. This structural compatibility is thought to be a key reason for the efficient base-pairing between TNA and RNA.[1]
-
Nuclease Resistance: The 2',3'-phosphodiester linkage in TNA, as opposed to the 3',5'-linkage in RNA and DNA, renders it highly resistant to degradation by nucleases.[5] This inherent stability would have been a significant advantage in a prebiotic environment lacking sophisticated repair mechanisms.
Quantitative Data on Nucleic Acid Duplex Stability
The stability of nucleic acid duplexes is a critical factor in their ability to store and transfer genetic information. The melting temperature (Tm), the temperature at which 50% of the duplex dissociates, is a key measure of this stability. The following tables summarize comparative Tm data for TNA-containing duplexes.
| Duplex Type | Sequence (8-mer, 50% GC, 25% TNA Purine Content) | Tm (°C) |
| TNA:DNA | 5'-t(AGCTAGCT)-3' : 5'-d(AGCTAGCT)-3' | 20.3 |
| TNA:DNA | 5'-t(GCTAGCTA)-3' : 5'-d(TAGCTAGC)-3' | 22.8 |
| RNA:DNA | 5'-r(AGCUAGCU)-3' : 5'-d(AGCTAGCT)-3' | >30 |
| DNA:DNA | 5'-d(AGCTAGCT)-3' : 5'-d(AGCTAGCT)-3' | 34.9 |
| TNA:TNA | 5'-t(AGCTAGCT)-3' : 5'-t(AGCTAGCT)-3' | 34.2 |
| Data adapted from Lackey et al., 2019. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.[6] |
| Duplex Type | Sequence (12-mer, 50% GC, 75% TNA Purine Content) | Tm (°C) |
| TNA:DNA | 5'-t(GGAGAGCTAGAG)-3' : 5'-d(CTCTAGCTCTCC)-3' | 68.5 |
| RNA:DNA | 5'-r(GGAGAGCUAGAG)-3' : 5'-d(CTCTAGCTCTCC)-3' | ~60 |
| DNA:DNA | 5'-d(GGAGAGCTAGAG)-3' : 5'-d(CTCTAGCTCTCC)-3' | ~55 |
| Data adapted from Lackey et al., 2019. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.[6] |
| Duplex | Sequence (10-mer) | Tm (°C) | KD (nM) | ΔG (kJ/mol) |
| DNA/TNA | 5'-d(GCGTATACGC)-3' / 5'-t(GCGTATACGC)-3' | 45.4 | 135 | -40 |
| DNA/DNA | 5'-d(GCGTATACGC)-3' / 5'-d(GCGTATACGC)-3' | 46.5 | 15 | -45 |
| RNA/TNA | 5'-r(GCGUAUACGC)-3' / 5'-t(GCGUAUACGC)-3' | 55.4 | 45 | -42 |
| RNA/RNA | 5'-r(GCGUAUACGC)-3' / 5'-r(GCGUAUACGC)-3' | 58.2 | 12 | -45 |
| Data adapted from Pallan et al., 2016. Conditions: UV melting at 260 nm; ITC at 25 °C.[7] |
Key Experimental Protocols
Solid-Phase Synthesis of TNA Phosphoramidite (B1245037) Monomers
This protocol outlines the general steps for the preparation of dimethoxytrityl (DMTr)-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers, which are the building blocks for TNA oligonucleotide synthesis.[8][9]
Materials:
-
L-ascorbic acid
-
Protecting group reagents (e.g., for exocyclic amines of A, C, G)
-
Dimethoxytrityl chloride (DMTr-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)
-
Silica (B1680970) gel for chromatography
Methodology:
-
Synthesis of Protected Threofuranosyl Sugar:
-
Starting from L-ascorbic acid, the protected threofuranosyl sugar is typically obtained in a multi-step synthesis. This involves protection of hydroxyl groups and stereoselective reductions.
-
-
Glycosylation:
-
Vorbrüggen-Hilbert-Johnson glycosylation is performed to couple the protected threofuranosyl sugar with the desired protected nucleobase (A, C, G, or T). This reaction forms the N-glycosidic bond.
-
-
5'-Hydroxyl Deprotection:
-
Selective deprotection of the 5'-hydroxyl group of the threofuranosyl nucleoside.
-
-
5'-DMTr Protection:
-
The free 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group by reacting with DMTr-Cl in the presence of a base like pyridine. This protecting group is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis.
-
-
Phosphitylation:
-
The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of an activator like tetrazole. This introduces the phosphoramidite moiety.
-
-
Purification:
-
The final TNA phosphoramidite monomer is purified using silica gel column chromatography.
-
Solid-Phase Synthesis of TNA Oligonucleotides
This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using the phosphoramidite method.[10][11]
Materials:
-
TNA phosphoramidite monomers
-
Controlled pore glass (CPG) solid support functionalized with the first TNA nucleoside
-
DNA synthesizer
-
Synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., tetrazole in acetonitrile)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Acetonitrile (anhydrous)
Methodology (performed on an automated synthesizer):
-
Deblocking: The DMTr protecting group from the 5'-hydroxyl of the nucleoside on the solid support is removed with the deblocking solution.
-
Coupling: The next TNA phosphoramidite monomer, activated by the activator solution, is coupled to the free 5'-hydroxyl group. Coupling times for TNA amidites are typically longer than for DNA amidites (e.g., 2000 seconds).[10]
-
Capping: Any unreacted 5'-hydroxyl groups are capped with an acetyl group to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired TNA oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C for 18 hours).[10]
-
Purification: The crude TNA oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Non-enzymatic Template-Directed RNA Synthesis on a TNA Template
This protocol describes a model experiment demonstrating the ability of a TNA template to direct the synthesis of a complementary RNA strand from activated ribonucleotide monomers.[12]
Materials:
-
TNA template oligonucleotide
-
RNA primer
-
Activated ribonucleotide monomers (e.g., 2-methylimidazole-activated guanosine (B1672433) 5'-monophosphate, 2-MeImpG)
-
Reaction buffer (e.g., containing MgCl2 and a suitable buffer like Tris-HCl at a specific pH)
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) setup for analysis
Methodology:
-
Annealing: The RNA primer is annealed to the TNA template by heating the mixture and slowly cooling it to room temperature.
-
Initiation: The non-enzymatic polymerization reaction is initiated by adding the activated ribonucleotide monomers to the primer-template complex in the reaction buffer.
-
Incubation: The reaction mixture is incubated at a constant temperature (e.g., room temperature or lower) for a defined period. Aliquots can be taken at different time points to monitor the reaction progress.
-
Quenching: The reaction in the aliquots is stopped by adding a quenching solution that chelates the metal ions (e.g., Mg2+) essential for the reaction.
-
Analysis: The reaction products are analyzed by denaturing PAGE. The extension of the RNA primer is visualized, for example, by using a fluorescently labeled primer. The intensity of the bands corresponding to the unextended primer and the extended products is quantified to determine the reaction kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Structural comparison of RNA and TNA backbones.
Caption: Information flow: Central Dogma vs. a hypothetical TNA world.
Caption: Workflow for in vitro selection of TNA aptamers (SELEX).
Conclusion and Future Directions
The study of TNA provides a fascinating window into the potential chemical origins of life. Its inherent simplicity, stability, and ability to interact with canonical nucleic acids make it a strong candidate for a pre-RNA genetic system. The quantitative data on duplex stability and the development of robust experimental protocols for TNA synthesis and manipulation have moved the TNA hypothesis from a theoretical concept to a tangible area of experimental investigation.
For researchers in drug development, the unique properties of TNA, particularly its high nuclease resistance, open up exciting possibilities for the development of novel therapeutics, such as aptamers and antisense oligonucleotides with enhanced in vivo stability.
Future research will likely focus on several key areas:
-
Prebiotic Synthesis: Further elucidation of plausible prebiotic pathways for the synthesis and polymerization of TNA monomers.
-
Catalytic Activity: Exploring the potential for TNA to act as a catalyst (a "threozyme"), which would be a crucial piece of evidence for a TNA-based origin of life.
-
In Vivo Applications: Developing TNA-based therapeutics and diagnostics and evaluating their efficacy and safety in biological systems.
The ongoing exploration of TNA and other xeno-nucleic acids will undoubtedly continue to challenge and refine our understanding of the chemical etiology of RNA and the origins of life itself.
References
- 1. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. dna.caltech.edu [dna.caltech.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in nonenzymatic template-directed RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 11. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 12. A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of an Alternative Helix: A Technical Guide to Threose Nucleic Acid (TNA) Self-Assembly and Base-Pairing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) stands as a compelling xeno-nucleic acid (XNA) with a simplified four-carbon threose backbone, distinguishing it from the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][2] This structural alteration, where the phosphodiester linkage is between the 2' and 3' carbons of the threose sugar, imparts TNA with remarkable properties, including complete resistance to nuclease digestion, making it a prime candidate for therapeutic and diagnostic applications.[2] Despite its synthetic nature, TNA demonstrates a remarkable capacity for Watson-Crick base-pairing, forming stable duplexes with itself, DNA, and RNA.[1][3][4][5] This guide provides an in-depth technical overview of the principles governing TNA self-assembly and its base-pairing rules, supported by quantitative data, detailed experimental protocols, and logical visualizations.
TNA Self-Assembly and Base-Pairing Rules
The fundamental principle underlying TNA self-assembly is its adherence to Watson-Crick base-pairing, forming antiparallel duplexes.[1][4] Similar to DNA and RNA, adenine (B156593) (A) in a TNA strand pairs with thymine (B56734) (T) or uracil (B121893) (U), and guanine (B1146940) (G) pairs with cytosine (C).[6][7][8][9] This specific hydrogen bonding dictates the formation of stable double-helical structures. Structural studies, primarily through NMR spectroscopy, have revealed that TNA duplexes, whether in a homo-duplex (TNA-TNA) or hetero-duplex (TNA-DNA, TNA-RNA) form, adopt an A-like helical geometry.[1][3][5] This conformational preference is largely enforced by the rigid threose backbone.[1][3]
The fidelity of TNA synthesis, a crucial aspect of its base-pairing in practical applications, has been investigated using engineered polymerases. Studies have shown that TNA can be synthesized with high fidelity, with error rates as low as 1.6 x 10⁻², corresponding to a 98.4% fidelity.[10] This level of accuracy is comparable to other XNA systems and is sufficient for applications like in vitro selection of TNA aptamers.[10][11]
Quantitative Data on TNA Duplex Stability
The thermodynamic stability of TNA-containing duplexes has been characterized using techniques such as Isothermal Titration Calorimetry (ITC) and UV thermal denaturation. The data reveals that TNA forms stable duplexes with itself and with complementary DNA and RNA strands, with stabilities that are comparable to their natural counterparts.[1]
Table 1: Thermodynamic Parameters of TNA-containing Duplexes from ITC
| Duplex | KD (nM) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
| DNA/TNA | 134.5 ± 5.4 | -39.3 ± 0.1 | -258 ± 16 | 219 ± 16 | [12] |
| RNA/TNA | 45.0 ± 4.6 | -42.0 ± 0.3 | -240 ± 5 | 198 ± 5 | [12] |
| DNA/DNA | 15.0 ± 3.0 | -44.8 ± 0.5 | -278 ± 11 | 234 ± 11 | [12] |
| RNA/RNA | 11.7 ± 3.0 | -45.4 ± 0.6 | -330 ± 6 | 284 ± 6 | [12] |
Note: Values are for specific sequences and conditions as reported in the cited literature. The negative -TΔS values in the source appear to be a typo and should be positive; the values have been adjusted here for thermodynamic consistency.
Table 2: Melting Temperatures (Tm) of TNA-containing Duplexes from UV Spectroscopy
| Duplex Type | Sequence Context | Tm (°C) | Conditions | Reference |
| DNA/TNA | Mixed Sequence | Varies | 1 M NaCl, 10 mM Na2HPO4, 1 mM Na2EDTA (pH 7.0) | |
| TNA/RNA | Mixed Sequence | Generally higher than DNA/TNA | Not specified | [1][13] |
| TNA/TNA | Self-complementary | High | Not specified | [4] |
Note: Tm values are highly dependent on sequence, concentration, and buffer conditions. The stability of TNA:DNA duplexes shows a strong dependence on the purine (B94841) content of the TNA strand.[14]
Experimental Protocols
A variety of biophysical techniques are employed to study the synthesis, structure, and stability of TNA. Below are detailed overviews of the key experimental methodologies.
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, analogous to DNA and RNA synthesis.[2]
-
Monomer Preparation : DMTr-protected α-L-threofuranosyl nucleic acid phosphoramidite monomers for A, C, G, and T are synthesized from L-ascorbic acid.
-
Solid Support : The synthesis is initiated on a solid support, typically controlled-pore glass (CPG), functionalized with the first TNA nucleoside.
-
Synthesis Cycle :
-
Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling : The next TNA phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation : The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection : Once the synthesis is complete, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using aqueous ammonia.
-
Purification : The crude TNA product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[12][15]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of TNA duplex formation.
-
Sample Preparation : The TNA oligonucleotide and its complementary strand are dissolved in a matched buffer (e.g., 1 M NaCl, 10 mM Na2HPO4, 1 mM Na2EDTA, pH 7.0). One strand is placed in the sample cell, and the other in the injection syringe.
-
Titration : A series of small, precise injections of the syringe solution are made into the sample cell at a constant temperature.
-
Data Acquisition : The heat released or absorbed during the binding event after each injection is measured by the calorimeter.
-
Data Analysis : The resulting thermogram is integrated to yield a binding isotherm, which is then fitted to a binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.
UV Thermal Denaturation
This technique is used to determine the melting temperature (Tm) of TNA duplexes.
-
Sample Preparation : A solution of the TNA duplex is prepared in a suitable buffer (e.g., 10 mM sodium cacodylate, 0.5 mM EDTA, 100 mM NaCl, pH 7.0) at a known concentration (e.g., 2 µM).[13]
-
Measurement : The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5 °C/min).[10]
-
Data Analysis : As the duplex denatures into single strands, the absorbance increases (hyperchromic effect). The Tm is the temperature at which 50% of the duplexes are denatured, determined from the midpoint of the melting curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the high-resolution structure determination of TNA duplexes in solution.[16]
-
Sample Preparation : A concentrated solution (millimolar range) of the TNA duplex is prepared in an appropriate buffer, often containing D2O.
-
Data Acquisition : A series of 1D and 2D NMR experiments (e.g., NOESY, COSY, TOCSY) are performed to assign the resonances of the protons in the TNA molecule.
-
Structural Restraints : Through-space proton-proton distances are derived from NOESY spectra, and dihedral angles are estimated from coupling constants.
-
Structure Calculation : These experimental restraints are used in computational algorithms to calculate a family of 3D structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the helical conformation of TNA duplexes.
-
Sample Preparation : A dilute solution of the TNA duplex is prepared in a non-absorbing buffer.
-
Measurement : The differential absorption of left- and right-circularly polarized light is measured as a function of wavelength.
-
Data Analysis : The resulting CD spectrum provides information about the secondary structure of the TNA duplex. A-form helices, characteristic of TNA, have a distinct CD signature.
Conclusion
Threose Nucleic Acid represents a significant advancement in the field of synthetic genetics, offering a robust and versatile platform for various biotechnological and therapeutic applications. Its ability to form stable, predictable duplexes based on Watson-Crick base-pairing rules, combined with its inherent resistance to biological degradation, underscores its potential. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals to explore and harness the unique properties of TNA. Further research into the self-assembly of TNA into more complex nanostructures and the development of more efficient TNA polymerases will undoubtedly expand its utility in the future.
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. Circular Dichroism for the Analysis of Protein–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. RNA structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jascoinc.com [jascoinc.com]
- 9. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. researchgate.net [researchgate.net]
- 14. experts.umn.edu [experts.umn.edu]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
Conformational Analysis of the Threofuranose Ring in α-L-Threose Nucleic Acid (TNA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-L-Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a simplified four-carbon sugar-phosphate backbone. Its ability to form stable duplexes with itself, as well as with DNA and RNA, has made it a subject of significant interest in the fields of synthetic biology, aptamer development, and as a potential primordial genetic material. The conformational preferences of the threofuranose sugar ring are a key determinant of the overall structure and hybridization properties of TNA duplexes. This technical guide provides an in-depth analysis of the threofuranose ring conformation in TNA, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the underlying principles and workflows.
Introduction to TNA and the Threofuranose Ring
TNA is an artificial genetic polymer in which the natural five-carbon ribose or deoxyribose sugar is replaced by a four-carbon α-L-threofuranose.[1] This modification results in a backbone repeat unit that is one atom shorter than that of DNA and RNA.[2] Despite this structural difference, TNA is capable of forming stable, antiparallel Watson-Crick duplexes.[2][3] Structural studies have revealed that TNA duplexes, as well as TNA-DNA and TNA-RNA heterodimers, predominantly adopt an A-like helical geometry.[2][3][4][5]
The conformation of the furanose ring in nucleic acids is a critical factor in determining their helical structure. The five-membered ring is not planar and adopts a "puckered" conformation, which can be described by the concept of pseudorotation. The conformation of the threofuranose ring in TNA is a key factor influencing its structural and functional properties.
Conformational Parameters of the Threofuranose Ring
The conformation of the threofuranose ring can be described by two key parameters: the pseudorotation phase angle (P) and the puckering amplitude (νmax). These parameters define the type and extent of the ring's pucker.
Solution NMR studies have shown that the threofuranose units in TNA duplexes exhibit a strong conformational preference. The dominant pucker of the sugar units corresponds to a 4'-exo conformation.[2][4] In this conformation, the C4' atom is displaced from the plane formed by the other four ring atoms, on the opposite side of the C5' substituent. This places the 2'- and 3'-phosphodiester substituents in a quasi-diaxial position, which is a defining feature of the TNA backbone.[2]
| Parameter | Value/Description | Reference(s) |
| Dominant Sugar Pucker | 4'-exo | [2][4] |
| Pucker Angle (TNA-T) | 33.4° | [4] |
| Helical Geometry | A-like | [2][3][5] |
| Phosphodiester Linkage | 3'→2' quasi-diaxial | [2] |
| In Silico Model Pucker | Preference for C3'-endo/C4'-exo (4T3) and C1'-endo/O4'-exo (1TO) | [6] |
Experimental Protocols
Synthesis of TNA Phosphoramidites
The chemical synthesis of TNA oligonucleotides is achieved through solid-phase synthesis using TNA phosphoramidite (B1245037) monomers. A general protocol for the synthesis of these monomers is outlined below.
Materials:
-
L-ascorbic acid
-
Reagents for multi-step organic synthesis (specifics depend on the desired nucleobase)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Protocol:
-
Synthesis of the Protected Threofuranosyl Sugar: Starting from commercially available L-ascorbic acid, the protected threofuranosyl sugar is typically obtained in a multi-step synthesis.
-
Glycosylation: Vorbrüggen-Hilbert-Johnson glycosylation is performed to couple the protected sugar with the desired nucleobase (e.g., adenine, guanine, cytosine, thymine).
-
Protection and Phosphitylation: The resulting nucleoside undergoes a series of protection and deprotection steps, followed by phosphitylation to yield the final dimethoxytrityl (DMTr)-protected phosphoramidite monomer.
-
Purification: The synthesized phosphoramidite is purified using column chromatography to ensure high purity for oligonucleotide synthesis.
NMR Spectroscopy for Conformational Analysis
High-resolution solution NMR spectroscopy is the primary experimental technique for determining the conformation of the threofuranose ring in TNA.
Sample Preparation:
-
TNA oligonucleotides are synthesized using solid-phase synthesis and purified by HPLC.
-
The purified TNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in either D₂O or a 90% H₂O/10% D₂O mixture.
-
The sample concentration is typically in the range of 0.5-2.0 mM.
NMR Data Acquisition:
A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: To observe imino protons and assess the overall folding of the duplex.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J(H,H) coupling constants, which are crucial for determining the sugar pucker.
-
2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within each sugar spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space distance restraints between protons, which are used for 3D structure calculation and to confirm the overall helical geometry. NOESY spectra are typically recorded with mixing times ranging from 50 to 300 ms.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and can also be used to measure heteronuclear coupling constants.
Data Analysis:
-
Resonance Assignment: Sequential assignment of all non-exchangeable proton and carbon resonances is performed using a combination of TOCSY and NOESY spectra.
-
Coupling Constant Measurement: ³J(H,H) coupling constants within the threofuranose ring are measured from DQF-COSY spectra. The magnitudes of these couplings are related to the dihedral angles between the coupled protons via the Karplus equation.
-
Pseudorotation Analysis: The measured coupling constants are used in a program like PSEUROT to determine the pseudorotation phase angle (P) and puckering amplitude (νmax) for each threofuranose residue.
-
Structure Calculation: The distance restraints from NOESY data, along with the dihedral angle restraints derived from the coupling constants, are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, or AMBER) to generate a family of 3D structures consistent with the NMR data.
Computational Modeling
Molecular dynamics (MD) simulations provide a powerful computational approach to investigate the conformational dynamics and stability of the threofuranose ring in TNA.
Protocol for MD Simulations:
-
System Setup:
-
An initial 3D model of the TNA duplex is built, often based on an A-form helical geometry.
-
The duplex is placed in a periodic box of explicit water molecules (e.g., TIP3P).
-
Counterions (e.g., Na⁺ or K⁺) are added to neutralize the system.
-
-
Force Field Selection:
-
A suitable force field for nucleic acids, such as AMBER or CHARMM, is chosen. It's important to ensure that the force field has been parameterized or validated for TNA or similar modified nucleic acids.
-
-
Minimization and Equilibration:
-
The system is first energy-minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) for several nanoseconds. During equilibration, restraints may be applied to the solute atoms, which are gradually removed.
-
-
Production Simulation:
-
A long production simulation (typically on the order of microseconds) is run under the NPT ensemble.
-
The trajectories of the atoms are saved at regular intervals for subsequent analysis.
-
-
Trajectory Analysis:
-
The saved trajectories are analyzed to determine various structural and dynamic properties, including:
-
Pseudorotation parameters (P and νmax) of the threofuranose rings over time.
-
Backbone torsion angles.
-
Helical parameters (e.g., rise, twist, slide).
-
Root-mean-square deviation (RMSD) to assess structural stability.
-
-
Visualizations
Caption: Pseudorotation cycle of a furanose ring, indicating the dominant 4'-exo pucker observed in TNA.
Caption: Workflow for the conformational analysis of TNA using NMR spectroscopy and computational modeling.
Conclusion
The conformational analysis of the threofuranose ring is fundamental to understanding the unique structural properties of TNA. The strong preference for a 4'-exo sugar pucker results in a rigid A-like helical geometry, which distinguishes TNA from its natural counterparts, DNA and RNA. The experimental and computational protocols detailed in this guide provide a framework for researchers to investigate the structure and dynamics of TNA and its complexes. A thorough understanding of the conformational landscape of the threofuranose ring is essential for the rational design of TNA-based therapeutics, diagnostics, and functional nucleic acid devices. Further research, particularly high-resolution structural studies on a wider range of TNA sequences, will continue to refine our understanding of this fascinating and promising nucleic acid analogue.
References
- 1. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 2. The structure of a TNA-TNA complex in solution: NMR study of the octamer duplex derived from alpha-(L)-threofuranosyl-(3'-2')-CGAATTCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Unraveling the Architecture of a Synthetic Genome: A Technical Guide to Theoretical Models of TNA Folding and Structure
For Immediate Release
[City, State] – Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, is emerging as a powerful tool in drug development and synthetic biology. Its remarkable ability to form stable duplexes with DNA and RNA, coupled with its complete resistance to nuclease degradation, makes it a prime candidate for next-generation therapeutics and diagnostics.[1][2] This technical guide provides an in-depth exploration of the theoretical models that govern TNA folding and structure, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and harnessing the potential of this promising biomolecule.
Theoretical Models of TNA Folding and Structure
The unique structural properties of TNA, stemming from its shorter and more rigid backbone compared to DNA and RNA, have been a subject of intense investigation.[1][3][4] Computational modeling plays a crucial role in elucidating the conformational dynamics and folding landscapes of TNA.
1.1 Molecular Dynamics (MD) Simulations:
Molecular dynamics simulations are a powerful tool for studying the atomic-level movements and interactions of TNA molecules over time.[5][6][7] These simulations provide insights into the stability of TNA duplexes, the conformational preferences of the threose sugar, and the influence of the surrounding solvent and ions.[8]
Key to the accuracy of MD simulations is the choice of the force field, a set of parameters that define the potential energy of the system.[9][10][11] While standard nucleic acid force fields like AMBER and CHARMM have been adapted for TNA, ongoing refinement is necessary to accurately capture the unique properties of its four-carbon backbone.[5][10]
1.2 Quantum Mechanics/Molecular Mechanics (QM/MM) Methods:
For a more detailed understanding of the electronic structure and reactivity of TNA, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.[12] These approaches treat a specific region of interest, such as the site of a chemical reaction or a base-pairing interaction, with high-level quantum mechanics, while the rest of the system is modeled using classical molecular mechanics.[12] This allows for the study of phenomena like the formation of TNA precursors in prebiotic scenarios and the enzymatic synthesis of TNA polymers.[13]
Quantitative Data on TNA Structure and Stability
Experimental studies have provided a wealth of quantitative data that informs and validates theoretical models. The thermal stability of TNA duplexes and their structural parameters are critical for designing TNA-based applications.
Table 1: Thermodynamic Properties of TNA-containing Duplexes
| Duplex | TNA Purine Content (%) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| TNA:DNA (8-mer) | 25 | 20.3 - 22.8 | - | - | - |
| TNA:DNA (8-mer) | 50 | 20.0 | - | - | - |
| TNA:DNA (8-mer) | 75 | 35.0 - 36.1 | - | - | - |
| TNA:DNA (12-mer) | 25 | 44.6 | - | - | - |
| TNA:DNA (12-mer) | 50 | 51.0 - 51.1 | - | - | - |
| TNA:DNA (12-mer) | 75 | 68.5 | - | - | - |
| TNA:TNA (8-mer) | 25 | 34.2 - 35.5 | - | - | - |
| DNA:DNA (8-mer) | 25 | 34.8 - 34.9 | - | - | - |
| RNA/TNA (palindromic) | - | - | -43 ± 3 | - | - |
| DNA/TNA (palindromic) | - | - | -43 ± 3 | - | - |
Data compiled from multiple sources.[3][14][15] Note: Thermodynamic parameters (ΔH°, ΔS°, ΔG°37) were not available for all sequences in the cited literature.
Table 2: Key Structural Parameters of a TNA-TNA Duplex from NMR
| Parameter | Value | Comparison to A-form DNA |
| Helix Type | Right-handed | Similar |
| Base Pairing | Watson-Crick, antiparallel | Similar |
| Sugar Pucker | 4'-exo | Different (A-form is C3'-endo) |
| Average Sequential P-P Distance | 5.85 Å | Shorter (A-form DNA is ~6.2 Å) |
| Minor Groove | Shallow and wide | Similar |
Data from NMR studies on a self-complementary TNA octamer.[16][17]
Experimental Protocols for TNA Research
The synthesis and analysis of TNA require specialized experimental protocols. The following outlines the key methodologies.
3.1 Chemical Synthesis of TNA Oligonucleotides:
TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to DNA and RNA synthesis.[1][18]
Protocol Outline:
-
Monomer Synthesis: TNA phosphoramidite monomers for each of the four standard bases (A, C, G, T) are chemically synthesized.
-
Solid-Phase Synthesis: The synthesis is performed on a solid support (e.g., controlled pore glass) in an automated DNA synthesizer.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain. For TNA, this step is often performed in two cycles.[18]
-
Coupling: Addition of the next TNA phosphoramidite monomer to the growing chain. This step requires an extended coupling time (e.g., 2000 seconds) for TNA compared to standard DNA synthesis.[18]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed using a strong base (e.g., ammonium (B1175870) hydroxide).[18]
-
Purification: The crude TNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[18]
3.2 Structural Analysis by Spectroscopy:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the overall conformation of TNA duplexes.[19][20][21][22] The CD spectrum of TNA is distinct from that of A-form and B-form DNA, providing a characteristic signature of its helical structure.[3][15]
Protocol Outline:
-
Sample Preparation: TNA samples are prepared in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the UV range (200-320 nm).
-
Thermal Denaturation: To determine the melting temperature (Tm), CD signal is monitored as a function of temperature.
-
Data Analysis: The resulting spectra are analyzed to determine the helical conformation and thermodynamic stability of the TNA duplex.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about TNA in solution.[13][17][23] Two-dimensional NMR techniques like COSY, TOCSY, and NOESY are used to assign proton resonances and determine internuclear distances, which are then used to calculate a three-dimensional structure.[23]
Protocol Outline:
-
Sample Preparation: TNA samples are prepared at high concentrations in a suitable buffer, often containing D2O.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the TNA molecule.
-
Structural Calculations: Distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.
3.3 In Vitro Selection of Functional TNA Molecules (SELEX):
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can be adapted to select for TNA aptamers with high affinity and specificity for a given target.[1][24][25][26][27][28] This requires an engineered polymerase capable of synthesizing TNA from a DNA template.[29]
Protocol Outline:
-
Library Synthesis: A large, random library of DNA sequences is synthesized.
-
Transcription to TNA: The DNA library is transcribed into a TNA library using an engineered TNA polymerase.
-
Selection: The TNA library is incubated with the target molecule. TNA molecules that bind to the target are separated from non-binders.
-
Reverse Transcription: The selected TNA molecules are reverse transcribed back into DNA using an engineered reverse transcriptase.
-
Amplification: The resulting DNA is amplified by PCR.
-
Iteration: The enriched DNA pool is used for the next round of selection. The process is repeated for several rounds with increasing stringency to isolate high-affinity TNA aptamers.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of TNA oligonucleotides.
Caption: Experimental workflow for TNA structural analysis.
Caption: Logical workflow of the TNA SELEX process.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Molecular dynamics simulation of nucleic acids: successes, limitations, and promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MD simulations of Nucleic Acids | Fernando Moreno Herrero Lab [fernandomorenoherrero.com]
- 8. researchgate.net [researchgate.net]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Quantum Mechanical Studies of DNA and LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of potential TNA and RNA nucleoside precursors in a prebiotic mixture by pure shift diffusion-ordered NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The structure of a TNA-TNA complex in solution: NMR study of the octamer duplex derived from alpha-(L)-threofuranosyl-(3'-2')-CGAATTCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 19. Circular and Linear Dichroism for the Analysis of Small Noncoding RNA Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Circular dichroism - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 24. Aptamer SELEX - Novaptech [novaptech.com]
- 25. basepairbio.com [basepairbio.com]
- 26. sciex.com [sciex.com]
- 27. researchgate.net [researchgate.net]
- 28. SELEX [illumina.com]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the Synthesis of TNA Phosphoramidites from L-Ascorbic Acid
Application Note: This protocol details a robust and scalable method for the chemical synthesis of α-L-threofuranosyl nucleic acid (TNA) phosphoramidites for the four standard nucleobases (Adenine, Cytosine, Guanine (B1146940), and Thymine). The synthesis commences from the readily available and chiral precursor, L-ascorbic acid. This protocol is intended for researchers in synthetic organic chemistry, chemical biology, and drug development who require high-purity TNA phosphoramidites for the solid-phase synthesis of TNA oligonucleotides.
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that utilizes a four-carbon threose sugar backbone in place of the five-carbon ribose or deoxyribose found in RNA and DNA. This structural modification imparts TNA with remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications, including antisense therapy, aptamers, and synthetic biology.
The synthesis of TNA phosphoramidites is a multi-step process that begins with the preparation of a protected threofuranosyl sugar from L-ascorbic acid. This is followed by the stereoselective introduction of the nucleobases via a Vorbrüggen glycosylation reaction. The resulting TNA nucleosides are then further functionalized with a dimethoxytrityl (DMTr) protecting group and a phosphoramidite (B1245037) moiety to yield the final building blocks for oligonucleotide synthesis. An optimized protocol allows for the synthesis of multigram quantities of TNA nucleosides with an overall yield of 16-23% over approximately ten steps[1].
Synthesis Pathway Overview
The overall synthetic pathway can be divided into three main stages:
-
Synthesis of the Protected Threofuranosyl Sugar: L-ascorbic acid is converted into the key intermediate, 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose, in a four-step sequence.
-
Synthesis of TNA Nucleosides: The protected threofuranosyl sugar is coupled with silylated nucleobases using a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the corresponding TNA nucleosides.
-
Synthesis of TNA Phosphoramidites: The TNA nucleosides undergo a three-step conversion involving the protection of the 3'-hydroxyl group with a dimethoxytrityl (DMTr) group, selective deprotection of the 2'-hydroxyl group, and subsequent phosphitylation to yield the final TNA phosphoramidite monomers.
Experimental Protocols
Stage 1: Synthesis of 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose from L-Ascorbic Acid
This stage involves a four-step synthesis to prepare the key glycosyl donor. The specific reagents, conditions, and yields for each step are outlined in the table below. Detailed experimental procedures for this stage are based on established literature methods and require further specific sourcing for precise reagent quantities and reaction conditions.
Stage 2: Synthesis of TNA Nucleosides via Vorbrüggen Glycosylation
The protected threofuranosyl sugar is coupled with the desired nucleobase (Thymine, N-benzoylcytosine, N-benzoyladenine, or N-isobutyrylguanine).
General Procedure for Vorbrüggen Glycosylation:
-
The respective nucleobase is silylated by refluxing with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile (B52724).
-
The protected threofuranosyl sugar (1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose) is dissolved in anhydrous acetonitrile.
-
The silylated nucleobase solution is cooled, and the sugar solution is added, followed by the dropwise addition of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
The reaction mixture is heated at reflux and monitored by TLC until completion.
-
The reaction is quenched, and the crude product is purified by column chromatography to yield the protected TNA nucleoside.
Stage 3: Synthesis of TNA Phosphoramidites
This stage involves the protection of the 3'-hydroxyl group, deprotection of the 2'-hydroxyl group, and the final phosphitylation.
Step 3.1: 3'-O-DMTr Protection of TNA Nucleosides
-
The protected TNA nucleoside is co-evaporated with anhydrous pyridine (B92270) and then dissolved in anhydrous pyridine.
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl) is added portion-wise at 0°C.
-
The reaction is warmed to room temperature and stirred until completion as monitored by TLC.
-
The reaction is quenched with methanol (B129727), and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the 3'-O-DMTr protected TNA nucleoside.
Step 3.2: Selective 2'-O-Debenzoylation
-
The 3'-O-DMTr protected TNA nucleoside is dissolved in a mixture of methanol and dichloromethane.
-
A solution of sodium methoxide (B1231860) in methanol is added dropwise at 0°C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized with acetic acid, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Step 3.3: Phosphitylation of 3'-O-DMTr TNA Nucleosides
-
The 3'-O-DMTr TNA nucleoside is dried by co-evaporation with anhydrous acetonitrile and dissolved in anhydrous dichloromethane.
-
N,N-diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0°C.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with methanol and concentrated.
-
The crude phosphoramidite is purified by column chromatography to yield the final TNA phosphoramidite as a white foam.
Data Presentation
Table 1: Summary of Yields for the Synthesis of TNA Phosphoramidites
| Step | Intermediate/Product | Adenine Yield (%) | Cytosine Yield (%) | Guanine Yield (%) | Thymine Yield (%) |
| Stage 1 | 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose | - | - | - | - |
| Stage 2 | Protected TNA Nucleoside | Data not available | Data not available | Data not available | Data not available |
| Stage 3.1 | 3'-O-DMTr Protected TNA Nucleoside | Data not available | Data not available | Data not available | Data not available |
| Stage 3.2 | 2'-OH TNA Nucleoside | Data not available | Data not available | Data not available | Data not available |
| Stage 3.3 | TNA Phosphoramidite | Data not available | Data not available | 47% (from protected nucleoside) | Data not available |
| Overall | TNA Phosphoramidite from L-Ascorbic Acid | 16-23% | 16-23% | 16-23% | 16-23% |
Note: Detailed step-by-step yields are highly dependent on the specific experimental conditions and purification efficiencies. The overall yield of 16-23% is based on the optimized protocol reported by Sau et al.[1]. The 47% yield for the guanine phosphoramidite is for the final phosphitylation step as reported in an improved synthesis protocol.
Mandatory Visualization
Caption: Synthetic pathway for TNA phosphoramidites from L-ascorbic acid.
Caption: Experimental workflow for TNA phosphoramidite synthesis.
References
Application Notes and Protocols for SELEX Generation of Threose Nucleic Acid (TNA) Aptamers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that utilizes a four-carbon threose sugar backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1] This structural modification grants TNA remarkable resistance to nuclease degradation, a significant advantage for in vivo diagnostic and therapeutic applications.[2][3] TNA can form stable duplexes with itself, as well as with DNA and RNA, adopting an A-form helical structure.[4] The development of engineered polymerases capable of transcribing DNA into TNA has enabled the generation of TNA aptamers through an in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[5]
TNA aptamers combine the high specificity and affinity of traditional nucleic acid aptamers with the enhanced biological stability conferred by the TNA backbone.[2][6] This makes them promising candidates for a wide range of applications, including targeted drug delivery, diagnostics, and as therapeutic agents themselves. This document provides a detailed protocol for the SELEX process tailored for the generation of TNA aptamers.
Principle of TNA SELEX
The TNA SELEX protocol is an iterative process designed to isolate rare TNA sequences with high affinity for a specific target from a large, random library. The core principle involves repeated rounds of selection, partitioning, and amplification. A key adaptation for TNA SELEX is the use of an engineered DNA polymerase that can synthesize TNA strands using a DNA template. As there are currently no known polymerases that can reverse transcribe TNA back to DNA, a DNA display technique is often employed. In this method, the TNA molecule is physically linked to its encoding DNA template, allowing for the recovery and amplification of the genetic information of successful aptamers.[4]
The overall workflow can be summarized as follows:
-
Library Preparation : A single-stranded DNA (ssDNA) library containing a central random region flanked by constant primer binding sites is synthesized.
-
TNA Synthesis and Display : The ssDNA library is used as a template for an engineered polymerase to synthesize TNA, often with a physical linkage between the resulting TNA and the DNA template.
-
Selection : The TNA-DNA library is incubated with the target molecule.
-
Partitioning : Unbound sequences are washed away, and the target-bound sequences are retained.
-
Elution : The bound TNA-DNA complexes are eluted from the target.
-
Amplification : The eluted DNA portion is amplified by PCR.
-
Strand Separation : The amplified double-stranded DNA is converted to single-stranded DNA to be used for the next round of selection.
This cycle is repeated for multiple rounds (typically 6-12), with increasing selection pressure to enrich for high-affinity binders.[7]
Experimental Protocols
Preparation of the Initial DNA Library
-
Library Design : The ssDNA library consists of a central randomized region (typically 20-80 nucleotides) flanked by constant sequences for PCR primer annealing.[8]
-
Example Library Sequence: 5'-[Forward Primer Site]-[N]n-[Reverse Primer Site]-3', where 'N' represents A, T, C, or G, and 'n' is the length of the random region.
-
-
Synthesis : The DNA library is chemically synthesized. To facilitate strand separation after PCR, the reverse primer can be modified, for example, with 5' biotinylation for streptavidin bead separation or by using a primer with non-extendable linkers.[9]
-
Purification : The synthesized library is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE), to ensure the correct length and remove truncated sequences.
TNA Synthesis and DNA Display
This protocol utilizes an engineered polymerase capable of DNA-templated TNA synthesis. The DNA display is achieved by using a forward primer modified with a polyethylene (B3416737) glycol (PEG) spacer, which allows for the covalent linkage of the TNA transcript to its DNA template.[10]
-
PCR Amplification of the DNA Library :
-
TNA Primer Annealing and Extension :
-
Anneal a FAM-labeled TNA primer to the PEGylated ssDNA template.[10]
-
Perform the primer extension reaction using an engineered TNA polymerase (e.g., a variant of KOD DNA polymerase) and threose nucleoside triphosphates (tNTPs).[10]
-
This reaction generates a library of TNA molecules covalently linked to their corresponding DNA templates.
-
In Vitro Selection
-
Target Immobilization : The target molecule is immobilized on a solid support (e.g., magnetic beads, agarose (B213101) columns).[10][11] This allows for efficient separation of bound and unbound sequences.
-
Binding Reaction :
-
Fold the TNA library by heating to 95°C for 5 minutes and then cooling to room temperature for 10-30 minutes in a binding buffer.[10][11] The composition of the binding buffer should be optimized for the specific target (a common starting point is 5 mM MgCl₂, 300 mM NaCl, 20 mM Tris-HCl, pH 7.6).[11]
-
Incubate the folded TNA library with the immobilized target for a defined period (e.g., 1 hour) at a constant temperature (e.g., 25°C).[10]
-
-
Partitioning (Washing) :
-
Remove the unbound sequences by washing the solid support multiple times with the binding buffer.[10]
-
The stringency of the washing steps can be increased in later rounds of SELEX to select for higher affinity binders (e.g., by increasing the number of washes or the wash volume).
-
-
Elution :
-
Recovery of DNA Template :
-
After elution, treat the sample with DNase I to digest the DNA template that is part of the TNA-DNA hybrid. The TNA itself is resistant to DNase I.[10] This step is crucial if the TNA is not physically linked to the DNA template. For DNA display methods, this step is omitted.
-
Amplification and Preparation for the Next Round
-
Reverse Transcription (for non-displayed TNA) : If the TNA is not linked to its DNA, it must be reverse transcribed back to DNA. This requires a polymerase with TNA-dependent DNA polymerase activity.[1]
-
PCR Amplification :
-
Amplify the recovered DNA templates using the original forward and reverse primers.[11]
-
The number of PCR cycles should be minimized to avoid over-amplification and maintain library diversity.
-
-
ssDNA Generation :
-
The double-stranded PCR product must be converted to single-stranded DNA for the next round of TNA synthesis. Common methods include:
-
Asymmetric PCR.
-
Lambda exonuclease digestion of the 5'-phosphorylated strand.
-
Denaturing PAGE purification.[12]
-
-
Monitoring SELEX Progress
The enrichment of target-binding sequences can be monitored throughout the SELEX process using techniques such as:
-
Quantitative Real-Time PCR (qPCR) : To quantify the amount of DNA eluted in each round. An increase in the amount of recovered DNA indicates enrichment of binders.[13][14]
-
Filter Binding Assays : To measure the binding affinity of the enriched pool to the target.
Aptamer Characterization
After the final round of SELEX, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized.
Binding Affinity Measurement
The dissociation constant (Kd) is a measure of the binding affinity of an aptamer to its target. Lower Kd values indicate higher affinity.
| Aptamer Target | Aptamer Type | Method | Dissociation Constant (Kd) | Reference |
| HIV Reverse Transcriptase | TNA | Not Specified | ~0.4–4.0 nM | [3] |
| ATP | TNA | Not Specified | High Affinity | [6] |
| ATP | TNA (minimal sequence 10-7.t5) | Fluorescence Binding Assay | 1.1 ± 0.1 µM | [15] |
| CTP | TNA (minimal sequence 10-7.t5) | Fluorescence Binding Assay | > 100 µM | [15] |
| GTP | TNA (minimal sequence 10-7.t5) | Fluorescence Binding Assay | > 100 µM | [15] |
| UTP | TNA (minimal sequence 10-7.t5) | Fluorescence Binding Assay | > 100 µM | [15] |
Specificity Analysis
The specificity of the TNA aptamers should be tested against closely related molecules to ensure they bind exclusively to the intended target.
Visualizing the TNA SELEX Workflow
Caption: The iterative workflow of TNA SELEX for aptamer generation.
Logical Relationship of Key Components in TNA SELEX
Caption: Key inputs, processes, and outputs of the TNA SELEX protocol.
Conclusion
The TNA SELEX protocol offers a powerful method for generating highly stable and specific aptamers for a variety of applications in research, diagnostics, and therapeutics. The key to successful TNA aptamer selection lies in the use of engineered polymerases and, often, a DNA display strategy to overcome the lack of a TNA reverse transcriptase. By carefully optimizing the selection and amplification steps, researchers can isolate TNA aptamers with high affinity and specificity against a wide range of targets. The enhanced biological stability of TNA makes these aptamers particularly attractive for in vivo applications where resistance to nuclease degradation is paramount.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Towards the In Vitro Selection of Therapeutic Aptamers [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Selection of an ATP-Binding TNA Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. blog.alphalifetech.com [blog.alphalifetech.com]
- 9. Methods for cell- and tissue-specific DNA aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro selection of an XNA aptamer capable of small-molecule recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Absolute quantification of cell-bound DNA aptamers during SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IMPATIENT-qPCR: monitoring SELEX success during in vitro aptamer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Delivery Methods for TNA-Based siRNAs
Introduction
Threofuranosyl Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant interest in the field of RNA interference (RNAi) therapeutics. TNA features a four-carbon threofuranose sugar backbone, which is shorter than the five-carbon ribose in natural RNA. This structural modification confers unique properties to small interfering RNAs (siRNAs), including enhanced nuclease resistance, which is a critical attribute for therapeutic applications.[1][2] The incorporation of TNA into siRNA duplexes has been shown to improve stability, potency, and safety profiles, making TNA-based siRNAs promising candidates for gene silencing therapies.[1][2][3]
However, like standard siRNAs, TNA-based siRNAs are large, negatively charged molecules that do not readily cross cell membranes.[4][5] Therefore, effective delivery systems are paramount to transport these therapeutic molecules to their site of action in the cytoplasm. These delivery vehicles must protect the siRNA from degradation, facilitate cellular uptake, and promote endosomal escape to allow the siRNA to engage with the RNA-Induced Silencing Complex (RISC).[6][7] This document provides an overview of current and potential delivery strategies for TNA-based siRNAs, along with detailed protocols for their application and evaluation.
Delivery Strategies for TNA-Based siRNAs
The primary challenge in siRNA therapeutics is achieving efficient in vivo delivery to the target tissue.[8][9][10] Delivery strategies can be broadly categorized into non-viral and viral vector-based methods.
Non-Viral Delivery Methods
Non-viral vectors are the most common approach for siRNA delivery due to their lower immunogenicity and relative safety compared to viral vectors.[4][11]
-
Conjugate-Based Delivery: This strategy involves directly attaching the siRNA to a targeting ligand. The most clinically advanced approach for liver-targeted delivery is the use of N-acetylgalactosamine (GalNAc) conjugates.[] GalNAc is a sugar moiety that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[] TNA-containing siRNAs have been successfully prepared as triantennary GalNAc conjugates for targeted delivery to the liver in both cell culture and animal models.[1][2]
-
Lipid Nanoparticles (LNPs): LNPs are a leading platform for systemic siRNA delivery and are the basis for the first FDA-approved siRNA therapeutic, Onpattro (patisiran).[13] These nanoparticles are typically composed of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEG-lipid.[14][15] The ionizable lipid is positively charged at a low pH, allowing for efficient encapsulation of the negatively charged siRNA, but is nearly neutral at physiological pH, reducing toxicity.[14] While specific studies on encapsulating TNA-based siRNAs in LNPs are not extensively detailed in the provided results, LNPs represent a highly viable and potent delivery vehicle for any siRNA construct, including those modified with TNA, particularly for targeting the liver.[16][17]
-
Polymer-Based Nanoparticles: Cationic polymers such as poly(ethylene imine) (PEI) and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to form nanoparticles (polyplexes) with siRNA.[4][18][19] These polymers condense the siRNA into small particles that protect it from degradation and facilitate cellular uptake, often via endocytosis.[4][18] The properties of these nanoparticles, such as size and surface charge, can be tuned to optimize delivery efficiency.[20]
Viral Vector-Based Delivery
Viral vectors, such as those derived from adeno-associated virus (AAV) or lentivirus, can be engineered to deliver genetic cassettes that express short hairpin RNAs (shRNAs).[21][22][23] These shRNAs are then processed by the cell's endogenous machinery into siRNAs. This method offers the advantage of high transduction efficiency and the potential for long-term, stable gene silencing.[21][23] While powerful, the application of viral vectors for siRNA delivery faces challenges related to immunogenicity, oncogenic potential, and manufacturing complexity.[4][24] This approach is generally more suitable for applications where sustained, long-term knockdown is required.
Data Presentation: Efficacy of TNA-Modified siRNAs
Quantitative data from studies on TNA-modified siRNAs targeting the Transthyretin (Ttr) gene demonstrate their potential. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug; a lower IC50 indicates higher potency.
Table 1: In Vitro Potency of TNA-Modified siRNAs Targeting Ttr mRNA
| siRNA ID | TNA Modification Position | IC50 (nM) | Fold Change vs. Parent |
| Parent | None | 0.064 | 1.0 |
| si-23 | Antisense Strand, Position 2 | 1.6 | 25.0 (Loss) |
| si-17 | Sense Strand, Position 17 | 0.063 | ~1.0 |
| si-61 | Antisense Pos. 5 & Sense Pos. 17 | 0.028 | 2.3 (Gain) |
| (Data summarized from a study on mouse primary hepatocytes)[3] |
Table 2: In Vivo Efficacy of TNA-Modified siRNAs in Mice
| siRNA ID | TNA Modification Position | TTR Protein Suppression (Day 7) |
| Parent | None | 81% |
| si-28 | Antisense Strand, Position 7 | >81% (Improved efficacy) |
| (Data from mice receiving a single 1.0 mg/kg subcutaneous dose of GalNAc-conjugated siRNA)[3] |
Visualizations
TNA-siRNA Delivery and Action Workflow
Caption: Workflow of TNA-siRNA delivery, cellular uptake, and gene silencing.
Cellular Uptake and RNAi Pathway
Caption: Cellular uptake and engagement of the RNAi machinery by TNA-siRNA.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Experimental workflow for determining the in vitro potency (IC50) of TNA-siRNAs.
Protocols
Protocol 1: In Vitro Transfection of TNA-based siRNAs in Primary Hepatocytes for Potency Assessment
This protocol details the steps for treating mouse primary hepatocytes with GalNAc-conjugated TNA-siRNAs to determine the IC50 value.
Materials:
-
Cryopreserved primary hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated 96-well plates
-
GalNAc-conjugated TNA-siRNA targeting gene of interest (e.g., Ttr)
-
Negative control siRNA
-
Phosphate-Buffered Saline (PBS)
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen)
-
RNA isolation kit
-
RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)
-
qPCR instrument
Procedure:
-
Cell Plating:
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Seed the cells in a collagen-coated 96-well plate at a density that will result in a confluent monolayer after overnight attachment.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
siRNA Preparation and Treatment:
-
On the day of transfection, prepare serial dilutions of the TNA-siRNA and control siRNA in pre-warmed incubation medium. A typical concentration range would be from 10 nM down to 1 pM.
-
Carefully aspirate the plating medium from the cells.
-
Gently add the medium containing the siRNA dilutions to the respective wells. Include a "no treatment" control and a negative control siRNA. Perform each condition in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 48 hours at 37°C with 5% CO2.[3]
-
-
Cell Lysis and RNA Isolation:
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Add RNA lysis buffer directly to each well to lyse the cells.
-
Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Elute the RNA and determine its concentration and purity.
-
-
Gene Expression Analysis (RT-qPCR):
-
Perform reverse transcription to synthesize cDNA from the isolated RNA.
-
Set up qPCR reactions using primers and a probe specific for the target mRNA (e.g., Ttr) and a housekeeping gene for normalization (e.g., GAPDH).[3]
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA in treated samples compared to untreated controls, after normalizing to the housekeeping gene.
-
Plot the percentage of remaining mRNA against the logarithm of the siRNA concentration.
-
Use a non-linear regression (four-parameter variable slope) to fit the curve and determine the IC50 value.
-
Protocol 2: General Protocol for LNP-based Delivery of TNA-siRNA to Cultured Cells
This protocol provides a general framework for transfecting cells with TNA-siRNAs using a commercially available lipid-based transfection reagent, which mimics an LNP delivery system.
Materials:
-
Cell culture medium (e.g., DMEM) with and without serum/antibiotics
-
6-well tissue culture plates
-
TNA-based siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Fluorescently labeled control siRNA (optional, for uptake visualization)
Procedure:
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complexes:
-
Solution A: For each well, dilute the desired amount of TNA-siRNA (e.g., 20-80 pmol) into 100 µL of reduced-serum medium. Mix gently.[26]
-
Solution B: For each well, dilute the optimized amount of transfection reagent (e.g., 2-8 µL) into 100 µL of reduced-serum medium. Mix gently.[26]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 5-10 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex drop-wise to each well containing the cells and 2 mL of fresh culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C for 24-72 hours.
-
After incubation, assess gene knockdown by harvesting the cells for RNA isolation and RT-qPCR (as described in Protocol 1) or for protein analysis via Western Blot or ELISA.
-
If using a fluorescently labeled siRNA, cellular uptake can be visualized using fluorescence microscopy or quantified by flow cytometry.[18][28]
-
TNA-based siRNAs represent a promising advancement in RNAi therapeutics, offering enhanced stability and potency. The successful clinical translation of these molecules is intrinsically linked to the development of safe and effective delivery systems. Conjugation with targeting ligands like GalNAc has proven highly effective for liver-specific delivery. Furthermore, established platforms such as lipid nanoparticles and polymer-based systems provide versatile and potent options for delivering TNA-based siRNAs to various target tissues. The protocols and data presented here offer a foundational guide for researchers and drug developers working to harness the therapeutic potential of TNA-modified siRNAs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Non-viral Methods for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. siRNA therapeutics: insights, challenges, remedies and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA therapeutics: insights, challenges, remedies and future prospects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Delivery vehicles for small interfering RNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles-Based Strategies to Improve the Delivery of Therapeutic Small Interfering RNA in Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pulmonary Delivery of siRNA Anti-TNFα-loaded Lipid Nanoparticles for Rapid Recovery in Murine Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipid and Polymer-Based Nanoparticle siRNA Delivery Systems for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient tuning of siRNA dose response by combining mixed polymer nanocarriers with simple kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vector-based siRNA delivery strategies for high-throughput screening of novel target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of adeno-associated viral vector for delivery of small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective gene silencing by viral delivery of short hairpin RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Viral Vectors Applied for RNAi-Based Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cellular uptake mechanism and knockdown activity of siRNA-loaded biodegradable DEAPA-PVA-g-PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
Enzymatic Synthesis of α-L-Threose Nucleic Acid (TNA) Oligonucleotides Using Engineered Polymerases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-L-Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) with a simplified sugar-phosphate backbone compared to DNA and RNA. Its unique structure, featuring a four-carbon threose sugar, confers remarkable resistance to nuclease degradation, making it a promising candidate for therapeutic applications, including the development of aptamers and other targeted therapies.[1][2] The enzymatic synthesis of TNA oligonucleotides has been made possible through the directed evolution of DNA polymerases. This document provides detailed application notes and protocols for the synthesis of TNA using these engineered enzymes.
Engineered Polymerases for TNA Synthesis
Several engineered DNA polymerases have been developed to efficiently synthesize TNA from a DNA template. These enzymes have been modified through techniques like point mutations and directed evolution to accommodate the distinct structure of threose nucleoside triphosphates (tNTPs).[3] Key engineered polymerases include:
-
Therminator DNA Polymerase: A point mutant (A485L) of the 9°N DNA polymerase, Therminator was one of the first polymerases shown to efficiently synthesize TNA.[4][5] It is capable of producing TNA oligomers at least 80 nucleotides in length with high fidelity.[4][6]
-
Kod-RI: Derived from the B-family DNA polymerase from Thermococcus kodakarensis, Kod-RI is a highly efficient TNA polymerase developed through laboratory evolution.[7][8] It exhibits significantly faster primer-extension efficiency and higher fidelity compared to Therminator.[7]
-
10-92 TNA Polymerase: A recently engineered enzyme created using homologous recombination of polymerase fragments from related archaebacteria.[1][9] This polymerase demonstrates faithful and fast TNA synthesis, bringing the efficiency closer to that of natural DNA synthesis.[9]
-
Deep Vent (exo-) DNA Polymerase: This thermophilic polymerase has also been identified as capable of significant TNA synthesis.[10][11]
Quantitative Data on Engineered Polymerase Performance
The performance of these engineered polymerases varies in terms of efficiency, fidelity, and the length of the TNA product they can synthesize. The following tables summarize key quantitative data for comparison.
Table 1: Comparison of Engineered Polymerases for TNA Synthesis
| Polymerase | Origin | Key Mutations | Reported TNA Product Length | Fidelity (Error Rate) | Primer-Extension Efficiency |
| Therminator | 9°N DNA polymerase | A485L | ≥ 80 nt[4][6] | <1% under optimal conditions[4] | 15 hours for full extension[7] |
| Kod-RI | Thermococcus kodakarensis DNA polymerase | D141A, E143A, A485R, E664I[7][8] | Not specified | ~4 errors per 1000 nt[7] | 3 hours for full extension (5-fold faster than Therminator)[7] |
| 10-92 | Recombinant (Archaebacteria) | Not specified | Not specified | High fidelity (approaching natural enzymes)[9] | Fast (significantly narrowing the performance gap with natural enzymes)[1][9] |
| Deep Vent (exo-) | Pyrococcus species | Not applicable | Capable of multiple tT additions[10][11] | Not specified | Lower than natural DNA synthesis[10][11] |
Table 2: Kinetic Parameters for TNA Synthesis by Therminator Polymerase
| Substrate | Km (µM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) |
| tATP | ~15[7] | Not specified | Not specified |
| tCTP | Not specified | Not specified | Not specified |
| tGTP | Not specified | Not specified | Not specified |
| tTTP | Not specified | Not specified | Not specified |
Note: Detailed kinetic data for all tNTPs with Therminator and other polymerases is not consistently available in the provided search results. The KM for Kod-RI with tNTP substrates is ~15 µM.[7]
Experimental Protocols
Protocol 1: General TNA Synthesis via Primer Extension
This protocol describes a general method for synthesizing a TNA oligonucleotide using a DNA template and an engineered polymerase.
Materials:
-
Engineered TNA polymerase (e.g., Therminator, Kod-RI)
-
10x Polymerase Reaction Buffer (specific to the polymerase)
-
DNA template oligonucleotide
-
DNA primer oligonucleotide (5'-labeled with a fluorescent dye like IR800 for visualization, if desired)[8]
-
α-L-threofuranosyl nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)
-
Nuclease-free water
-
Optional: MnCl₂ solution
-
Urea-PAGE gel supplies for analysis
Procedure:
-
Primer-Template Annealing:
-
In a PCR tube, mix the DNA template and primer in a 1.2:1 molar ratio in nuclease-free water.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, add the following components:
-
2 µL of 10x Polymerase Reaction Buffer
-
2 µL of annealed primer-template DNA
-
2 µL of dNTP mix (if creating a DNA-TNA chimera) or tNTP mix (for full TNA synthesis) at a final concentration of 200-400 µM each. Note: Biased tNTP concentrations may not be necessary for high fidelity.[6]
-
1-2 units of engineered TNA polymerase
-
Nuclease-free water to a final volume of 20 µL.
-
Optional: Add MnCl₂ to a final concentration of 1.25-1.5 mM. This can enhance TNA synthesis but may affect fidelity.[12][13]
-
-
-
Incubation:
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, and loading dye).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the results using a suitable imaging system.
-
Protocol 2: High-Fidelity TNA Synthesis with Therminator Polymerase
This protocol is optimized for achieving high fidelity during TNA synthesis using Therminator DNA polymerase.[4]
Materials:
-
Therminator DNA Polymerase
-
10x ThermoPol Reaction Buffer (New England Biolabs)
-
DNA template and primer
-
tNTPs
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Follow the general primer-template annealing procedure as described in Protocol 1.
-
Prepare the reaction mixture on ice as follows (20 µL reaction):
-
2 µL of 10x ThermoPol Reaction Buffer
-
2 µL of annealed primer-template DNA
-
Specific concentrations of tNTPs (e.g., 30 µM each of tDTP, tTTP, tCTP, and 4 µM tGTP have been shown to maintain high fidelity).[6]
-
1 unit of Therminator DNA Polymerase
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Purification and Analysis:
-
Stop the reaction and purify the full-length TNA product using denaturing PAGE.
-
Excise the band corresponding to the full-length product and elute the TNA oligonucleotide.
-
The fidelity of the synthesized TNA can be assessed by sequencing.
-
Visualizations
Caption: General workflow for the enzymatic synthesis of TNA oligonucleotides.
Caption: Directed evolution strategy for discovering TNA polymerases.[3]
Applications in Research and Drug Development
The ability to enzymatically synthesize TNA oligonucleotides opens up numerous possibilities in various fields:
-
Therapeutic Aptamers: TNA's resistance to nucleases makes it an ideal material for developing aptamers that can circulate in the body for longer periods, enhancing their therapeutic efficacy.[1]
-
Synthetic Biology: TNA can be used as an orthogonal genetic material, storing synthetic biological information within cells without interfering with the native DNA and RNA machinery.[8]
-
Nanotechnology: TNA can be incorporated into DNA nanostructures to improve their stability in physiological conditions, which is crucial for applications in drug delivery and diagnostics.[14][15]
-
Origin of Life Research: The study of TNA and its enzymatic synthesis provides insights into the potential for alternative genetic systems that may have existed before the emergence of DNA and RNA.[6]
Conclusion
The development of engineered polymerases has been a pivotal advancement for the field of xeno-nucleic acids. The protocols and data presented here provide a foundation for researchers to synthesize TNA oligonucleotides for a wide range of applications. As polymerase engineering techniques continue to improve, the efficiency and fidelity of TNA synthesis are expected to further advance, paving the way for novel TNA-based therapeutics and biotechnologies.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering TNA polymerases through iterative cycles of directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. Crystallographic analysis of engineered polymerases synthesizing phosphonomethylthreosyl nucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic Synthesis of TNA Protects DNA Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of 1-(α-L-Threofuranosyl)thymine Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial genetic polymer with a simplified four-carbon threofuranosyl sugar backbone. Unlike DNA and RNA, TNA is resistant to nuclease degradation, making it a promising candidate for therapeutic applications, including aptamers and antisense oligonucleotides. The solid-phase synthesis of TNA oligomers, particularly those containing 1-(α-L-threofuranosyl)thymine, allows for the precise, automated construction of these novel molecules. This document provides detailed protocols and data for the synthesis, deprotection, and analysis of TNA oligomers using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[1][2]
I. Synthesis of TNA Thymidine (B127349) Phosphoramidite Monomer
The synthesis of TNA oligomers begins with the chemical synthesis of the protected monomer building block, 5'-O-(4,4'-Dimethoxytrityl)-1-(α-L-threofuranosyl)thymine-2'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. This multi-step synthesis typically starts from commercially available L-ascorbic acid to form the threofuranosyl sugar, followed by Vorbrüggen glycosylation to attach the thymine (B56734) base, and finally, protection and phosphitylation to yield the final phosphoramidite monomer ready for solid-phase synthesis.[1][3]
II. Automated Solid-Phase Oligomer Synthesis
TNA oligomers are constructed in the 3' to 5' direction on a solid support, typically Controlled Pore Glass (CPG), using a standard automated DNA synthesizer.[1][3] The synthesis follows a four-step cycle for each monomer addition.
Key Reagents and Solutions:
-
TNA Thymidine Phosphoramidite: 0.1 M in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Solid Support: TNA-Thymidine functionalized CPG (1 µmol scale).
Protocol for a Single Synthesis Cycle:
-
Step 1: Detritylation (Deblocking)
-
The 5'-O-Dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside to expose the free 5'-hydroxyl group.
-
Procedure: Flush the column with Deblocking Solution (3% TCA in DCM). For TNA synthesis, a double detritylation cycle is recommended.[3]
-
Incubation Time: 2 cycles of 60 seconds each.[3]
-
Wash: Rinse thoroughly with anhydrous acetonitrile.
-
-
Step 2: Coupling
-
The TNA thymidine phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing chain.
-
Procedure: Deliver the TNA phosphoramidite solution and Activator solution simultaneously to the synthesis column.
-
Incubation Time: A significantly extended coupling time is crucial for TNA monomers. A time of 2000 seconds is recommended for efficient coupling.[3]
-
Wash: Rinse with anhydrous acetonitrile.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.
-
Procedure: Treat the support with Capping Solutions A and B.
-
Incubation Time: ~30 seconds.
-
Wash: Rinse with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphotriester bond.
-
Procedure: Flush the column with the Iodine solution.
-
Incubation Time: ~30 seconds.
-
Wash: Rinse with anhydrous acetonitrile.
-
The cycle is repeated until the desired oligomer length is achieved.
Experimental Workflow: TNA Solid-Phase Synthesis Cycle
References
Application Notes and Protocols for the Incorporation of TNA Monomers into DNA/RNA Chimeric Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that utilizes a four-carbon threose sugar backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively. This structural modification confers unique and advantageous properties to oligonucleotides, most notably exceptional resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. The incorporation of TNA monomers into DNA or RNA sequences to create chimeric oligonucleotides is a promising strategy in drug development and various research applications. These chimeras can leverage the biological stability of TNA while retaining the specific binding properties of their DNA or RNA components.
These application notes provide an overview of the key characteristics of TNA-containing chimeric oligonucleotides and detailed protocols for their synthesis and analysis.
Applications in Research and Drug Development
The unique properties of TNA-DNA/RNA chimeric oligonucleotides make them valuable tools in a range of applications:
-
Antisense Therapeutics: The high nuclease resistance of TNA makes it an ideal candidate for modifying antisense oligonucleotides (ASOs). By incorporating TNA monomers at the 3' and 5' ends of an ASO, the therapeutic agent can be protected from exonuclease degradation, thereby increasing its in vivo half-life and therapeutic efficacy.
-
Aptamer Development: TNA's stability also benefits the development of aptamers, which are structured oligonucleotides that bind to specific targets. TNA-modified aptamers can exhibit prolonged stability in biological fluids, making them more robust diagnostic and therapeutic agents.[1]
-
Gene Expression Studies: The ability of TNA to hybridize with both DNA and RNA allows for its use in various molecular biology applications, including as probes for in situ hybridization and in gene knockdown experiments.[2]
-
Biomaterials and Nanotechnology: The predictable base pairing and structural properties of TNA, combined with its stability, make it a useful building block for the construction of novel nucleic acid-based nanomaterials.
Quantitative Data Summary
The incorporation of TNA monomers into oligonucleotides significantly impacts their physicochemical properties. The following tables summarize key quantitative data comparing TNA-modified oligonucleotides with their unmodified DNA/RNA counterparts and other common modifications like phosphorothioates (PS).
Table 1: Thermal Stability of TNA:DNA Duplexes
The melting temperature (Tm) of TNA:DNA duplexes is highly dependent on the purine (B94841) content of the TNA strand.
| Sequence (8-mer) | TNA Purine Content | Tm (°C) |
| 5'-d(CTAGCTAG)-3' : 3'-t(GATCGAUC)-5' | 50% | 20.0 |
| 5'-d(GATTGATT)-3' : 3'-t(CTAACUAA)-5' | 25% | 20.3 |
| 5'-d(AAGGAAGG)-3' : 3'-t(TTCCUUCC)-5' | 75% | 36.1 |
| 5'-d(AGAGAGAG)-3' : 3'-t(TCTCTCTC)-5' | 50% | 22.8 |
| 5'-d(GGGGAAAA)-3' : 3'-t(CCCCTTTT)-5' | 75% | 35.0 |
Data extracted from a study by Lackey et al. Conditions: 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.
Table 2: Nuclease Resistance of Modified Oligonucleotides in Human Serum
| Oligonucleotide Type | Modification | Half-life in Human Serum |
| Unmodified DNA | Phosphodiester | ~1.5 hours |
| Modified DNA | Phosphorothioate (B77711) (end-capped) | > 40 hours |
| TNA | Threose Backbone | Reported to be stable for > 7 days |
Note: The half-life for unmodified and phosphorothioate DNA is from a comparative study. The stability of TNA is based on multiple reports indicating its high resistance to nuclease degradation, though not in a direct comparative study with the other modifications listed here.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of TNA-DNA Chimeric Oligonucleotides
This protocol describes the automated solid-phase synthesis of a chimeric oligonucleotide containing both DNA and TNA monomers using phosphoramidite (B1245037) chemistry.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial 3'-nucleoside
-
DNA phosphoramidites (A, C, G, T)
-
TNA phosphoramidites (tA, tC, tG, tT)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (16% N-Methylimidazole in THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Preparation:
-
Dissolve DNA and TNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.
-
Install the phosphoramidites and all other reagents on the DNA synthesizer.
-
Pack the CPG solid support into a synthesis column.
-
-
Synthesis Cycle (repeated for each monomer addition):
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The next phosphoramidite in the sequence (either DNA or TNA) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Standard DNA monomers: A coupling time of 30-60 seconds is typically sufficient.
-
TNA monomers: Due to potential steric hindrance, a longer coupling time of 5-15 minutes is recommended to ensure high coupling efficiency.[3]
-
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in the final product.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection:
-
The synthesis column is removed from the synthesizer.
-
The chimeric oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours).
-
-
Purification: The crude oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The purity and identity of the final chimeric oligonucleotide are confirmed by techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS) and UV spectroscopy.
Protocol 2: Thermal Melting (Tm) Analysis of TNA-DNA Duplexes
This protocol outlines the determination of the melting temperature (Tm) of a TNA-DNA chimeric oligonucleotide hybridized to its complementary DNA strand.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
TNA-DNA chimeric oligonucleotide
-
Complementary DNA oligonucleotide
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
-
Sample Preparation:
-
Resuspend the TNA-DNA chimera and its complementary DNA strand in the annealing buffer to a final concentration of, for example, 2 µM each.
-
Mix equal volumes of the two oligonucleotide solutions in a microcentrifuge tube.
-
-
Annealing:
-
Heat the solution to 95°C for 5 minutes to dissociate any secondary structures.
-
Allow the solution to slowly cool to room temperature to facilitate duplex formation.
-
-
Tm Measurement:
-
Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.
-
Protocol 3: Nuclease Resistance Assay in Serum
This protocol describes a method to assess the stability of TNA-DNA chimeric oligonucleotides in the presence of nucleases in serum.
Materials:
-
TNA-DNA chimeric oligonucleotide
-
Unmodified DNA oligonucleotide (as a control)
-
Phosphorothioate-modified DNA oligonucleotide (as a control)
-
Human serum (or fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Loading dye (e.g., containing formamide (B127407) and a tracking dye)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Incubation:
-
For each oligonucleotide to be tested, prepare a reaction mixture containing the oligonucleotide (e.g., at a final concentration of 1 µM) and serum (e.g., 50% v/v in PBS).
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately mix the collected aliquot with an equal volume of loading dye containing a denaturant (e.g., formamide) to stop the enzymatic degradation.
-
Heat the samples at 95°C for 5 minutes to denature the oligonucleotides and any remaining proteins.
-
Place the samples on ice until ready to load on the gel.
-
-
Gel Electrophoresis:
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Visualization and Analysis:
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide).
-
Visualize the oligonucleotide bands using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band for each time point.
-
Plot the percentage of intact oligonucleotide remaining as a function of time to determine the degradation kinetics and estimate the half-life of each oligonucleotide in serum.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of TNA-DNA chimeric oligonucleotides.
References
Application Notes and Protocols for TNA Aptamer Selection Against Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selection of Threose Nucleic Acid (TNA) aptamers against protein targets. TNA aptamers offer significant advantages over traditional DNA and RNA aptamers, including enhanced biostability due to their resistance to nuclease degradation, making them promising candidates for therapeutic and diagnostic applications.
Introduction to TNA Aptamer Selection
TNA is an artificial xeno-nucleic acid (XNA) with a threose sugar backbone instead of the deoxyribose or ribose found in DNA and RNA, respectively. This structural difference confers remarkable resistance to enzymatic degradation. The selection of TNA aptamers is achieved through an iterative in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This process involves the repeated cycling of binding, partitioning, and amplification steps to isolate TNA sequences with high affinity and specificity for a target protein from a large random library.
A key enabling technology for TNA SELEX is the availability of engineered polymerases capable of synthesizing TNA from a DNA template (transcription) and reverse transcribing TNA back into DNA.
General Workflow for TNA Aptamer Selection (SELEX)
The SELEX process for TNA aptamers follows a cyclical workflow, as illustrated below. Each cycle enriches the pool of nucleic acids for sequences that bind to the target protein.
Quantitative Data Summary
The following table summarizes the binding affinities of TNA aptamers selected against various protein targets as reported in the literature.
| Target Protein | Aptamer Name | Binding Affinity (Kd) | Selection Method | Reference |
| Human α-thrombin | T1 | 225 nM | Capillary Electrophoresis SELEX | [1] |
| Human α-thrombin | Multiple Isolates | 200 - 1000 nM | Capillary Electrophoresis SELEX | [1] |
| Programmed Death-Ligand 1 (PD-L1) | N5 | ~400 nM | Conventional SELEX | [2] |
| Programmed Death-Ligand 1 (PD-L1) | S42 | ~400 nM | Conventional SELEX | [2] |
| HIV Reverse Transcriptase (RT) | Not Specified | Picomolar to Nanomolar Range | DNA Display | [3][4] |
Detailed Experimental Protocols
This section provides detailed protocols for the key steps in the TNA aptamer selection process.
Protocol 1: Preparation of the Initial DNA Library
The starting point for TNA SELEX is a single-stranded DNA (ssDNA) library.
Materials:
-
Custom-synthesized ssDNA oligonucleotide library (e.g., with a central random region of 40-80 nucleotides flanked by constant primer binding sites)
-
Forward and reverse PCR primers
-
DNA polymerase (e.g., Taq polymerase)
-
dNTPs
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Library Design: Design an ssDNA library with a central random region (e.g., N40) flanked by constant regions for PCR primer annealing.
-
Initial Amplification (Optional): If starting with a small amount of library, perform a few cycles of PCR to generate a sufficient amount of double-stranded DNA (dsDNA).
-
Purification: Purify the dsDNA library using a commercial kit or gel electrophoresis to remove any truncated products or primer-dimers.
-
Quantification: Determine the concentration of the purified dsDNA library using a spectrophotometer or fluorometer.
Protocol 2: TNA Transcription
This step generates the TNA aptamer pool from the DNA library using an engineered TNA polymerase.
Materials:
-
Purified dsDNA library
-
Engineered TNA polymerase (e.g., Kod-RI)
-
TNA triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)
-
Transcription buffer
-
Forward primer (can be labeled, e.g., with FAM, for monitoring)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 8-12%)
-
Urea
-
TBE buffer
-
Gel loading buffer
-
UV transilluminator
-
Gel extraction kit
Procedure:
-
Reaction Setup: In a sterile, nuclease-free tube, assemble the following reaction mixture on ice:
-
dsDNA library template (e.g., 1-5 pmol)
-
Forward primer (e.g., 10-20 pmol)
-
10x Transcription buffer
-
tNTP mix (final concentration of each tNTP is typically 100-500 µM)
-
Engineered TNA polymerase (e.g., 0.5 µM Kod-RI)
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction at the optimal temperature for the specific TNA polymerase (e.g., 50-55°C) for several hours (e.g., 2-10 hours).[5]
-
Purification of TNA:
-
Add an equal volume of 2x gel loading buffer (containing urea) to the reaction.
-
Heat the sample at 95°C for 5 minutes to denature the DNA-TNA hybrid.
-
Load the sample onto a denaturing polyacrylamide gel.
-
Run the gel until the desired TNA product is well-separated.
-
Visualize the TNA band using a UV transilluminator (if the primer is fluorescently labeled).
-
Excise the TNA band from the gel.
-
Extract the TNA from the gel slice using a gel extraction kit or by crush-and-soak method.
-
-
Quantification: Determine the concentration of the purified TNA pool.
Protocol 3: Binding and Partitioning
This is the core selection step where TNA aptamers that bind to the target protein are separated from non-binders.
Materials:
-
Purified TNA pool
-
Target protein
-
Binding buffer (e.g., PBS with MgCl2)
-
Wash buffer (same as binding buffer)
-
Immobilization matrix (e.g., magnetic beads, nitrocellulose filter)
-
Blocking agent (e.g., BSA, salmon sperm DNA)
Procedure:
-
Target Immobilization (if applicable): If using a solid support, immobilize the target protein according to the manufacturer's instructions. For example, if using His-tagged protein, use Ni-NTA magnetic beads.
-
TNA Folding:
-
Dilute the purified TNA pool in binding buffer.
-
Heat the TNA solution to 85-95°C for 5 minutes to denature any secondary structures.
-
Allow the TNA to cool slowly to room temperature to facilitate proper folding.
-
-
Binding Reaction:
-
Incubate the folded TNA pool with the immobilized (or free) target protein at a specific temperature (e.g., 4°C, room temperature, or 37°C) for a defined period (e.g., 30-60 minutes). The ratio of TNA to protein is critical and should be decreased in later rounds to increase selection stringency.[6]
-
-
Partitioning (Washing):
-
Wash the immobilization matrix several times with wash buffer to remove unbound TNA molecules. The number and stringency of washes should be increased in later SELEX rounds.
-
-
Elution:
-
Elute the bound TNA molecules from the target protein. Elution can be achieved by:
-
Heat denaturation: Incubating at 95°C for 5-10 minutes.
-
High salt or urea: Using a buffer with high salt concentration or urea.
-
Competitive elution: Using a known ligand of the target protein.
-
pH change: Using a buffer with a high or low pH.
-
-
Protocol 4: Reverse Transcription of TNA
The eluted TNA is converted back to cDNA for amplification.
Materials:
-
Eluted TNA
-
Reverse transcriptase (e.g., Bst DNA polymerase or SuperScript II)
-
Reverse primer
-
dNTPs
-
Reverse transcription buffer
-
Nuclease-free water
Procedure:
-
Primer Annealing:
-
To the eluted TNA, add the reverse primer.
-
Heat the mixture to 65-70°C for 5 minutes and then place it on ice to allow the primer to anneal.
-
-
Reaction Setup: On ice, add the following to the primer-annealed TNA:
-
10x Reverse transcription buffer
-
dNTP mix (final concentration of each dNTP is typically 200-500 µM)
-
DTT (if required by the enzyme)
-
RNase inhibitor (optional, but recommended)
-
Reverse transcriptase
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42-55°C) for 30-60 minutes.
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating at 70-85°C for 5-15 minutes.
Protocol 5: PCR Amplification and ssDNA Generation
The cDNA is amplified by PCR, and the ssDNA required for the next round of selection is generated.
Materials:
-
cDNA from the reverse transcription step
-
Forward and reverse PCR primers (the reverse primer may be biotinylated for ssDNA generation)
-
DNA polymerase (e.g., Taq polymerase)
-
dNTPs
-
PCR buffer
-
Nuclease-free water
-
Streptavidin-coated magnetic beads (if using biotinylated primer)
-
NaOH solution (e.g., 0.1-0.2 M)
-
DNA purification kit
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction with the cDNA as the template.
-
Perform PCR for a limited number of cycles (e.g., 10-20 cycles) to avoid amplification bias.[7]
-
Optimize annealing temperature and cycle number for each round.
-
-
ssDNA Generation (using biotinylated reverse primer):
-
Incubate the PCR product with streptavidin-coated magnetic beads to capture the biotinylated dsDNA.
-
Wash the beads to remove non-biotinylated components.
-
Add NaOH solution to the beads to denature the dsDNA and release the non-biotinylated ssDNA (the template for the next round of TNA transcription).
-
Neutralize the ssDNA solution with a suitable buffer.
-
-
Purification: Purify the ssDNA using a DNA purification kit or ethanol (B145695) precipitation.
-
Quantification and Monitoring: Quantify the ssDNA and use it as the input for the next round of TNA transcription. The enrichment of target-binding sequences can be monitored throughout the SELEX process using techniques like qPCR or filter binding assays.[8]
Mandatory Visualizations
TNA SELEX Logical Flow
Key Steps in TNA Aptamer Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. Characterization of New DNA Aptamers for Anti‐HIV‐1 Reverse Transcriptase | Semantic Scholar [semanticscholar.org]
- 4. Characterization of New DNA Aptamers for Anti-HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of threose nucleic acid aptamers to block PD-1/PD-L1 interaction for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Preparing Unbiased T-Cell Receptor and Antibody cDNA Libraries for the Deep Next Generation Sequencing Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute quantification of cell-bound DNA aptamers during SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Threose Nucleic Acid (TNA) for Antisense Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant interest in the field of antisense gene silencing. Its unique threose sugar-phosphate backbone, differing from the deoxyribose or ribose found in DNA and RNA, confers remarkable properties that make it a promising tool for therapeutic and research applications. TNA oligonucleotides can be designed to be complementary to a specific messenger RNA (mRNA) sequence, leading to the downregulation of the target protein. This document provides detailed application notes and protocols for utilizing TNA in antisense gene silencing.
TNA's key advantages include its exceptional stability against nuclease degradation, strong binding affinity to complementary RNA, and the ability to be taken up by cells without the need for transfection reagents.[1][2] These characteristics position TNA as a potent alternative to other antisense technologies such as small interfering RNAs (siRNAs), phosphorothioate (B77711) oligonucleotides (PS-ASOs), and locked nucleic acids (LNAs).[3][4][5]
Data Presentation
Table 1: Comparative Efficacy of Different Antisense Oligonucleotide (ASO) Chemistries
| Antisense Chemistry | Target Gene | System | IC50 (nM) | Reference |
| TNA (in siRNA) | Transthyretin (TTR) | In vitro (cell culture) | Comparable to parent siRNA | [6] |
| LNA-DNA gapmer | Vanilloid Receptor 1 (VR1) | In vitro (co-transfection) | 0.4 | [4][5] |
| Phosphorothioate (PS) | Vanilloid Receptor 1 (VR1) | In vitro (co-transfection) | ~70 | [4][5] |
| 2'-O-methyl RNA | Vanilloid Receptor 1 (VR1) | In vitro (co-transfection) | ~220 | [4][5] |
| siRNA | Vanilloid Receptor 1 (VR1) | In vitro (co-transfection) | 0.06 | [4][5] |
Table 2: In Vivo Efficacy of TNA and Other Antisense Oligonucleotides
| Antisense Agent | Target | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| TNA ASO | Bcl-2 | Nude mice with MCF-7 xenografts | Not specified in abstract | "Significantly suppresses" | [3][7] |
| ASO (unspecified) | Survivin | Nude mice with HCC orthotopic transplant | 50 mg/kg/day | 45.31% | [8] |
| ASO (unspecified) | Survivin | Nude mice with HCC orthotopic transplant | 75 mg/kg/day | 60.94% | [8] |
| LNA ASO | POLR2A | Nude mice with 15PC3 xenografts | 1 mg/kg/day | Sequence-specific inhibition | [9] |
| dsRNA (siRNA) | EGFR | Nude mice with NSCLC xenografts | Not specified in abstract | 75.06% (size), 73.08% (weight) | [10] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways relevant to TNA-based antisense applications and a general experimental workflow.
Experimental Protocols
Protocol 1: In Vitro TNA-Mediated Gene Silencing
Objective: To assess the gene silencing efficiency of a TNA antisense oligonucleotide in a mammalian cell line.
Materials:
-
TNA antisense oligonucleotide (ASO) targeting the gene of interest (e.g., from a custom synthesis provider).
-
Scrambled TNA ASO (negative control).
-
Mammalian cell line expressing the target gene (e.g., MCF-7 for Bcl-2).
-
Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin).
-
Cell culture plates (e.g., 24-well or 96-well).
-
Phosphate-buffered saline (PBS).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
-
TNA ASO Treatment:
-
On the day of the experiment, remove the cell culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh, pre-warmed cell culture medium.
-
Add the TNA ASO directly to the cell culture medium to achieve the desired final concentration (e.g., 100 nM to 1 µM). Include wells for the scrambled TNA ASO control and an untreated control.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-72 hours. The optimal incubation time should be determined empirically for the target gene.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for the target gene and a housekeeping gene.
-
Set up the qPCR reactions in triplicate for each sample.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the TNA-treated samples to the untreated or scrambled control.
-
The percentage of knockdown can be calculated as: (1 - 2^-ΔΔCt) * 100%.
-
Protocol 2: In Vivo TNA Antisense Therapy in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a TNA antisense oligonucleotide in a mouse model.
Materials:
-
TNA ASO targeting a cancer-related gene (e.g., Bcl-2).
-
Scrambled TNA ASO (negative control).
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line for xenograft establishment (e.g., MCF-7).
-
Matrigel (optional).
-
Sterile PBS or other appropriate vehicle for injection.
-
Calipers for tumor measurement.
-
Anesthesia for animal procedures.
Procedure:
-
Xenograft Tumor Establishment:
-
Harvest cancer cells from culture and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, scrambled TNA ASO, TNA ASO).
-
Prepare the TNA ASO and scrambled control in the vehicle at the desired concentration.
-
Administer the treatment via an appropriate route. For systemic delivery, intravenous or intraperitoneal injections are common. Dosages can range from 1 to 75 mg/kg/day, depending on the ASO and target.[8][9] For a starting point, a dose of 5-10 mg/kg every other day can be considered.
-
Administer the treatments for a predefined period (e.g., 2-4 weeks).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (RNA and protein extraction) and another portion can be fixed in formalin for histological analysis.
-
-
Analysis:
-
Analyze tumor growth curves and final tumor weights to determine the anti-tumor efficacy of the TNA ASO.
-
Perform qPCR and Western blotting on tumor lysates to confirm the downregulation of the target gene and protein.
-
Histological analysis can be used to assess changes in tumor morphology and apoptosis (e.g., TUNEL staining).
-
Protocol 3: Assessment of Off-Target Effects
Objective: To identify and validate potential off-target effects of a TNA antisense oligonucleotide.
Materials:
-
TNA ASO and scrambled control.
-
Relevant cell line.
-
RNA extraction kit.
-
Next-generation sequencing (NGS) library preparation kit.
-
NGS sequencer.
-
Bioinformatics software for differential gene expression analysis.
-
qPCR reagents for validation.
Procedure:
-
In Silico Analysis:
-
Perform a BLAST search of the TNA ASO sequence against the relevant transcriptome database (e.g., human, mouse) to identify potential off-target transcripts with sequence similarity.
-
Prioritize potential off-targets based on the number and location of mismatches.
-
-
In Vitro Treatment and RNA Sequencing:
-
Treat the chosen cell line with the TNA ASO and a scrambled control as described in Protocol 1. Include an untreated control.
-
Extract high-quality total RNA from the cells.
-
Perform RNA sequencing (RNA-seq) on the extracted RNA to obtain a global gene expression profile for each condition.
-
-
Bioinformatics Analysis of RNA-seq Data:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the TNA ASO-treated group compared to the controls.
-
Compare the list of differentially expressed genes with the list of potential off-targets from the in silico analysis.
-
-
Validation of Potential Off-Targets:
-
Select a panel of potential off-target genes for validation.
-
Design qPCR primers for these selected genes.
-
Perform qPCR on the same RNA samples used for RNA-seq to confirm the changes in expression observed in the sequencing data.
-
-
Dose-Response Analysis:
-
For any confirmed off-targets, perform a dose-response experiment to determine if the off-target effect is dose-dependent and to establish a therapeutic window where on-target silencing is maximized and off-target effects are minimized.[11]
-
Conclusion
TNA technology represents a significant advancement in the field of antisense gene silencing. Its inherent stability, potent activity, and favorable delivery properties make it a versatile tool for both basic research and therapeutic development. The protocols and data presented here provide a framework for researchers to begin exploring the potential of TNA in their own applications. As with any gene silencing technology, careful optimization of experimental conditions and thorough assessment of off-target effects are crucial for obtaining reliable and meaningful results.
References
- 1. [PDF] Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic α-l-Threose Nucleic Acids Targeting BcL-2 Show Gene Silencing and in Vivo Antitumor Activity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of tumor growth using antisense oligonucleotide against survivin in an orthotopic transplant model of human hepatocellular carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing the epidermal growth factor receptor gene with RNAi may be developed as a potential therapy for non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNA-Based Diagnostic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Threose Nucleic Acid (TNA) in Diagnostics
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that utilizes a threose sugar backbone instead of the deoxyribose or ribose found in DNA and RNA, respectively. This structural modification confers several advantageous properties to TNA, making it a promising candidate for the development of highly specific and stable diagnostic probes. TNA can form stable duplexes with complementary DNA and RNA sequences, following Watson-Crick base pairing rules.[1] Key advantages of TNA-based probes include exceptional resistance to nuclease degradation, enhanced thermal stability, and high binding affinity and specificity to target sequences.[2][3] These characteristics make them particularly well-suited for applications in challenging diagnostic environments where sample stability and precise target recognition are paramount.
Data Presentation: Performance of TNA-Based Probes
The following tables summarize the quantitative data on the performance of TNA-based diagnostic probes from various studies, highlighting their binding affinity and specificity.
Table 1: Binding Affinity of TNA Probes
| Probe Type | Target | Method | Dissociation Constant (Kd) | Reference |
| TNA Probe | miR-21 | Fluorescence Assay | Not explicitly quantified, but demonstrated high affinity | [2] |
| TNA/DNA Heteroduplex | DNA | Isothermal Titration Calorimetry (ITC) | Lower affinity than TNA/RNA | [4][5] |
| TNA/RNA Heteroduplex | RNA | Isothermal Titration Calorimetry (ITC) | Higher affinity than TNA/DNA | [4][5] |
Table 2: Specificity of TNA Probes
| Probe Type | Target | Mismatched Target | Discrimination Capability | Reference |
| TNA Probe for miR-21 | miR-21 | Single-base mismatch miR-21 | High | [2] |
| TNA Probe for miR-21 | miR-21 | Two-base mismatch miR-21 | High | [2] |
| TNA Probe for miR-21 | miR-21 | Non-complementary miRNAs (miR-141, miR-143, miR-429) | High | [6] |
| TNA Aptamer | SARS-CoV-2 S1-RBD | Human Serum Albumin (HSA), Streptavidin (SA) | High (low off-target binding) | [7] |
Experimental Protocols
Protocol 1: Synthesis of TNA Phosphoramidite (B1245037) Monomers
This protocol outlines the chemical synthesis of TNA phosphoramidite monomers, which are the building blocks for solid-phase synthesis of TNA oligonucleotides. The synthesis typically starts from a commercially available chiral precursor like L-ascorbic acid.
Materials:
-
L-ascorbic acid
-
Appropriate protecting group reagents (e.g., DMT-Cl, benzoyl chloride)
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Solvents and reagents for organic synthesis (e.g., pyridine, dichloromethane, acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Protected Threofuranosyl Sugar: Starting from L-ascorbic acid, a multi-step synthesis is performed to obtain the protected threofuranosyl sugar. This involves protection of hydroxyl groups and stereospecific reactions to yield the desired threose configuration.
-
Glycosylation: The protected sugar is coupled with a protected nucleobase (A, C, G, or T) using a Vorbrüggen glycosylation reaction to form the nucleoside.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the TNA nucleoside is protected with a dimethoxytrityl (DMT) group to allow for controlled, directional synthesis.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety, rendering the monomer ready for solid-phase synthesis.
-
Purification: The final TNA phosphoramidite monomer is purified using silica gel column chromatography to ensure high purity for oligonucleotide synthesis.
Protocol 2: Solid-Phase Synthesis of TNA Oligonucleotide Probes
This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using the phosphoramidite method.
Materials:
-
TNA phosphoramidite monomers (A, C, G, T)
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., ethylthiotetrazole in acetonitrile)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Synthesis Cycle: The synthesis is carried out on an automated DNA synthesizer, which performs the following steps in a cyclical manner for each monomer addition:
-
Deblocking: Removal of the DMT protecting group from the 5'-hydroxyl of the growing chain.
-
Coupling: Activation of the incoming TNA phosphoramidite monomer and its coupling to the 5'-hydroxyl of the chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the TNA oligonucleotide is cleaved from the CPG support and all protecting groups are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The crude TNA oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 3: Fluorescent Labeling of TNA Probes
This protocol describes the post-synthetic labeling of TNA probes with fluorescent dyes. Amine-modified TNA oligonucleotides are typically used for this purpose.
Materials:
-
Amine-modified TNA oligonucleotide
-
Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of Cy3, Cy5, or other fluorophores)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Purification system (e.g., HPLC or gel filtration)
Procedure:
-
Dissolve Oligonucleotide: Dissolve the amine-modified TNA oligonucleotide in the labeling buffer.
-
Dissolve Dye: Dissolve the amine-reactive fluorescent dye in a suitable anhydrous solvent like DMSO or DMF.
-
Labeling Reaction: Add the dissolved dye to the oligonucleotide solution and incubate at room temperature for a specified time (typically 1-2 hours) with continuous stirring.
-
Purification: Purify the fluorescently labeled TNA probe from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC or a gel filtration column.
-
Quantification: Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry.
Protocol 4: TNA-Based Fluorescence In Situ Hybridization (FISH)
This protocol provides a general framework for using fluorescently labeled TNA probes for the detection of specific RNA targets within fixed cells. Optimization of hybridization and washing conditions may be required for specific cell types and target sequences.
Materials:
-
Fluorescently labeled TNA probe
-
Cells fixed on a glass slide
-
Hybridization buffer (e.g., containing formamide, SSC, dextran (B179266) sulfate)
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare and fix cells on a glass slide using a standard cytogenetic protocol.
-
Pre-hybridization Treatment: Permeabilize the cells (e.g., with pepsin or proteinase K treatment) to allow probe entry.
-
Denaturation: Denature the target RNA within the cells and the TNA probe by heating.
-
Hybridization: Apply the hybridization buffer containing the fluorescently labeled TNA probe to the slide, cover with a coverslip, and incubate overnight at a specific temperature (e.g., 37°C) to allow the probe to anneal to its target sequence.
-
Washing: Perform a series of washes with increasing stringency (e.g., decreasing SSC concentration and increasing temperature) to remove non-specifically bound probes.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Mounting and Visualization: Mount the slide with an antifade medium and visualize the fluorescent signals using a fluorescence microscope.
Mandatory Visualizations
Caption: Signaling pathway of a TNA-based molecular beacon for RNA detection.
Caption: Experimental workflow for TNA probe synthesis and application in FISH.
Caption: Logical relationship between TNA properties and its diagnostic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically stable threose nucleic acid-based probes for real-time microRNA detection and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application of Threose Nucleic Acid (TNA) in Synthetic Biology and Genetic Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that utilizes a four-carbon threose sugar backbone, distinguishing it from the five-carbon ribose or deoxyribose found in RNA and DNA, respectively. This structural modification confers remarkable resistance to nuclease degradation, a key limitation of natural nucleic acids in therapeutic and diagnostic applications.[1] TNA can form stable duplexes with itself, DNA, and RNA, enabling the transfer of genetic information.[1] These properties make TNA a powerful tool in synthetic biology and genetic engineering, with applications ranging from the development of robust aptamers and enzymes (TNAzymes) to novel gene-silencing agents. This document provides an overview of TNA applications and detailed protocols for its synthesis and use.
I. Applications of TNA
TNA Aptamers for Therapeutics and Diagnostics
TNA aptamers are short, single-stranded TNA molecules that can fold into specific three-dimensional structures to bind with high affinity and specificity to a target molecule, such as a protein or small molecule. Their inherent resistance to nucleases makes them highly attractive as therapeutic agents and diagnostic tools.
A notable application is the development of TNA aptamers that block the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system.[2] TNA aptamers targeting PD-L1 have been shown to inhibit this interaction and suppress tumor growth in preclinical models.[2]
TNAzymes: Catalytic TNA Molecules
TNA can be engineered to possess catalytic activity, creating "TNAzymes." Through in vitro selection, TNAzymes have been developed that can cleave specific RNA sequences. This capability opens up possibilities for their use as gene-silencing agents, offering a stable alternative to siRNA. The selection process for these catalytic molecules involves creating a large library of random TNA sequences and selecting for those that can perform a specific chemical reaction, such as RNA ligation or cleavage.
TNA-based Biosensors
The high stability and specific binding capabilities of TNA make it an excellent candidate for the development of biosensors. TNA aptamers can be integrated into various biosensing platforms, including electrochemical and optical sensors, for the detection of a wide range of analytes with high sensitivity and selectivity. For instance, TNA-based biosensors have been developed for the detection of adenosine (B11128) triphosphate (ATP).
TNA in Gene Silencing
The ability of TNA to hybridize with natural nucleic acids and its exceptional stability make it a promising tool for antisense and RNA interference (RNAi) applications. TNA-based oligonucleotides can be designed to bind to specific messenger RNA (mRNA) molecules, leading to the downregulation of the corresponding protein. This has been explored for silencing genes implicated in cancer, such as the epidermal growth factor receptor (EGFR).
II. Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of TNA in various applications.
| TNA Aptamer | Target | Binding Affinity (Kd) | Reference |
| N5 | PD-L1 | ~400 nM | [2] |
| Various | HIV Reverse Transcriptase | 0.4 - 4.0 nM | [3] |
| TNA-based Biosensor | Analyte | Limit of Detection (LOD) | Dynamic Range | Reference |
| Electrochemical Aptasensor | ATP | 6 nM | 0.018–90.72 µM | [4] |
| Optical Biosensor | ATP | 1 µM | 1–600 µM | [5] |
| TNA Stability and Thermostability | Parameter | Observation | Reference |
| Nuclease Resistance | Half-life in 50% human serum | > 7 days (TNA) | [1] |
| Thermostability (Tm) of TNA:DNA vs. DNA:DNA | TNA with low purine (B94841) content | Tm is often >5 °C lower | [6] |
| Thermostability (Tm) of TNA:DNA vs. DNA:DNA | TNA with high purine content | Tm is greater | [6] |
| Thermostability (Tm) of TNA/DNA vs. RNA/TNA | Tm of TNA/DNA is ~10°C lower | [7] |
| TNA-mediated Gene Silencing | Target Gene | Cell Line | Knockdown Efficiency | Reference |
| EGFR | A549 (NSCLC) | ~71% reduction in protein | [8][9] | |
| EGFR | SPC-A1 (NSCLC) | ~72% reduction in protein | [8][9] |
III. Experimental Protocols
Protocol for Enzymatic Synthesis of TNA Oligonucleotides
This protocol describes the synthesis of TNA oligonucleotides from a DNA template using an engineered TNA polymerase.
Materials:
-
DNA template with a 3' primer binding site
-
DNA primer
-
Threose nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)
-
Engineered TNA polymerase (e.g., a variant of Kod DNA polymerase)
-
Reaction buffer (specific to the polymerase)
-
dNTPs
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
UV transilluminator and gel imaging system
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the DNA template, DNA primer, tNTPs, and reaction buffer.
-
Enzyme Addition: Add the engineered TNA polymerase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (typically 60-72°C) for 1-2 hours.
-
Purification: Purify the synthesized TNA oligonucleotides using denaturing PAGE.
-
Visualization and Extraction: Visualize the TNA product by UV shadowing or staining. Excise the corresponding band from the gel.
-
Elution and Desalting: Elute the TNA from the gel slice and desalt it for downstream applications.
Protocol for In Vitro Selection of TNA Aptamers (SELEX)
This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to isolate TNA aptamers that bind to a specific target.
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region flanked by constant primer binding sites
-
Target molecule (e.g., protein, small molecule)
-
Engineered TNA polymerase
-
tNTPs
-
Reverse transcriptase capable of using a TNA template
-
PCR reagents (Taq polymerase, dNTPs, primers)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Affinity matrix (e.g., magnetic beads, chromatography column) coupled with the target molecule
Procedure:
-
TNA Library Synthesis: Synthesize a TNA library from the ssDNA library using the enzymatic synthesis protocol described above.
-
Binding: Incubate the TNA library with the target-coupled affinity matrix in the binding buffer to allow for aptamer-target binding.
-
Washing: Wash the matrix with wash buffer to remove unbound TNA molecules. The stringency of the washes can be increased in later rounds of selection.
-
Elution: Elute the bound TNA molecules from the matrix using an elution buffer (e.g., high salt, denaturant, or a solution of the free target).
-
Reverse Transcription: Reverse transcribe the eluted TNA into complementary DNA (cDNA) using a suitable reverse transcriptase.
-
PCR Amplification: Amplify the cDNA using PCR with primers corresponding to the constant regions of the library.
-
ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection.
-
Iterative Rounds: Repeat steps 1-7 for multiple rounds (typically 8-15 rounds) to enrich for high-affinity TNA aptamers.
-
Sequencing and Characterization: Sequence the enriched pool of TNA aptamers and characterize the binding affinity of individual aptamers.
Protocol for TNA-Protein Interaction Analysis using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to quantify the binding kinetics of a TNA aptamer to its protein target.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
TNA aptamer (biotinylated for immobilization)
-
Protein target
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+)
-
Streptavidin
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with the running buffer.
-
Streptavidin Immobilization: Immobilize streptavidin on the sensor chip surface.
-
Aptamer Capture: Inject the biotinylated TNA aptamer over the streptavidin-coated surface to capture it.
-
Protein Injection: Inject the protein target at various concentrations over the aptamer-functionalized surface and a reference surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove the bound protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
IV. Visualizations
References
- 1. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing the epidermal growth factor receptor gene with RNAi may be developed as a potential therapy for non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing the epidermal growth factor receptor gene with RNAi may be developed as a potential therapy for non small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TNA Solid-Phase Synthesis
Welcome to the technical support center for Threose Nucleic Acid (TNA) solid-phase synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your TNA synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between TNA and DNA solid-phase synthesis?
The core chemistry for TNA solid-phase synthesis is based on the well-established phosphoramidite (B1245037) method used for DNA and RNA synthesis. However, the unique threose sugar backbone of TNA introduces steric hindrance that necessitates modifications to the standard protocols. The primary differences lie in the coupling step, which typically requires longer reaction times to achieve high efficiency, and the increased stability of TNA to acidic conditions, which reduces the risk of depurination during detritylation.[1]
Q2: How does the stability of TNA compare to DNA during synthesis?
TNA is significantly more resistant to acid-mediated degradation than DNA.[1] This is a key advantage during solid-phase synthesis, as the repeated acid-catalyzed removal of the dimethoxytrityl (DMT) protecting group can lead to depurination (loss of purine (B94841) bases) in DNA, especially in longer sequences or those with a high purine content.[1][2] Studies have shown that under acidic conditions, the rate of depurination is much slower in TNA, which contributes to higher fidelity of the final product.[1]
Q3: What are the most common causes of low coupling efficiency in TNA synthesis?
Low coupling efficiency in TNA synthesis can stem from several factors, many of which are common to all solid-phase oligonucleotide syntheses:
-
Suboptimal Coupling Time: TNA phosphoramidites are more sterically hindered than their DNA counterparts and require longer coupling times for efficient reaction.
-
Inefficient Activator: The choice of activator is crucial. While standard activators are used, their efficiency can vary for modified nucleotides like TNA.
-
Poor Quality Reagents: Degradation of phosphoramidites or activators due to moisture or improper storage can significantly reduce coupling efficiency.[3]
-
Inadequate Reagent Delivery: Issues with the synthesizer's fluidics can lead to insufficient delivery of phosphoramidites or activator to the synthesis column.
-
Secondary Structure Formation: The growing TNA chain on the solid support can sometimes form secondary structures that hinder the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite.
Troubleshooting Guide
Problem 1: Low Overall Yield of the Final TNA Oligonucleotide
-
Question: My final TNA oligonucleotide yield is consistently low, as determined by UV-Vis spectroscopy after cleavage and deprotection. What are the likely causes and how can I troubleshoot this?
-
Answer: Low overall yield is often a cumulative effect of suboptimal coupling efficiency at each step.
-
Verify Coupling Efficiency: Monitor the trityl cation release after each coupling cycle. A steady decrease in the intensity of the orange color indicates poor coupling efficiency in the preceding steps. The theoretical yield of full-length product is highly dependent on the average coupling efficiency per cycle.[4][5]
-
Extend Coupling Time: If the trityl signal is consistently low, the most straightforward solution is to increase the coupling time. For TNA, coupling times of 5-15 minutes may be necessary, compared to the 20 seconds often sufficient for standard DNA phosphoramidites.[6]
-
Check Reagent Quality: Ensure that the TNA phosphoramidites and the activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) are fresh and anhydrous. Phosphoramidites are sensitive to moisture and oxidation.[3]
-
Consider a Different Activator: While 1H-Tetrazole is a standard activator, more potent activators like ETT or DCI are often recommended for sterically hindered phosphoramidites, such as those used in RNA and modified oligonucleotide synthesis.[7][8]
-
Double Coupling: For particularly difficult couplings, a double coupling strategy can be employed. This involves repeating the coupling step with a fresh portion of phosphoramidite and activator before proceeding to the capping step.
-
Problem 2: Presence of Shorter Sequences (n-1, n-2) in the Final Product
-
Question: After purification by HPLC or PAGE, I see significant peaks corresponding to shorter oligonucleotide sequences. What is causing this and how can I minimize it?
-
Answer: The presence of shorter sequences, often referred to as "failure sequences," is typically due to incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.
-
Ensure Efficient Capping: The capping step, which involves acetylating the unreacted 5'-hydroxyl groups, is critical to prevent them from reacting in subsequent cycles. Ensure that your capping reagents (Cap Mix A: acetic anhydride/lutidine/THF and Cap Mix B: N-methylimidazole/THF) are fresh and delivered effectively.
-
Optimize Coupling: The most effective way to reduce failure sequences is to maximize the coupling efficiency at every step. By ensuring that as few 5'-hydroxyl groups as possible are left unreacted, the burden on the capping step is reduced. Refer to the troubleshooting steps for low coupling efficiency.
-
Purification: While optimizing the synthesis is key, robust purification using HPLC or PAGE is essential to remove any remaining failure sequences from the final product.[4]
-
Problem 3: Evidence of Depurination
-
Question: Although TNA is more resistant to depurination than DNA, I suspect it might still be occurring in my synthesis of a long, purine-rich TNA sequence. What are the signs and how can I mitigate this?
-
Answer: Depurination results in the cleavage of the glycosidic bond between the purine base and the sugar, leading to an abasic site. This site is prone to cleavage during the final basic deprotection step, resulting in truncated products.
-
Signs of Depurination: The presence of truncated sequences that do not correspond to simple n-1 deletions can be an indication of depurination.
-
Minimize Acid Exposure: While TNA is more stable, it is still good practice to minimize the exposure to the deblocking acid (trichloroacetic acid or dichloroacetic acid in dichloromethane). Use the shortest deblocking time that ensures complete removal of the DMT group.
-
Use a Milder Deblocking Acid: Dichloroacetic acid (DCA) is a milder acid than trichloroacetic acid (TCA) and can be used to reduce the risk of depurination, especially for sensitive sequences.[2]
-
Data Presentation
Table 1: Properties of Common Activators for Modified Oligonucleotide Synthesis
| Activator | pKa | Recommended Concentration | Key Characteristics |
| 1H-Tetrazole | 4.9 | 0.45 M | Standard activator for DNA synthesis; may have lower efficiency for sterically hindered phosphoramidites.[7][8] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | More acidic and generally more effective than 1H-Tetrazole for RNA and other modified phosphoramidites.[8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 M - 0.3 M | Similar to ETT, often recommended for RNA synthesis due to its higher reactivity.[7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazole-based activators; highly soluble in acetonitrile, allowing for higher reagent concentrations.[2][8] |
Note: The optimal activator and concentration for TNA synthesis should be determined empirically. The information provided is for general guidance based on experience with other modified oligonucleotides.
Table 2: Theoretical Overall Yield as a Function of Average Coupling Efficiency
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 67.3% | 82.6% | 91.0% |
| 40-mer | 45.3% | 67.4% | 82.8% |
| 60-mer | 30.5% | 55.3% | 74.4% |
| 80-mer | 20.5% | 45.3% | 67.3% |
| 100-mer | 13.8% | 37.1% | 60.9% |
This table illustrates the critical importance of maintaining a high average coupling efficiency, especially for the synthesis of longer oligonucleotides.[5]
Experimental Protocols
Representative Protocol for Automated TNA Solid-Phase Synthesis (1 µmol scale)
This protocol is a general guideline for TNA synthesis on an automated DNA synthesizer (e.g., Applied Biosystems 3400) and may require optimization.
-
Resin Preparation: Start with a solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the first TNA nucleoside.
-
Synthesis Cycle: The following steps are repeated for each TNA monomer addition.
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: Flush the column with the deblocking solution to remove the 5'-DMT protecting group. Monitor the orange color of the released trityl cation to assess the efficiency of the previous coupling step.
-
Time: 60-120 seconds.
-
-
Step 2: Washing
-
Reagent: Acetonitrile (ACN).
-
Procedure: Wash the column thoroughly with ACN to remove the deblocking solution and any residual water.
-
-
Step 3: Coupling
-
Reagents:
-
TNA phosphoramidite solution (0.1 M in ACN).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN).
-
-
Procedure: Simultaneously deliver the TNA phosphoramidite and activator solutions to the column to initiate the coupling reaction.
-
Time: 5 - 15 minutes (this is a critical parameter to optimize).
-
-
Step 4: Capping
-
Reagents:
-
Cap Mix A (Acetic Anhydride/Lutidine/THF).
-
Cap Mix B (N-Methylimidazole/THF).
-
-
Procedure: Deliver Cap Mix A and Cap Mix B to the column to acetylate any unreacted 5'-hydroxyl groups.
-
-
Step 5: Washing
-
Reagent: Acetonitrile (ACN).
-
Procedure: Wash the column with ACN to remove excess capping reagents.
-
-
Step 6: Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Step 7: Washing
-
Reagent: Acetonitrile (ACN).
-
Procedure: Wash the column with ACN to remove the oxidizing solution.
-
-
-
Final Cleavage and Deprotection:
-
After the final coupling cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, typically at an elevated temperature (e.g., 55°C) for several hours.
-
-
Purification:
-
The crude TNA oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
Visualizations
Caption: Workflow for automated solid-phase TNA synthesis.
Caption: Troubleshooting decision tree for TNA synthesis.
References
- 1. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. blog.biolytic.com [blog.biolytic.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
reducing off-target effects of TNA antisense oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of Threose Nucleic Acid (TNA) antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are TNA antisense oligonucleotides and how do they differ from other ASOs?
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog where the ribose sugar backbone of traditional DNA or RNA is replaced by a threose sugar. This modification offers several advantages for antisense oligonucleotides (ASOs), including increased nuclease resistance, enhanced binding affinity to target RNA, and improved stability.[1] TNA ASOs, like other ASOs, are designed to bind to specific messenger RNA (mRNA) sequences, leading to the downregulation of disease-causing proteins.[2]
Q2: What are the primary causes of off-target effects with ASOs?
Off-target effects from ASOs can be broadly categorized into two types:
-
Hybridization-dependent off-target effects: These occur when an ASO binds to unintended RNA sequences that have a high degree of complementarity.[3][4][5] This can lead to the undesired downregulation of other genes. The number of potential off-target sites increases as the tolerance for mismatches rises.[3][4]
-
Hybridization-independent off-target effects: These are sequence-independent effects that can arise from the chemical modifications of the ASO, such as the phosphorothioate (B77711) (PS) backbone, which can lead to interactions with cellular proteins, causing toxicity.[6][7][8]
Q3: How does the TNA modification help in reducing off-target effects?
While specific quantitative data is still emerging, the unique structural properties of TNA are expected to contribute to a reduction in off-target effects in several ways:
-
High Binding Affinity: The strong binding affinity of TNA to its complementary RNA sequence may allow for the use of shorter ASOs. Shorter ASOs have a lower probability of having complementary sequences elsewhere in the transcriptome, thus reducing the number of potential off-target sites.
-
Improved Specificity: The distinct threose sugar backbone may alter the thermodynamics of hybridization, potentially leading to greater discrimination between perfectly matched on-target sites and mismatched off-target sites.
-
Low Cytotoxicity: Studies have indicated that TNA modifications exhibit low cytotoxicity, which may be attributed to reduced non-specific protein interactions compared to some other chemical modifications.[1]
Q4: What are the critical initial steps in designing a TNA ASO to minimize off-target effects?
The initial design of your TNA ASO is a critical step in minimizing off-target effects. Key considerations include:
-
Thorough Bioinformatics Analysis: Utilize computational tools to screen your candidate ASO sequence against the entire transcriptome of your model system.[9] Tools like BLAST and RNAhybrid can help identify potential off-target binding sites.[9][10] Aim for sequences with at least three mismatches to any unintended RNA sequence.[9]
-
Target Accessibility: Choose a target site on the mRNA that is accessible for ASO binding and not hindered by complex secondary structures.
-
ASO Length: While shorter ASOs can offer greater specificity, there is a trade-off with binding affinity and potency. The optimal length is typically between 15 and 22 nucleotides.[11]
Troubleshooting Guide
This guide addresses common issues encountered during TNA ASO experiments and provides potential solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| High Off-Target Gene Knockdown Observed in Microarray/RNA-seq | - The ASO sequence has significant complementarity to unintended transcripts.- The ASO concentration is too high, leading to non-specific binding.- The delivery method is causing cellular stress and non-specific changes in gene expression. | - Redesign the ASO: Perform a more stringent bioinformatics analysis to select a sequence with minimal homology to other genes.- Titrate the ASO Concentration: Determine the lowest effective concentration that produces the desired on-target knockdown with minimal off-target effects through a dose-response experiment.- Optimize Delivery: If using a transfection reagent, ensure it is used at the optimal concentration. Consider alternative delivery methods like gymnosis (free uptake) if your cell type is amenable. |
| Inconsistent On-Target Knockdown Efficiency | - Poor quality or degradation of the TNA ASO.- Inefficient cellular uptake.- The target region on the mRNA is inaccessible. | - Verify ASO Integrity: Check the purity and integrity of your synthesized TNA ASO using methods like HPLC and mass spectrometry.- Confirm Cellular Uptake: Use a fluorescently labeled control ASO to confirm that it is entering the cells.- Test Multiple ASOs: Design and test several TNA ASOs targeting different regions of the same mRNA to find the most effective and accessible target site. |
| Observed Cellular Toxicity | - Hybridization-independent toxicity due to ASO chemistry or impurities.- Off-target hybridization leading to the knockdown of essential genes. | - Ensure High Purity: Use highly purified TNA ASOs to eliminate toxic contaminants from the synthesis process.- Include Control Sequences: Test a scrambled or mismatch control ASO with the same chemical modifications to determine if the toxicity is sequence-specific.- Perform Cell Viability Assays: Conduct dose-response experiments and monitor cell viability to identify a non-toxic working concentration. |
| Difficulty Synthesizing or Purifying TNA ASOs | - Inefficient coupling during solid-phase synthesis.- Challenges in removing impurities post-synthesis. | - Optimize Synthesis Cycle: Adjust coupling times and reagents as needed for TNA phosphoramidites.- Use Appropriate Purification: High-performance liquid chromatography (HPLC) is often recommended for purifying ASOs to ensure high purity.[12] |
Key Experiments and Protocols
Protocol: In Vitro Assessment of TNA ASO Off-Target Effects using Next-Generation Sequencing (NGS)
This protocol provides a general framework for evaluating the off-target effects of TNA ASOs in a cellular model.
-
Cell Culture and Transfection:
-
Plate your cells of interest at an appropriate density.
-
Transfect the cells with your TNA ASO, a scrambled control ASO, and a mismatch control ASO at a predetermined optimal concentration. Include an untreated or mock-transfected control.
-
Incubate for 24-48 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol extraction or a column-based kit).
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the TNA ASO-treated cells compared to the controls.
-
Use bioinformatics tools to correlate the differentially expressed genes with potential off-target binding sites of your TNA ASO.
-
Experimental Workflow for Assessing TNA ASO Off-Target Effects
Caption: Workflow for designing and evaluating TNA ASOs for minimal off-target effects.
Data Presentation
Table 1: Comparison of ASO Chemistries
| Feature | Phosphorothioate (PS) ASO | 2'-O-Methoxyethyl (2'-MOE) ASO | Locked Nucleic Acid (LNA) ASO | Threose Nucleic Acid (TNA) ASO |
| Nuclease Resistance | Good | Excellent | Excellent | Excellent[1] |
| Binding Affinity | Moderate | High | Very High | High[1] |
| Potential for Off-Target Protein Binding | High | Moderate | Moderate | Potentially Low[1] |
| Reported Cytotoxicity | Can be high | Moderate | Can be high | Low[1] |
Table 2: Example Data from an Off-Target Analysis
| Gene Symbol | Log2 Fold Change (TNA ASO vs. Scrambled) | p-value | Number of Mismatches to TNA ASO | On-Target/Off-Target |
| TargetGene1 | -2.5 | < 0.001 | 0 | On-Target |
| OffTargetGeneA | -1.8 | < 0.01 | 1 | Off-Target |
| OffTargetGeneB | -1.2 | < 0.05 | 2 | Off-Target |
| NonTargetGeneC | 0.1 | > 0.05 | > 5 | Not Affected |
Signaling Pathways and Mechanisms
On-Target vs. Off-Target Hybridization
The primary mechanism for both on-target and hybridization-dependent off-target effects is the binding of the ASO to a complementary RNA sequence. The specificity is determined by the degree of complementarity.
Caption: Mechanism of on-target versus hybridization-dependent off-target effects of TNA ASOs.
References
- 1. synoligo.com [synoligo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorothioate modified oligonucleotide-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. idtdna.com [idtdna.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of TNA Phosphoramidites
Welcome to the Technical Support Center for the large-scale synthesis of Threose Nucleic Acid (TNA) phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of TNA oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale synthesis of TNA phosphoramidites, offering potential causes and solutions.
Issue 1: Low Coupling Efficiency
Question: We are observing low coupling efficiencies during the solid-phase synthesis of our TNA oligonucleotides, particularly with guanosine (B1672433) residues. What are the possible causes and how can we improve this?
Answer:
Low coupling efficiency is a common challenge in oligonucleotide synthesis and can be exacerbated in large-scale production and with modified nucleotides like TNA. Several factors can contribute to this issue:
-
Moisture Contamination: The presence of water is detrimental to phosphoramidite (B1245037) chemistry. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[][2]
-
Suboptimal Reagent Concentration and Quality: Ensure that the TNA phosphoramidite and activator solutions are at the correct concentration and are fresh. Phosphoramidites have a limited shelf-life, especially in solution.[2][3]
-
Extended Coupling Times for TNA: TNA phosphoramidites, due to their different sugar backbone, may require longer coupling times compared to standard DNA or RNA phosphoramidites.[4] Some protocols suggest coupling times as long as 2000 seconds.[5]
-
Steric Hindrance from Protecting Groups: Bulky protecting groups, such as the diphenylcarbamoyl (DPC) group sometimes used for guanosine, can sterically hinder the coupling reaction, leading to lower efficiency.[4][6]
-
Incomplete Activation: The phosphoramidite may not be fully activated, leading to reduced coupling. This can be due to a degraded activator or suboptimal reaction conditions.[]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) (<10-15 ppm water) for all reagents and during synthesis.[2] Store phosphoramidites under an inert atmosphere and at low temperatures (-20 °C).[7]
-
Optimize Coupling Time: Experiment with extending the coupling time for TNA phosphoramidites. A single 5-minute coupling may be insufficient for optimal efficiency.[4][6]
-
Increase Phosphoramidite Concentration: For difficult couplings, increasing the concentration of the TNA phosphoramidite solution may improve efficiency.[4]
-
Evaluate Protecting Group Strategy for Guanosine: If you are using a DPC-protected guanosine TNA phosphoramidite, consider switching to a less bulky protecting group. A strategy utilizing 2-amino-6-chloropurine (B14584) to synthesize the guanine (B1146940) phosphoramidite has shown improved coupling efficiency.[4][6]
-
Check Activator Quality: Ensure the activator (e.g., tetrazole or a derivative) is fresh and has not degraded.
Issue 2: Presence of Truncated Sequences (n-1)
Question: Our analysis of the crude TNA oligonucleotide product shows a significant amount of shorter, truncated sequences (n-1). What is causing this and how can we minimize it?
Answer:
The presence of n-1 and other truncated sequences is typically a result of incomplete reactions at one or more steps of the synthesis cycle.
-
Incomplete Coupling: As discussed in the previous section, failure of the phosphoramidite to couple to the growing chain is a primary cause of n-1 sequences.[]
-
Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from reacting in subsequent cycles. If capping is inefficient, these unreacted chains can be extended in the next cycle, but will be missing a nucleotide, resulting in an internal deletion rather than a simple truncation. However, if the failure to couple is followed by successful capping, a truncated n-1 sequence is the result.[8]
-
Depurination: The acidic conditions used for detritylation (removal of the 5'-DMT protecting group) can lead to the cleavage of the glycosidic bond, particularly for purine (B94841) bases (adenine and guanine), creating an abasic site.[][2] This abasic site can then be cleaved during the final deprotection, leading to truncated sequences.
Troubleshooting Steps:
-
Optimize Coupling Efficiency: Refer to the troubleshooting steps for "Low Coupling Efficiency."
-
Verify Capping Reagent Activity: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.
-
Use Milder Deprotection Conditions: To minimize depurination, consider using a weaker acid for the detritylation step or reducing the deblocking time.[]
Issue 3: Side Reactions During Deprotection
Question: We are observing unexpected side products after the final deprotection of our TNA oligonucleotides. What are the common side reactions and how can they be avoided?
Answer:
The final deprotection step, typically using aqueous ammonium (B1175870) hydroxide (B78521), is crucial for removing protecting groups from the nucleobases and the phosphate (B84403) backbone. However, this step can also be a source of side reactions.
-
Alkylation of Thymidine (B127349): Acrylonitrile, formed from the elimination of the cyanoethyl protecting group on the phosphate backbone, can alkylate the N3 position of thymidine residues, creating a +53 Da adduct.[9] This is more prevalent in large-scale synthesis due to longer reaction times.[9]
-
Incomplete Deprotection: Protecting groups on the nucleobases, particularly on guanine, can be difficult to remove completely.[10] Residual protecting groups will affect the properties and function of the TNA oligonucleotide.
-
Base Modification: Harsh deprotection conditions can lead to modification of the nucleobases.
Troubleshooting Steps:
-
Optimize Deprotection Conditions: For standard deprotection, ensure the ammonium hydroxide solution is fresh and that the reaction is carried out at the recommended temperature and for the appropriate duration (e.g., 55°C for 18 hours).[4][6][11]
-
Use Scavengers for Acrylonitrile: To prevent thymidine alkylation, consider adding a scavenger to the deprotection solution. Using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can be effective as methylamine (B109427) is a better scavenger for acrylonitrile.[2]
-
Ensure Complete Deprotection: Verify complete deprotection using analytical techniques such as mass spectrometry. If incomplete deprotection is observed, the deprotection time or temperature may need to be increased.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges specific to the large-scale synthesis of TNA phosphoramidites compared to DNA phosphoramidites?
A1: The primary challenges include:
-
Monomer Availability: TNA phosphoramidites are not as readily available as their DNA counterparts and often require multi-step in-house synthesis.[4]
-
Synthesis of Guanosine Monomer: The synthesis of the guanosine TNA phosphoramidite is particularly problematic due to the formation of regioisomers and the need for bulky protecting groups that can lower coupling efficiency.[4][6]
-
Longer Coupling Times: TNA monomers generally require longer coupling times during solid-phase synthesis to achieve high efficiencies.[4][5]
-
Scalability: Standard solid-phase synthesis methods have limitations in batch size, which is a significant hurdle for producing large quantities of TNA oligonucleotides for therapeutic applications.[12][13]
Q2: How can I improve the purity and yield of my large-scale TNA oligonucleotide synthesis?
A2: Achieving high purity and yield requires optimization of the entire synthesis process:
-
High-Quality Starting Materials: Use high-purity TNA phosphoramidites and anhydrous reagents.[14][]
-
Optimized Synthesis Cycle: Ensure high efficiency at each step of the synthesis cycle (coupling, capping, oxidation, and deblocking).
-
Efficient Purification: Large-scale purification is challenging.[16] Techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) need to be optimized for the specific TNA oligonucleotide sequence and length.
Q3: What are the key considerations for protecting group strategy in TNA synthesis?
A3: The choice of protecting groups is critical for a successful synthesis:
-
Base Protection: Standard protecting groups are often used for the exocyclic amines of A, C, and G. However, for guanosine, the choice of the O6 protecting group is crucial to prevent side reactions and ensure solubility, while minimizing steric hindrance.[4][6]
-
Phosphate Protection: The 2-cyanoethyl group is the standard protecting group for the phosphite (B83602) linkage and is removed during the final deprotection step.[3]
-
5'-Hydroxyl Protection: The dimethoxytrityl (DMT) group is the standard protecting group for the 5'-hydroxyl, allowing for monitoring of coupling efficiency and for DMT-on purification.[17]
Q4: Are there alternatives to solid-phase synthesis for large-scale production of TNA oligonucleotides?
A4: While solid-phase synthesis is the most established method, its scalability is limited.[13] For large-scale manufacturing, alternative approaches are being explored, including:
-
Solution-Phase Synthesis: This method can potentially offer higher yields and be more amenable to large-scale production.[12]
-
Enzymatic Synthesis: Using engineered polymerases to synthesize TNA is a promising future direction that could offer a more sustainable and efficient process.[18][19]
Quantitative Data
| Protecting Group on Guanosine TNA Phosphoramidite | Crude Yield of Oligonucleotide | tG Coupling Efficiency | Reference |
| With Diphenylcarbamoyl (DPC) group | Lower | ~25% lower than no-DPC | [4][6] |
| Without Diphenylcarbamoyl (DPC) group (Acetyl protected) | Higher | Higher | [4][6] |
Table 1: Comparison of coupling efficiency for guanosine TNA phosphoramidites with and without the bulky DPC protecting group. The data indicates that the less bulky acetyl-protected monomer results in a significantly higher coupling efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides (Suboptimal Conditions for Coupling Efficiency Analysis)
This protocol is adapted from a study investigating TNA guanosine phosphoramidite coupling efficiency and uses suboptimal conditions to highlight differences.
-
Synthesis Setup:
-
Synthesizer: ABI 3400 DNA Synthesizer
-
Solid Support: Universal Support II CPG columns (1 µM scale)
-
Phosphoramidites: 50 mM solutions of TNA phosphoramidites in anhydrous acetonitrile.
-
-
Synthesis Cycle:
-
Deblocking: Standard detritylation to remove the 5'-DMT group.
-
Coupling: A single 5-minute coupling step.
-
Capping: Standard capping of unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation of the phosphite triester to a phosphate triester.
-
-
Cleavage and Deprotection:
-
Analysis:
-
Analyze the crude product by anion-exchange HPLC (AEX-HPLC) and MALDI-TOF mass spectrometry to determine the ratio of full-length product to truncated sequences, allowing for the calculation of coupling efficiency.[6]
-
Protocol 2: General Solid-Phase Synthesis of TNA Oligonucleotides
This protocol provides more standard conditions for TNA oligonucleotide synthesis.
-
Synthesis Setup:
-
Synthesizer: Standard automated DNA/RNA synthesizer.
-
Solid Support: Controlled Pore Glass (CPG) with a universal linker.
-
Phosphoramidites: TNA phosphoramidites dissolved in anhydrous acetonitrile.
-
-
Synthesis Cycle:
-
Deblocking: Treat with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) to remove the 5'-DMT group. Perform two detritylation cycles of 60 seconds each.[5]
-
Coupling: Couple the TNA phosphoramidite for an extended time of 2000 seconds.[5]
-
Capping: Treat with a solution of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B).
-
Oxidation: Treat with a solution of iodine in THF/pyridine/water.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove protecting groups by incubating with 33% aqueous ammonium hydroxide (NH₄OH) for 18 hours at 55°C.[5]
-
-
Purification:
-
Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Visualizations
Figure 1: Experimental workflow for TNA oligonucleotide synthesis.
Figure 2: Troubleshooting logic for common TNA synthesis issues.
References
- 2. glenresearch.com [glenresearch.com]
- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Oligonucleotide manufacturing innovation: challenges, risks, and opportunities [insights.bio]
- 13. susupport.com [susupport.com]
- 14. exactmer.com [exactmer.com]
- 16. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 17. jocpr.com [jocpr.com]
- 18. Frontiers | Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities [frontiersin.org]
- 19. Threose nucleic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting TNA Synthesis Reactions
Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the chemical synthesis of TNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in solid-phase TNA synthesis?
A1: The coupling step is the most critical phase in TNA synthesis. Due to the different sugar backbone of threose compared to deoxyribose (DNA) or ribose (RNA), the coupling of TNA phosphoramidites can be less efficient. It is crucial to optimize coupling times and conditions to ensure a high yield of the full-length oligonucleotide.
Q2: How does TNA synthesis differ from standard DNA or RNA synthesis?
A2: TNA synthesis utilizes the same fundamental principles of phosphoramidite (B1245037) chemistry as DNA and RNA synthesis. However, key modifications are necessary. Notably, the coupling time for TNA phosphoramidites needs to be significantly extended. For example, a standard DNA coupling might take a few minutes, whereas TNA coupling may require up to 30 minutes or longer to achieve high efficiency.[1] Additionally, detritylation, the removal of the 5'-dimethoxytrityl (DMT) protecting group, may be performed in two cycles to ensure complete removal.[1]
Q3: I am observing a low yield of my TNA oligonucleotide. What are the potential causes?
A3: Low yield in TNA synthesis can stem from several factors:
-
Low Coupling Efficiency: This is the most common culprit. Inadequate coupling time, poor quality phosphoramidites, or moisture in the reagents can all lead to inefficient coupling.
-
Incomplete Deprotection: If the protecting groups on the nucleobases or the phosphate (B84403) backbone are not fully removed, it can lead to a heterogeneous product mixture and a lower yield of the desired full-length oligonucleotide.
-
Loss during Purification: The purification process, whether by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), can lead to sample loss.
Q4: What is the expected yield for a TNA oligonucleotide synthesis?
A4: The final yield of a TNA oligonucleotide is highly dependent on the coupling efficiency at each step. Even a small decrease in coupling efficiency can significantly impact the overall yield, especially for longer oligonucleotides. The table below illustrates the theoretical final yield based on different coupling efficiencies for a 20-mer oligonucleotide.
| Coupling Efficiency per Step | Theoretical Final Yield of a 20-mer Oligonucleotide |
| 99.5% | 90.5% |
| 99.0% | 82.6% |
| 98.0% | 67.6% |
| 97.0% | 54.4% |
| 95.0% | 35.8% |
Q5: Which purification method is best for TNA oligonucleotides?
A5: The choice between HPLC and PAGE for purification depends on the length of the TNA oligonucleotide and the required purity.
-
Reverse-Phase HPLC (RP-HPLC): This method is effective for purifying shorter oligonucleotides (typically up to 50-60 bases) and provides high purity. It separates the full-length product, which retains the hydrophobic 5'-DMT group, from shorter failure sequences that have had the DMT group removed.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is the preferred method for purifying longer oligonucleotides and for achieving the highest possible purity by separating oligonucleotides based on their size with single-base resolution.[2][3]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during TNA synthesis.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low final yield of the TNA oligonucleotide.
-
Presence of a high proportion of shorter sequences (failure sequences) in the crude product analysis (e.g., by HPLC or PAGE).
Troubleshooting Workflow:
References
- 1. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 2. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
stability of TNA oligonucleotides in different buffer conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Threose Nucleic Acid (TNA) oligonucleotides in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What makes TNA oligonucleotides more stable than DNA or RNA?
Threose Nucleic Acid (TNA) exhibits exceptional stability primarily due to its unique backbone structure. Unlike DNA and RNA, which have a 5' to 3' phosphodiester linkage, TNA features a 2' to 3' linkage on a four-carbon threose sugar.[1] This altered backbone makes TNA completely resistant to nuclease digestion.[1][2] Additionally, TNA is significantly more resistant to acid-mediated degradation compared to DNA and RNA.[3][4] The position of the 2'-phosphodiester linkage is thought to destabilize the formation of an intermediate required for depurination, a key step in acid-mediated strand cleavage.[4][5]
Q2: How should I store my TNA oligonucleotides for optimal long-term and short-term stability?
For maximum stability, TNA oligonucleotides, like other DNA and RNA oligos, should be stored with careful consideration of temperature and suspension medium.
-
Long-Term Storage: For storage up to 24 months, it is recommended to store TNA oligonucleotides at -20°C.[6] They can be stored dry, or resuspended in a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0).[6][7] TE buffer is often preferred over nuclease-free water as water can be slightly acidic, leading to slow degradation over time.[7]
-
Short-Term Storage: For short-term use, TNA oligonucleotides can be stored at 4°C for up to a year, either dry or in a TE buffer.[7]
-
Working Solutions: Prepare working dilutions from your stock solution and store them at 4°C for a few days. To avoid repeated freeze-thaw cycles which can affect oligonucleotide integrity, it is highly recommended to aliquot the stock solution upon initial resuspension.
Q3: How does the stability of TNA compare to DNA and RNA in acidic conditions?
TNA is significantly more resistant to degradation in acidic environments than both DNA and RNA.[3] Studies conducted at low pH and high temperatures show that the half-life of TNA is substantially longer than that of DNA and RNA under the same conditions.[3]
Troubleshooting Guides
Issue: My TNA oligonucleotide appears degraded in my experiment.
Degradation of TNA is rare due to its high stability, but certain conditions can cause issues. Follow this guide to troubleshoot the problem.
Step 1: Review Your Buffer/Solution pH. While highly resistant, extreme pH conditions might be a factor. Single-stranded oligonucleotides are generally sensitive to acidic pH.[8]
-
Recommendation: Ensure your buffer is within a neutral or slightly alkaline range (pH 7.0 - 8.5) for optimal stability, unless your experiment specifically requires acidic conditions.[3][8] Studies have shown TNA to be stable across a pH range of 4-10 at 55°C.[3] However, degradation is accelerated at very low pH (e.g., 3.3) combined with high temperatures (90°C).[3][5]
Step 2: Check for Contamination.
-
Nuclease Contamination: TNA is known to be completely refractory to nuclease digestion, which is a common issue for DNA and RNA.[1][2] Therefore, nuclease contamination is an unlikely cause of TNA degradation.
-
Chemical Contamination: Harsh chemicals used in other laboratory procedures could contaminate your solutions and lead to degradation.
-
Recommendation: Use sterile, nuclease-free water and buffers.[7] Ensure dedicated labware and pipette tips are used for oligonucleotide handling to prevent cross-contamination.
Step 3: Evaluate Storage and Handling Procedures. Improper storage or frequent freeze-thaw cycles can damage oligonucleotides.[8]
-
Recommendation: Aliquot your TNA stock solution upon receipt to minimize freeze-thaw cycles.[8] Store at -20°C for long-term use.[6] Verify that storage solutions (buffers) were prepared correctly and are free of contaminants.
Data Presentation: Stability of Nucleic Acids
Table 1: Comparative Half-Life of TNA, DNA, and RNA under Acidic Conditions
This table summarizes the stability of different nucleic acids in an acidic buffer at elevated temperatures. The data clearly demonstrates the superior resistance of TNA to acid-mediated degradation.
| Nucleic Acid | Buffer Condition | Temperature | Half-Life (t½) | Degradation Rate Constant (s⁻¹) |
| TNA | 120 mM Citrate (B86180) Phosphate (B84403) (pH 3.3) | 90°C | 6.3 hours | 3.3 x 10⁻⁵ |
| DNA | 120 mM Citrate Phosphate (pH 3.3) | 90°C | 10.9 minutes | 8.4 x 10⁻⁴ |
| RNA | 120 mM Citrate Phosphate (pH 3.3) | 90°C | 40.8 minutes | 1.9 x 10⁻⁴ |
| 2',5'-linked DNA | 120 mM Citrate Phosphate (pH 3.3) | 90°C | 9.9 hours | 2.5 x 10⁻⁵ |
| Data sourced from reference[3]. |
Table 2: TNA Stability in Simulated Physiological Conditions
This table highlights the remarkable stability of TNA in biological environments, a key feature for its use in therapeutic and diagnostic applications.[1][9]
| Condition | Incubation Time | Result |
| 50% Human Serum | 7 days | No digestion observed |
| Human Liver Microsomes | 7 days | No digestion observed |
| Snake Venom Phosphodiesterase (3' exonuclease) | Not specified | Stable |
| 10% Fetal Bovine Serum (FBS) | 24 hours | No significant degradation |
| Data sourced from references[9][10][11]. |
Experimental Protocols
Protocol: Acid-Mediated Degradation Stability Assay
This protocol outlines a method to compare the stability of TNA to DNA and RNA under acidic conditions, based on published studies.[3][4]
1. Oligonucleotide Preparation:
-
Resuspend TNA, DNA, and RNA oligonucleotides of the same sequence to a final concentration of 40 µM in 120 mM citrate phosphate buffer (pH 3.3). Prepare a total reaction volume of 100 µL for each nucleic acid type.
2. Incubation:
-
Place the reaction tubes on a pre-heated heat block at 90°C.
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove the tubes from the heat block.
-
Briefly vortex the samples and allow them to cool for approximately 2 minutes.
4. Quenching the Reaction:
-
Take a 20 µL aliquot from each reaction sample.
-
Quench the degradation reaction by adding the aliquot to 80 µL of 50 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.5. This brings the final oligonucleotide concentration to 8 µM and neutralizes the acid.
5. Analysis:
-
Analyze the quenched samples by ion-pair reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of full-length, intact oligonucleotide remaining.
-
The degradation profile can be monitored by observing the decrease in the main peak corresponding to the full-length oligonucleotide over time.
Visualizations
Caption: Workflow for assessing TNA oligonucleotide stability under acidic conditions.
Caption: Decision tree for troubleshooting unexpected TNA oligonucleotide degradation.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 7. オリゴヌクレオチドの取り扱い [sigmaaldrich.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of TNA-Based Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the cellular uptake of Threose Nucleic Acid (TNA)-based therapeutics.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
| Problem / Question | Potential Causes | Suggested Solutions |
| Low or no detectable cellular uptake of TNA constructs. | Degradation of TNA by nucleases. While TNAs exhibit higher nuclease resistance than natural nucleic acids, degradation can still occur.[1][2] | - Assess TNA stability: Perform a serum stability assay by incubating the TNA in fetal bovine serum (FBS) over time and analyzing degradation using denaturing PAGE.[3] - Use nuclease inhibitors: Include RNase and DNase inhibitors in the cell culture medium during the experiment. |
| Suboptimal incubation time or concentration. Cellular uptake of TNA is time- and concentration-dependent.[2][3] | - Optimize incubation parameters: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a concentration-response experiment (e.g., 0.1, 0.5, 1, 5 µM) to determine the optimal conditions for your cell line.[4] | |
| Cell-type specific uptake efficiency. Different cell lines exhibit varying capacities for TNA uptake.[1][4] | - Select an appropriate cell line: If possible, use a cell line known to have high uptake efficiency (e.g., U87, MCF-7, MDA-MB-468 have shown higher uptake than HEK 293, HeLa, and MDA-MB-231).[1][4] - Characterize uptake in your cell line: Perform initial uptake studies to establish a baseline for your specific cell model. | |
| High background fluorescence in microscopy or flow cytometry. | Non-specific binding of fluorescently labeled TNA to the cell surface or extracellular matrix. | - Stringent washing steps: Increase the number and volume of washes with phosphate-buffered saline (PBS) after incubation. Consider adding heparin to the wash buffer to remove non-specifically bound oligonucleotides.[5] - Use a quenching agent: Employ a quenching agent like trypan blue to quench extracellular fluorescence before analysis. |
| Autofluorescence of cells or culture medium. | - Use appropriate controls: Always include an untreated cell sample to determine the baseline autofluorescence. - Select appropriate fluorophores and filters: Choose fluorophores with emission spectra that do not overlap with the natural autofluorescence of your cells and use narrow bandpass filters. | |
| Inconsistent results between replicate experiments. | Variability in cell health and confluency. Cell physiological state significantly affects uptake efficiency.[4][6] | - Standardize cell culture conditions: Ensure consistent cell passage number, confluency (aim for 60-80%), and media composition for all experiments.[6] - Monitor cell viability: Perform a cell viability assay (e.g., MTT, Trypan Blue) to ensure cells are healthy at the time of the experiment. TNAs themselves have shown negligible cytotoxicity.[1][4] |
| Inaccurate quantification of TNA concentration. | - Verify TNA concentration and purity: Use methods like UV-Vis spectroscopy and denaturing PAGE to confirm the concentration and integrity of your TNA stock solutions.[7] | |
| Difficulty in distinguishing between cell surface binding and internalization. | Limitations of 2D cell culture imaging. Standard microscopy may not provide sufficient Z-axis resolution. | - Utilize 3D imaging techniques: Employ confocal laser scanning microscopy (CLSM) with Z-stack imaging and 3D reconstruction to confirm intracellular localization.[4] - Perform a 3D spheroid penetration assay: Use a multicellular spheroid model to assess the ability of TNAs to penetrate tissue-like structures, confirming efficient uptake beyond a single cell layer.[1][3] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of cellular uptake for TNA oligonucleotides?
Synthetic TNA oligonucleotides can be taken up by living cells without the need for transfection reagents.[1][8] The process is thought to occur via endocytosis, as uptake is temperature-sensitive and slows at lower temperatures.[9] The specific endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis, may be involved and can be cell-type dependent.[9][10]
2. Do TNA-based therapeutics require a delivery vehicle to enter cells?
While TNAs can enter cells without a carrier, their efficiency can be limited. For therapeutic applications, delivery systems are being explored to enhance uptake and target specific tissues.[11] Strategies include conjugation to cell-penetrating peptides or encapsulation in delivery vehicles like extracellular vesicles (EVs).[8][11] EVs are a promising option as they are natural carriers of RNA between cells, can cross biological barriers, and have low immunogenicity.[11]
3. Is the cellular uptake of TNA sequence-dependent?
Current research suggests that the cellular uptake of TNA may not be significantly dependent on the sequence.[1] Studies using TNA strands with different sequences have shown cellular uptake across various cell lines.[4]
4. How does the stability of TNA compare to DNA and RNA, and how does this affect cellular uptake experiments?
TNA exhibits excellent biological stability and is highly resistant to degradation by serum nucleases compared to natural DNA and RNA.[1][2] This stability is a significant advantage for cellular uptake studies, as it ensures that the detected signal is from the intact TNA construct and not from degraded fragments.
5. Are TNA oligonucleotides cytotoxic?
Studies have shown that TNA oligonucleotides exhibit negligible cytotoxicity even at high concentrations and after prolonged incubation periods (e.g., up to 24 hours) in various cell lines, including HEK 293, MCF-7, and U87 cells.[1][4]
Experimental Protocols
Protocol 1: Assessment of TNA Cellular Uptake by Flow Cytometry
This protocol provides a quantitative method to measure the uptake of fluorescently labeled TNA in a cell population.
Materials:
-
Fluorescently labeled TNA (e.g., TNA-Cy3, TNA-Cy5)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add fresh medium containing the desired concentration of fluorescently labeled TNA.
-
Incubate for the desired time points (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Include a negative control of untreated cells.
-
-
Cell Harvesting:
-
Aspirate the TNA-containing medium and wash the cells three times with 500 µL of cold PBS.
-
Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C.
-
Add 400 µL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for your fluorophore.
-
Record the fluorescence intensity for at least 10,000 cells per sample.
-
Gate the live cell population based on forward and side scatter properties.
-
Determine the mean fluorescence intensity (MFI) of the gated population for each sample. The increase in MFI in treated cells compared to untreated controls represents cellular uptake.[12]
-
Protocol 2: Visualization of TNA Cellular Uptake by Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of TNA's intracellular localization.
Materials:
-
Fluorescently labeled TNA
-
Cells grown on glass-bottom dishes or coverslips
-
PBS
-
Nuclear stain (e.g., Hoechst 33342, DAPI)
-
Mounting medium
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or in an imaging-compatible multi-well plate to achieve 50-70% confluency.[12]
-
Cell Treatment: Treat cells with the desired concentration of fluorescently labeled TNA for various time points as described in Protocol 1.
-
Cell Staining and Fixation:
-
After incubation, wash the cells three times with PBS.
-
For nuclear counterstaining, incubate the cells with Hoechst or DAPI solution (e.g., 1 µg/mL) for 10-15 minutes at 37°C.[12]
-
Wash the cells again three times with PBS.
-
Cells can be imaged live or fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a CLSM.
-
Use the appropriate filter sets to visualize the TNA (e.g., Cy3, Cy5) and the nucleus (DAPI/Hoechst).
-
Acquire Z-stack images to confirm the intracellular localization of the TNA and create 3D reconstructions if desired.[4]
-
Data Presentation
Table 1: Cellular Uptake Efficiency of TNA in Various Cell Lines
| Cell Line | TNA Uptake Efficiency (Relative Mean Fluorescence Intensity) |
| U87 | High |
| MCF-7 | High |
| MDA-MB-468 | High |
| HEK 293 | Low |
| HeLa | Low |
| MDA-MB-231 | Low |
| Data synthesized from comparative studies indicating substantially higher uptake in U87, MCF-7, and MDA-MB-468 cells compared to HEK 293, HeLa, and MDA-MB-231 cells after 24 hours of incubation.[1][4] |
Table 2: Time-Dependent Cellular Uptake of TNA in MCF-7 Cells
| Incubation Time (hours) | Cellular Uptake (Relative Mean Fluorescence Intensity) |
| 0 | Baseline |
| 2 | No significant uptake |
| 4 | Low (signals primarily on the cell surface) |
| 8 | Moderate (signals observed inside the cells) |
| 12 | High |
| 24 | Highest |
| Data synthesized from flow cytometry and CLSM imaging showing a clear time-dependent increase in TNA uptake in MCF-7 cells.[4] |
Visualizations
Caption: Workflow for assessing TNA cellular uptake.
Caption: Troubleshooting logic for low TNA uptake.
References
- 1. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. synoligo.com [synoligo.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health-holland.com [health-holland.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Thermodynamic Stability of TNA-DNA Hybrid Duplexes
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA), a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, is a subject of growing interest in the fields of synthetic biology, aptamer development, and antisense therapeutics due to its resistance to nuclease degradation.[1][2] Understanding the thermodynamic stability of TNA when hybridized with DNA is crucial for these applications. This guide provides an objective comparison of the thermodynamic stability of TNA-DNA hybrid duplexes against DNA-DNA and RNA-DNA duplexes, supported by experimental data and detailed protocols.
Comparative Thermodynamic Stability
The thermodynamic stability of nucleic acid duplexes is a critical parameter for their application in biotechnology. It is primarily assessed by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Other key thermodynamic parameters include enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), which provide deeper insights into the forces driving duplex formation.
A key finding in the study of TNA-DNA hybrids is that their stability is significantly influenced by the purine (B94841) content of the TNA strand.[1][2]
-
High Purine Content in TNA: TNA-DNA duplexes with a high purine content in the TNA strand exhibit greater thermodynamic stability compared to their DNA-DNA and RNA-DNA counterparts.[1][2] This increased stability is associated with the TNA-DNA duplex adopting an A-form helical geometry, which is similar to that of RNA-RNA duplexes.[1][2]
-
Low Purine Content in TNA: Conversely, TNA-DNA duplexes with a low purine content in the TNA strand are less stable than the corresponding DNA-DNA and RNA-DNA duplexes.[1][2] In these cases, the duplex tends to adopt a B-form-like conformation, which is characteristic of DNA-DNA duplexes.[1][2]
The following table summarizes the melting temperatures (Tm) for a set of 12-base-pair duplexes with varying purine content in the TNA or RNA strand, providing a direct comparison of their thermal stabilities.
| Duplex Type | TNA/RNA Purine Content | Sequence (5'-3') | Tm (°C) |
| TNA:DNA | 75% | GAG GAG GAG GAG | 68.5 |
| TNA:DNA | 50% | GAT GAT GAT GAT | 51.1 |
| TNA:DNA | 25% | GAT CTA GAT CTA | 44.6 |
| RNA:DNA | 75% | r(GAG GAG GAG GAG)d(CTC CTC CTC CTC) | Similar to high purine TNA:DNA |
| RNA:DNA | 50% | r(GAU GAU GAU GAU)d(ATC ATC ATC ATC) | Similar to 50% purine TNA:DNA |
| RNA:DNA | 25% | r(GAU CUA GAU CUA)d(ATC GAT ATC GAT) | Significantly higher than low purine TNA:DNA |
| DNA:DNA | 50% | GAT GAT GAT GAT | Higher than 50% purine TNA:DNA |
Note: The specific Tm values for the RNA:DNA and DNA:DNA controls with identical sequences were not explicitly detailed in the primary comparative study but the trends were described. The table reflects the described stability trends.
Experimental Protocols
The thermodynamic data presented in this guide are primarily derived from UV thermal denaturation studies. This technique monitors the change in UV absorbance of a nucleic acid solution as the temperature is increased. The profile of absorbance versus temperature, known as a melting curve, allows for the determination of the melting temperature (Tm).[3] From the concentration dependence of Tm, other thermodynamic parameters can be calculated.[3]
UV Thermal Denaturation Protocol
1. Oligonucleotide Synthesis and Purification:
-
DNA and TNA oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry.
-
Following synthesis, the oligonucleotides are purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.
-
The concentration of each oligonucleotide is determined by measuring its absorbance at 260 nm at a high temperature to ensure it is in a single-stranded state.
2. Duplex Formation:
-
Complementary single strands (e.g., a TNA strand and a DNA strand) are mixed in equimolar amounts in a buffer solution. A typical buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA at pH 7.0.
-
The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate proper annealing of the duplex.
3. UV Melting Analysis:
-
The annealed duplex solution is placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate, typically 0.5°C per minute, from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C).
-
The resulting data of absorbance versus temperature constitutes the melting curve.
4. Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which the absorbance is at the midpoint of the transition from the duplex to single strands. This is typically found by taking the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by performing a van't Hoff analysis, which involves plotting the inverse of the melting temperature (1/Tm) against the natural logarithm of the total strand concentration. The slope of this plot is proportional to ΔH°, and the y-intercept is proportional to ΔS°. Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
Visualizing Stability Relationships
The following diagram illustrates the relationship between the purine content of the TNA strand and the resulting thermodynamic stability and conformational preference of the TNA-DNA hybrid duplex.
Caption: TNA purine content dictates TNA-DNA hybrid stability and conformation.
Conclusion
The thermodynamic stability of TNA-DNA hybrid duplexes is a nuanced property that is highly dependent on the sequence context, specifically the purine content of the TNA strand. For applications requiring high duplex stability, such as in the development of high-affinity aptamers or antisense oligonucleotides, designing TNA sequences with a high purine content is advantageous. Conversely, applications that may require easier strand dissociation might benefit from TNA sequences with lower purine content. This understanding provides a rational basis for the design of TNA-based biotechnologies.
References
A Comparative Analysis of Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) in Antisense Applications
For researchers, scientists, and drug development professionals, the choice of nucleic acid analogue is critical in the design of effective and safe antisense therapies. This guide provides a detailed comparative analysis of two prominent synthetic nucleic acid analogues: Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA). While direct head-to-head comparative studies under identical experimental conditions are limited in published literature, this document collates available data to offer a comprehensive overview of their respective properties and performance in antisense applications.
Introduction to TNA and LNA
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression. Chemical modifications to the sugar-phosphate backbone of these oligonucleotides are essential to enhance their therapeutic properties, including nuclease resistance, binding affinity, and pharmacokinetic profiles.
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a simplified sugar-phosphate backbone composed of repeating α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds.[1] This unique structure confers a high degree of resistance to enzymatic degradation.[2]
Locked Nucleic Acid (LNA) is a modified RNA nucleotide in which the ribose moiety is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3] This conformational rigidity significantly increases the binding affinity of LNA-containing oligonucleotides to their complementary RNA targets.[4]
Quantitative Data Presentation
The following tables summarize the key performance parameters of TNA and LNA based on available experimental data. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Binding Affinity and Thermal Stability
| Parameter | TNA | LNA | Citation(s) |
| Melting Temperature (Tm) vs. RNA | High affinity and specificity | Unprecedented increase in Tm (ΔTm/LNA monomer = +3 to +11°C) | [5],[6] |
| Melting Temperature (Tm) vs. DNA | Strong affinity | High affinity | [5],[6] |
Table 2: Nuclease Resistance and Stability
| Parameter | TNA | LNA | Citation(s) |
| Serum Stability | High resistance to degradation in fetal bovine and human serum | High stability in blood serum and cell extracts | [5],[6] |
| Nuclease Resistance | Thoroughly resistant to biological degradation | Markedly more resistant to degrading enzymes than DNA | [5],[6] |
Table 3: In Vitro and In Vivo Performance
| Parameter | TNA | LNA | Citation(s) |
| Antisense Activity (In Vitro) | High antisense activity in inhibiting GFP gene expression | Potent antisense activity in various assay systems | [5],[6] |
| Cellular Uptake | Readily enters a number of cell lines without transfecting agents | Efficient uptake, often requiring transfection agents for optimal delivery | [5],[7] |
| In Vivo Efficacy | Data on in vivo efficacy is emerging | Demonstrated high in vivo efficacy in various animal models | [8] |
| RNase H Activation | Not reported to activate RNase H | Can activate RNase H when incorporated into "gapmer" designs | [6] |
Table 4: Toxicity and Off-Target Effects
| Parameter | TNA | LNA | Citation(s) |
| Cytotoxicity | Highly biocompatible and nontoxic in living cell systems | Generally low toxicity, but some LNA gapmers can cause hepatotoxicity | [5],[9] |
| In Vivo Toxicity | Limited data available | Can be non-toxic at effective dosages, but dose-dependent toxicity observed | [8][10] |
| Off-Target Effects | Less studied | Can exhibit off-target effects, though strategic design can mitigate this | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Oligonucleotide Synthesis
a) TNA Oligonucleotide Synthesis (Solid-Phase Phosphoramidite (B1245037) Method)
This protocol is based on the established phosphoramidite chemistry adapted for TNA monomers.[11][12]
-
Monomer Preparation: Synthesize α-L-threofuranosyl nucleoside phosphoramidites for A, C, G, and T. This involves a multi-step synthesis starting from commercially available L-ascorbic acid to produce the protected threofuranosyl sugar, followed by glycosylation and phosphitylation.[13][14]
-
Solid Support: Use a standard DNA synthesizer with controlled pore glass (CPG) as the solid support.
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Couple the TNA phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain using an activator like 5-(ethylthio)-1H-tetrazole.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: Cleave the synthesized TNA oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium (B1175870) hydroxide.
-
Purification: Purify the crude TNA oligonucleotide using high-performance liquid chromatography (HPLC).
b) LNA Oligonucleotide Synthesis (Solid-Phase Phosphoramidite Method)
LNA oligonucleotides are synthesized using standard automated DNA synthesizers and commercially available LNA phosphoramidites.[15][16]
-
Monomer Preparation: Obtain commercially available LNA phosphoramidite monomers for A, C, G, and T.
-
Solid Support: Utilize a DNA synthesizer with CPG solid support.
-
Synthesis Cycle: The synthesis cycle is identical to that of standard DNA synthesis, involving deblocking, coupling, capping, and oxidation steps.
-
Cleavage and Deprotection: Cleave the LNA-containing oligonucleotide from the CPG support and deprotect it using standard protocols, typically with concentrated ammonium hydroxide.
-
Purification: Purify the final product by HPLC.
Serum Stability Assay
This assay assesses the resistance of oligonucleotides to degradation by nucleases present in serum.[17][18]
-
Incubation: Incubate the TNA or LNA oligonucleotide (e.g., 1 µM final concentration) in 50-90% fetal bovine serum (FBS) or human serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Nuclease Inactivation: Stop the enzymatic degradation by adding a solution of EDTA and heating the samples.
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by HPLC.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.
RNase H Cleavage Assay
This assay determines the ability of an antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.[2][19][20]
-
Substrate Preparation: Prepare a DNA/RNA heteroduplex by annealing the antisense oligonucleotide (e.g., LNA gapmer) with a complementary fluorescently labeled RNA target.
-
Reaction Setup: In a reaction tube, combine the DNA/RNA duplex, RNase H reaction buffer, and purified recombinant RNase H1 enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.
-
Analysis: Analyze the cleavage products by denaturing PAGE. The cleavage of the fluorescently labeled RNA will result in smaller fragments that can be visualized and quantified.
Cellular Uptake Analysis
This protocol is for quantifying the internalization of fluorescently labeled oligonucleotides into cultured cells.[21][22][23]
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Oligonucleotide Labeling: Synthesize or purchase TNA and LNA oligonucleotides labeled with a fluorescent dye (e.g., FAM, Cy3).
-
Transfection (if required for LNA): For LNA oligonucleotides, complex them with a transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. TNA may be added directly to the cells.
-
Incubation: Add the fluorescently labeled oligonucleotides (with or without transfection reagent) to the cells and incubate for a specific period (e.g., 4-24 hours) at 37°C.
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized oligonucleotides.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population to quantify the overall uptake.
-
Confocal Microscopy: Image the cells to visualize the subcellular localization of the internalized oligonucleotides.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanisms of action for antisense oligonucleotides.
Caption: A typical experimental workflow for evaluating antisense oligonucleotides.
Conclusion
Both TNA and LNA offer significant advantages over unmodified oligonucleotides for antisense applications. LNA is a well-established modification with a proven track record of high binding affinity and in vivo efficacy, often utilized in gapmer designs to harness RNase H-mediated degradation. However, concerns about potential hepatotoxicity and off-target effects necessitate careful sequence design and evaluation.
TNA, a simpler and potentially more biocompatible alternative, demonstrates excellent nuclease resistance and the ability to enter cells without transfection agents. While its primary mechanism of action is likely steric hindrance of translation or splicing, further research is needed to fully elucidate its in vivo potential and directly compare its efficacy and safety profile against LNA.
The choice between TNA and LNA will ultimately depend on the specific therapeutic target, the desired mechanism of action, and the acceptable safety profile. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of next-generation antisense therapeutics.
References
- 1. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 2. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 3. Comparative analysis of antisense oligonucleotide analogs for targeted DMD exon 46 skipping in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of hepatic transcription profiles of locked ribonucleic acid antisense oligonucleotides: evidence of distinct pathways contributing to non-target mediated toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. RNase H-based cleavage assay to monitor 2′-O-methylation [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Unveiling TNA Aptamer Specificity: A Comparative Guide Using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, the precise validation of binding specificity is a critical step in the development of aptamer-based therapeutics and diagnostics. Threose Nucleic Acid (TNA) aptamers, a promising class of synthetic xeno-nucleic acids (XNAs), offer remarkable biostability, making them attractive candidates for various applications. This guide provides a comprehensive comparison of validating TNA aptamer specificity using Surface Plasmon Resonance (SPR), benchmarked against traditional DNA and RNA aptamers, and other validation techniques.
This guide will delve into the experimental data and detailed protocols necessary to objectively assess the performance of TNA aptamers. We will explore their binding kinetics and specificity, offering a clear comparison with other nucleic acid-based affinity reagents.
Performance Comparison: TNA Aptamers vs. Alternatives
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time quantitative analysis of biomolecular interactions. It is an indispensable tool for characterizing the binding kinetics (association rate constant, k_on, and dissociation rate constant, k_off) and affinity (equilibrium dissociation constant, K_D) of aptamers to their targets.[1] The high specificity of aptamers, akin to antibodies, makes them ideal for targeted therapies and diagnostics for diseases like cancer and HIV.[1]
While direct comparative studies of TNA, DNA, and RNA aptamers against the same target are still emerging, existing data allows for a preliminary assessment of their binding affinities. TNA aptamers have demonstrated high affinity for viral targets. For instance, TNA aptamers that bind to HIV reverse transcriptase (RT) have been developed, exhibiting K_D values in the low nanomolar range, from approximately 0.4 to 4.0 nM.
In comparison, DNA aptamers have also been successfully generated against viral proteins. A selected DNA aptamer targeting wild-type HIV-1 RT showed a K_D value of 75.10 ± 0.29 nM. RNA aptamers are also potent inhibitors of HIV-1 RT, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range. For the SARS-CoV-2 spike protein, both high-affinity DNA and RNA aptamers have been identified, although specific K_D values for TNA aptamers are not yet widely reported. Some DNA aptamers targeting the SARS-CoV-2 spike protein have been shown to function through a receptor-binding domain (RBD)-independent mechanism.[2][3]
The choice between TNA, DNA, and RNA aptamers often depends on the specific application, considering factors like nuclease resistance, where TNA offers a significant advantage, and the intricacies of the target-binding site.
Quantitative Data Summary
| Aptamer Type | Target Protein | Method | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Specificity Notes |
| TNA | HIV Reverse Transcriptase | Not Specified | ~0.4 - 4.0 | Not Reported | Not Reported | High affinity and biological stability. |
| DNA | HIV-1 Reverse Transcriptase | Not Specified | 75.10 ± 0.29 | Not Reported | Not Reported | Binds to the connection domain. |
| RNA | HIV-1 Reverse Transcriptase | Biochemical Assays | Low nM (IC50) | Not Reported | Not Reported | Potent inhibitors of all RT functions.[4] |
| DNA | SARS-CoV-2 Spike Protein | SPR | High Affinity | Not Reported | Not Reported | High affinity and specificity for the trimer S protein.[5] |
| RNA | SARS-CoV-2 Spike Protein (RBD) | Not Specified | Nanomolar affinity | Not Reported | Not Reported | Blocks virus entry into cells; no cross-reactivity with MERS or SARS.[6][7] |
Note: This table summarizes available data. Direct comparison is limited by the lack of studies testing all three aptamer types against the same target under identical conditions.
Experimental Protocols
A rigorous and well-defined experimental protocol is paramount for obtaining reliable and reproducible SPR data. Below is a detailed methodology for validating TNA aptamer specificity.
Surface Plasmon Resonance (SPR) Protocol for Aptamer Specificity Validation
This protocol outlines the key steps for assessing the binding of a TNA aptamer to its target protein and evaluating its specificity against non-target proteins.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5, SA sensor chip)
-
TNA aptamer with a biotin (B1667282) tag for immobilization
-
Target protein
-
Non-target (negative control) proteins
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
-
Streptavidin (for SA chip)
-
Amine coupling kit (EDC, NHS, ethanolamine (B43304) for CM5 chip)
2. Experimental Workflow:
Caption: Experimental workflow for TNA aptamer specificity validation using SPR.
3. Detailed Steps:
-
Chip Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
For immobilization via biotin-streptavidin coupling, first immobilize streptavidin on a CM5 sensor chip using standard amine coupling chemistry.
-
Inject the biotinylated TNA aptamer over the streptavidin-coated surface to achieve the desired immobilization level (e.g., 100-200 RU).
-
A reference flow cell should be prepared in parallel, either with an immobilized scrambled aptamer or by blocking the surface without aptamer immobilization, to correct for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of the target protein in running buffer.
-
Inject the different concentrations of the target protein over the aptamer-functionalized and reference flow cells.
-
Monitor the association phase during the injection, followed by the dissociation phase with running buffer.
-
Between each concentration, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Specificity Testing:
-
Prepare solutions of non-target proteins at a high concentration (e.g., 10-100 fold higher than the K_D of the target protein).
-
Inject the non-target proteins over the aptamer-functionalized and reference surfaces.
-
Monitor the binding response and compare it to the response obtained with the target protein. A significantly lower or no binding response for the non-target proteins indicates high specificity.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams from the target protein binding experiments to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).
-
Visualizing Aptamer-Target Interactions
Understanding the mechanism of action is crucial for the development of therapeutic aptamers. For instance, aptamers targeting viral enzymes like HIV reverse transcriptase can inhibit viral replication.
TNA Aptamer Inhibition of HIV Reverse Transcriptase
TNA aptamers can be designed to bind to the active site or allosteric sites of HIV reverse transcriptase, thereby inhibiting its function. The binding interaction can be visualized as follows:
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. researchgate.net [researchgate.net]
- 3. A SARS-CoV-2 Spike Binding DNA Aptamer that Inhibits Pseudovirus Infection by an RBD-Independent Mechanism* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential susceptibility of HIV-1 reverse transcriptase to inhibition by RNA aptamers in enzymatic reactions monitoring specific steps during genome replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Affinity Neutralizing DNA Aptamers against SARS-CoV-2 Spike Protein Variants | MDPI [mdpi.com]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. hospitalhealthcare.com [hospitalhealthcare.com]
TNA Oligonucleotides Demonstrate Exceptional Resistance to Nuclease Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the development of effective therapeutic and diagnostic agents. Threose Nucleic Acid (TNA), a synthetic nucleic acid analog with a four-carbon threose sugar backbone, has emerged as a promising candidate due to its remarkable resistance to nuclease-mediated degradation. This guide provides an objective comparison of the nuclease resistance of TNA oligonucleotides with other common nucleic acid analogs, supported by experimental data, and offers detailed protocols for key stability assays.
TNA's unique 2',3'-phosphodiester linkage, in contrast to the 3',5'-linkage in DNA and RNA, renders it a poor substrate for the nucleases that rapidly degrade natural nucleic acids in biological environments. This inherent stability gives TNA a significant advantage for in vivo applications, potentially leading to longer half-lives and improved therapeutic efficacy.
Comparative Nuclease Resistance: TNA vs. Other Chemistries
Numerous studies have highlighted the exceptional stability of TNA oligonucleotides in various biological media. When compared to unmodified DNA and RNA, as well as other modified chemistries such as Locked Nucleic Acid (LNA) and phosphorothioates (PS), TNA consistently demonstrates superior resistance to degradation.
| Oligonucleotide Chemistry | Nuclease Resistance Profile | Key Findings |
| TNA (Threose Nucleic Acid) | Very High | Remains undigested after 7 days of incubation in 50% human serum.[1] Stable against snake venom phosphodiesterase (a potent 3'-exonuclease).[1] TNA-Cy3 oligonucleotides remained intact after 24 hours of incubation with Fetal Bovine Serum (FBS), whereas corresponding DNA-Cy3 oligonucleotides were completely degraded within 8 hours.[2][3] |
| LNA (Locked Nucleic Acid) | High | LNA-containing oligonucleotides are very stable in serum.[4][5] Chimeric DNA/LNA oligonucleotides are more stable than isosequential DNA phosphorothioate (B77711) oligonucleotides.[4] |
| Phosphorothioate (PS) | Moderate to High | The phosphorothioate backbone significantly slows down nuclease-mediated hydrolysis.[6] However, they are still susceptible to degradation over time. |
| 2'-O-Methyl RNA (2'-OMe) | Moderate | Offers increased stability compared to unmodified RNA but is generally less resistant than TNA and LNA. |
| Unmodified DNA/RNA | Low | Rapidly degraded by nucleases in serum and cellular extracts. Unmodified DNA oligonucleotides have a half-life of about 5 minutes in plasma.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide stability. Below are protocols for two common nuclease resistance assays.
Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Oligonucleotide of interest (e.g., TNA, DNA, LNA)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Loading dye (e.g., 2X Formamide loading dye)
-
Polyacrylamide gel (e.g., 15-20% denaturing polyacrylamide gel)
-
TBE buffer (Tris-borate-EDTA)
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water or PBS.
-
In a microcentrifuge tube, mix the oligonucleotide with the desired concentration of serum (e.g., 10-50%) in PBS to a final volume.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately mix the aliquot with an equal volume of loading dye to stop the enzymatic reaction.
-
Store the quenched samples at -20°C until analysis.
-
Thaw the samples and load them onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the desired separation is achieved.
-
Visualize the gel using an appropriate imaging system (e.g., fluorescence scanner for labeled oligos or staining with a nucleic acid stain).
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the degradation rate.
Snake Venom Phosphodiesterase (SVPD) Assay with HPLC Analysis
This assay assesses the stability of oligonucleotides against a specific 3'-exonuclease.
Materials:
-
Oligonucleotide of interest
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8-9, containing MgCl2)
-
Nuclease-free water
-
Quenching solution (e.g., EDTA solution)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phases for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile)
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, add the oligonucleotide to the reaction buffer.
-
Initiate the reaction by adding a specific amount of SVPD.
-
Incubate the reaction at 37°C.
-
At various time points, take an aliquot of the reaction and quench the reaction by adding the quenching solution.
-
Store the quenched samples at -20°C until analysis.
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the full-length oligonucleotide over time to determine the rate of degradation.
Experimental Workflows
The following diagrams illustrate the workflows for the described nuclease resistance assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
TNA vs. DNA Aptamers: A Comparative Analysis of Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuances of different nucleic acid aptamers is crucial for selecting the optimal tool for therapeutic and diagnostic applications. This guide provides an objective comparison of the binding affinities of Threose Nucleic Acid (TNA) and Deoxyribonucleic Acid (DNA) aptamers, supported by experimental data and detailed methodologies.
While direct, head-to-head comparisons of TNA and DNA aptamers against the same target molecule are currently limited in published literature, this guide consolidates available data to offer valuable insights into their respective binding capabilities. This analysis focuses on the well-characterized thrombin-binding DNA aptamers as a benchmark and presents data for a TNA aptamer to illustrate its potential.
Quantitative Comparison of Binding Affinity
The binding affinity of an aptamer to its target is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following table summarizes the Kd values for several DNA aptamers targeting human α-thrombin and a TNA aptamer targeting ochratoxin A.
| Aptamer Type | Target Molecule | Aptamer Designation | Dissociation Constant (Kd) |
| TNA | Ochratoxin A | - | 92 ± 2 nM[1] |
| DNA | Human α-Thrombin | TBA1 (15-mer) | ~100 nM[2] |
| DNA | Human α-Thrombin | TBA2 (29-mer) | ~0.5 nM[2] |
It is important to note that the TNA aptamer for ochratoxin A reportedly exhibits a binding affinity comparable to or better than the best-reported DNA aptamer for the same target[1]. This suggests that TNA as a chemical scaffold is capable of achieving high-affinity binding.
Experimental Protocols: SELEX for TNA and DNA Aptamers
The selection of high-affinity aptamers is achieved through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). While the fundamental principles of SELEX are conserved, the enzymatic steps differ significantly between the selection of DNA and TNA aptamers.
DNA Aptamer SELEX Protocol
The following is a generalized protocol for the in vitro selection of DNA aptamers[3][4][5]:
-
Library Preparation: A large, random library of single-stranded DNA (ssDNA) molecules (typically 1014 to 1015 unique sequences) is synthesized. Each molecule consists of a central randomized region flanked by constant sequences that serve as primer binding sites for PCR amplification.
-
Incubation with Target: The ssDNA library is incubated with the target molecule under specific binding conditions (e.g., buffer composition, temperature, and incubation time) to allow for the formation of aptamer-target complexes.
-
Partitioning: The aptamer-target complexes are separated from the unbound ssDNA sequences. This can be achieved through various methods such as nitrocellulose filter binding, affinity chromatography, or magnetic bead-based separation.
-
Washing: The immobilized complexes are washed to remove non-specifically bound and weakly bound ssDNA sequences. The stringency of the washing steps can be increased in later rounds of selection to favor the enrichment of high-affinity binders.
-
Elution: The bound ssDNA molecules are eluted from the target, typically by altering the pH, temperature, or ionic strength of the buffer.
-
Amplification: The eluted ssDNA is amplified by Polymerase Chain Reaction (PCR) using primers that are complementary to the constant regions of the library sequences.
-
ssDNA Generation: The double-stranded DNA (dsDNA) product from the PCR is converted back to ssDNA for the next round of selection. This can be accomplished by methods such as asymmetric PCR, enzymatic digestion of one strand, or separation of the strands using streptavidin-coated beads (if one primer is biotinylated).
-
Iterative Cycles: The entire process is repeated for several rounds (typically 8-15), with increasing selection pressure in each round to enrich the pool in high-affinity aptamers.
-
Sequencing and Characterization: After the final round, the enriched pool of ssDNA is cloned and sequenced to identify individual aptamer candidates. The binding affinity (Kd) of the individual aptamers is then determined using various biophysical techniques such as surface plasmon resonance (SPR), microscale thermophoresis (MST), or isothermal titration calorimetry (ITC).
TNA Aptamer SELEX Protocol
The SELEX protocol for TNA aptamers requires specialized polymerases capable of transcribing DNA into TNA and reverse transcribing TNA back into DNA. The following protocol is based on established methodologies for XNA aptamer selection[1][6]:
-
Initial DNA Library Preparation: The process begins with a random ssDNA library, similar to the DNA SELEX protocol.
-
TNA Transcription: The ssDNA library is converted into a TNA library. This step requires a DNA-dependent TNA polymerase.
-
Incubation and Partitioning: The TNA library is incubated with the target molecule, and the TNA-target complexes are partitioned from the unbound TNA sequences using similar methods as in DNA SELEX.
-
Washing and Elution: The complexes are washed to remove non-specific binders, and the bound TNA molecules are then eluted.
-
TNA Reverse Transcription: The eluted TNA aptamers are reverse transcribed into complementary DNA (cDNA) using a TNA-dependent DNA polymerase.
-
PCR Amplification: The resulting cDNA is then amplified by PCR.
-
Preparation for Next Round: The amplified dsDNA is used as a template for the next round of TNA transcription, initiating another cycle of selection.
-
Iterative Cycles and Characterization: The selection process is repeated for multiple rounds with increasing stringency. Following the final round, the enriched DNA pool is sequenced, and individual TNA aptamers are synthesized and characterized for their binding affinity.
Visualization of SELEX Workflows
The following diagrams illustrate the key steps in the SELEX process for both DNA and TNA aptamers.
References
- 1. In vitro selection of an XNA aptamer capable of small-molecule recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.alphalifetech.com [blog.alphalifetech.com]
- 4. Development of DNA aptamers using Cell-SELEX | Springer Nature Experiments [experiments.springernature.com]
- 5. Aptamer SELEX - Novaptech [novaptech.com]
- 6. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of TNA-RNA and DNA-RNA duplexes
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between nucleic acid duplexes is paramount for designing effective therapeutic and diagnostic tools. This guide provides a detailed structural comparison of threose nucleic acid (TNA)-RNA and DNA-RNA hybrid duplexes, supported by experimental data and methodologies.
TNA, an artificial nucleic acid with a simpler four-carbon threose sugar backbone, has garnered significant interest for its unique properties, including resistance to nuclease degradation.[1] Its ability to form stable duplexes with both DNA and RNA makes it a compelling candidate for various biotechnological applications. This comparison focuses on the structural ramifications of incorporating a TNA strand in a duplex with RNA versus a DNA strand.
At a Glance: Key Structural Distinctions
The fundamental difference between TNA and DNA/RNA lies in their sugar-phosphate backbone. TNA features a shorter backbone due to its four-carbon threose sugar and a 3'-2' phosphodiester linkage, in contrast to the five-carbon ribose or deoxyribose and 3'-5' linkage in RNA and DNA, respectively.[1][2] This seemingly small alteration has profound effects on the resulting duplex structure.
A pivotal finding is that TNA coerces both DNA and RNA strands into an A-like helical geometry.[2][3] This contrasts with the canonical B-form helix typically adopted by DNA-DNA duplexes. The structural rigidity of the TNA backbone is a dominant factor in determining the overall conformation of the hybrid duplex.[2]
Quantitative Structural Comparison
The following tables summarize the key quantitative parameters that define the structure and stability of TNA-RNA and DNA-RNA duplexes.
Helical Parameters
While both TNA-RNA and DNA-RNA duplexes adopt an A-like conformation, subtle differences in their helical parameters exist. DNA-RNA hybrids exhibit parameters that are intermediate between the canonical A- and B-forms, whereas TNA enforces a more strictly A-form geometry.[2][4]
| Parameter | TNA-RNA Duplex | DNA-RNA Hybrid Duplex | Canonical A-form RNA | Canonical B-form DNA |
| Helical Twist | ~30-33° | ~30-33°[4] | ~32.7° | ~36° |
| Rise per Residue | Not explicitly detailed | ~2.6-3.1 Å[4] | ~2.6 Å | ~3.4 Å |
| Major Groove Width | A-like | ~3.9-4.9 Å[5] | ~2.6 Å | ~11.6 Å |
| Minor Groove Width | A-like | ~9.8-11.3 Å[5] | ~11.0 Å | ~5.7 Å |
| Sugar Pucker (TNA/DNA Strand) | C4'-exo[2] | C2'-endo / C3'-endo[5] | C3'-endo | C2'-endo |
| Sugar Pucker (RNA Strand) | C3'-endo | C3'-endo[5] | C3'-endo | - |
Note: Detailed helical parameters for TNA-RNA duplexes are not as extensively tabulated in publicly available literature as those for DNA-RNA hybrids.
Thermodynamic Stability
Isothermal Titration Calorimetry (ITC) data reveals that TNA pairs more favorably with RNA than with DNA.[3] The thermodynamic parameters for the formation of these duplexes are detailed below.
| Duplex | K D (nM)[3] | ΔH (kcal/mol)[6] | -TΔS (kcal/mol)[6] | ΔG (kcal/mol)[6] | T m (°C)[3] |
| TNA-RNA | 45.0 ± 4.6 | -57.4 ± 1.2 | 57.1 ± 1.4 | -10.0 ± 0.1 | ~55-60 |
| DNA-RNA | - | - | - | - | ~45-50 |
| TNA-DNA | 134.5 ± 5.4 | -61.7 ± 3.8 | 52.4 ± 3.8 | -9.4 ± 0.0 | ~45-50 |
| RNA-RNA | 11.7 ± 3.0 | -78.9 ± 1.4 | 67.9 ± 1.4 | -10.9 ± 0.1 | ~60-65 |
| DNA-DNA | 15.0 ± 3.0 | -66.5 ± 2.6 | 56.2 ± 2.6 | -10.7 ± 0.1 | ~50-55 |
Experimental Workflows and Signaling Pathways
The structural characterization of TNA-RNA and DNA-RNA duplexes relies on a suite of biophysical techniques. The logical workflow for a comparative structural analysis is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used in the structural analysis of these duplexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of nucleic acid duplexes in solution.
-
Sample Preparation: TNA, DNA, and RNA oligonucleotides are synthesized and purified. Complementary strands are mixed in equimolar amounts in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of ~1 mM. The sample is annealed by heating to 95°C for 5 minutes and then slowly cooled to room temperature.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
1D ¹H NMR: To observe imino protons and assess duplex formation.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify through-bond proton-proton correlations within each sugar ring.
-
2D COSY (Correlation Spectroscopy): To measure scalar coupling constants, providing information on dihedral angles.
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography can provide high-resolution static structures of nucleic acid duplexes.
-
Crystallization: The purified and annealed duplex is screened against a variety of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using methods like molecular replacement or experimental phasing. The resulting electron density map is used to build an atomic model of the duplex, which is then refined to best fit the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the overall helical conformation of nucleic acid duplexes.
-
Sample Preparation: Duplexes are prepared in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a concentration of ~5-10 µM.
-
Data Acquisition: CD spectra are recorded from ~320 nm to 200 nm in a quartz cuvette with a 1 cm path length. A background spectrum of the buffer is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotted as molar ellipticity versus wavelength, is characteristic of the duplex conformation. A-form helices typically show a positive peak around 260-270 nm and a strong negative peak around 210 nm, while B-form helices have a positive peak around 275 nm and a negative peak around 245 nm.[3]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of duplex formation.
-
Sample Preparation: The individual oligonucleotide strands are dialyzed against the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to minimize heats of dilution. One strand is placed in the sample cell, and the complementary strand is loaded into the injection syringe at a higher concentration.
-
Titration: The syringe solution is injected in small aliquots into the sample cell at a constant temperature. The heat released or absorbed upon binding is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then fit to a binding model to extract the association constant (Kₐ, the inverse of Kᴅ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
This comprehensive guide provides a foundation for understanding the structural and thermodynamic differences between TNA-RNA and DNA-RNA duplexes, equipping researchers with the knowledge to leverage the unique properties of TNA in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
TNA vs. Peptide Nucleic Acid (PNA): A Comparative Guide for Researchers
In the landscape of synthetic nucleic acid analogs, Threose Nucleic Acid (TNA) and Peptide Nucleic Acid (PNA) have emerged as prominent tools for researchers in diagnostics, therapeutics, and drug development. Their unique chemical structures confer properties that often surpass those of natural DNA and RNA, such as enhanced stability and binding affinity. This guide provides an objective comparison of TNA and PNA, supported by experimental data, to aid researchers in selecting the optimal analog for their specific applications.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between TNA and PNA lies in their backbone structures. TNA incorporates a four-carbon threose sugar in its backbone, connected by phosphodiester bonds. In contrast, PNA possesses a charge-neutral polyamide backbone composed of repeating N-(2-aminoethyl)glycine units, to which the nucleobases are attached. These distinct backbones are the primary determinants of their unique properties.
dot
Caption: Structural differences between TNA, PNA, and natural DNA/RNA.
Data Presentation: A Quantitative Look at TNA and PNA Properties
The following table summarizes key quantitative data for TNA and PNA based on available experimental findings. It is important to note that these values can be influenced by sequence composition, length, and experimental conditions.
| Property | TNA | PNA | DNA/RNA (for comparison) |
| Backbone Structure | α-L-threofuranosyl sugar-phosphate | N-(2-aminoethyl)glycine polyamide | Deoxyribose/Ribose-phosphate |
| Charge | Negative | Neutral | Negative |
| Melting Temperature (Tm) of 10-mer duplex with DNA | ~20-36 °C (highly dependent on purine (B94841) content)[1] | ~38-67 °C[2][3] | ~30-53 °C[2] |
| Binding Affinity (Kd) | Not widely reported in direct comparison. | Can reach low nanomolar (nM) range (e.g., ~5 nM for a 15-mer PNA to DNA)[4]. | Varies widely depending on sequence and structure. |
| Nuclease Resistance | Highly resistant to degradation by various nucleases and in human serum.[5][6] | Highly resistant to both nuclease and protease degradation.[7][8] | Susceptible to degradation by nucleases. |
| pH Stability | Significantly more resistant to acid-mediated degradation than DNA and RNA.[6] | Stable over a wide pH range.[7] | Prone to depurination in acidic conditions. |
Key Applications in Research and Drug Development
Both TNA and PNA have demonstrated significant potential across a range of applications, driven by their enhanced stability and binding characteristics.
Diagnostics
PNA has been extensively utilized in the development of diagnostic probes, particularly for Fluorescence In Situ Hybridization (PNA-FISH). The neutral backbone of PNA allows for rapid and specific hybridization to target DNA or RNA sequences within cells, resulting in low background signals.[7]
TNA is also a promising candidate for diagnostic applications. Its high stability and ability to form stable duplexes with natural nucleic acids make it suitable for the development of robust probes for detecting specific genetic markers.
dot
Caption: A generalized workflow for using TNA or PNA probes in diagnostic assays like FISH.
Therapeutics
The exceptional stability of both TNA and PNA makes them attractive candidates for antisense and antigene therapies. Their resistance to enzymatic degradation in biological fluids prolongs their half-life in vivo compared to natural oligonucleotides.
PNA has been shown to effectively inhibit gene expression by binding to mRNA and sterically blocking translation.[7] Its ability to invade double-stranded DNA also opens possibilities for antigene strategies.
TNA is being explored for the development of aptamers, which are structured oligonucleotides that can bind to specific targets like proteins. The nuclease resistance of TNA aptamers makes them more stable in biological environments than their DNA or RNA counterparts.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the comparative evaluation of TNA and PNA. Below are generalized protocols for assessing binding affinity and nuclease stability.
Binding Affinity Determination by Thermal Denaturation (Melting Temperature, Tm)
Objective: To determine the thermal stability of TNA:DNA and PNA:DNA duplexes as a measure of binding affinity.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the TNA, PNA, and complementary DNA oligonucleotides. Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Duplex Formation: Mix the TNA or PNA with its complementary DNA strand in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex solution at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Data Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it corresponds to the midpoint of the sigmoidal melting curve. This is determined by finding the peak of the first derivative of the melting curve.
Nuclease Stability Assay
Objective: To compare the resistance of TNA and PNA to enzymatic degradation.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify TNA and PNA oligonucleotides. For visualization, they can be labeled with a fluorescent dye (e.g., 5'-FAM).
-
Nuclease Digestion: Incubate a fixed amount of the TNA and PNA oligonucleotides (e.g., 1 µM) with a nuclease (e.g., S1 nuclease, DNase I, or snake venom phosphodiesterase) or in a biological matrix like human serum at 37 °C.
-
Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity by adding a stop solution (e.g., EDTA to chelate divalent cations required by many nucleases) and heating.
-
Analysis by Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands corresponding to the intact and degraded oligonucleotides using a fluorescence imager.
-
Quantification: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics.
Conclusion
Both TNA and PNA offer significant advantages over natural nucleic acids for a variety of research and therapeutic applications. PNA's neutral backbone provides exceptionally high binding affinity and specificity, making it a powerful tool for diagnostics and antisense applications. TNA, with its nuclease-resistant threose-sugar backbone, is emerging as a robust alternative, particularly in the development of stable aptamers and diagnostic probes. The choice between TNA and PNA will ultimately depend on the specific requirements of the application, including the desired binding characteristics, target molecule, and biological environment. This guide provides a foundational understanding to assist researchers in making an informed decision.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 8. End invasion of peptide nucleic acids (PNAs) with mixed-base composition into linear DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of TNA-Containing Triple Helices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Structure of a Triple Helix
A triple helix is a non-canonical nucleic acid structure formed when a third strand, often referred to as a triplex-forming oligonucleotide (TFO), binds in the major groove of a DNA or RNA duplex.[2][3] This interaction is sequence-specific and typically requires a homopurine-homopyrimidine tract in the target duplex. The third strand forms Hoogsteen or reverse Hoogsteen hydrogen bonds with the purine-rich strand of the duplex.
Caption: A diagram illustrating the parallel binding motif of a pyrimidine (B1678525) TFO to a purine-pyrimidine duplex.
Comparative Data on Triple Helix Stability
While specific data for TNA-containing triple helices is not available, the following table presents hypothetical data alongside typical values for DNA and RNA triple helices to illustrate a comparative analysis. The stability of a triple helix is primarily assessed by its melting temperature (Tm), the temperature at which 50% of the triplex dissociates.
| Triple Helix Composition | Target Duplex | Third Strand | Melting Temperature (Tm) (°C) | Dissociation Constant (Kd) (nM) |
| DNA Triplex | DNA | DNA | 40 - 70 | 10 - 1000 |
| RNA/DNA Triplex | DNA | RNA | Generally higher than DNA triplex | 1 - 100 |
| TNA/DNA Triplex (Hypothetical) | DNA | TNA | Data not available | Data not available |
| DNA/RNA Triplex (Hypothetical) | RNA | DNA | Data not available | Data not available |
| TNA/RNA Triplex (Hypothetical) | RNA | TNA | Data not available | Data not available |
Experimental Protocols for Biophysical Characterization
The characterization of TNA-containing triple helices would involve a suite of biophysical techniques to determine their thermodynamic stability, binding affinity, and structural properties.
UV-Vis Thermal Denaturation
This is the standard method for determining the melting temperature (Tm) of nucleic acid structures.
-
Principle: The absorbance of UV light by nucleic acids at 260 nm increases as the structure denatures from a triple helix to a duplex and then to single strands. This change in absorbance is monitored as a function of temperature.
-
Methodology:
-
Prepare samples containing the target duplex and the TNA-TFO in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Use a spectrophotometer with a temperature-controlled cuvette holder.
-
Heat the sample at a constant rate (e.g., 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Record the absorbance at 260 nm at regular temperature intervals.
-
The Tm is determined from the midpoint of the transition in the resulting melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the nucleic acid complexes.
-
Principle: Chiral molecules, like nucleic acid helices, absorb left and right circularly polarized light differently. The resulting CD spectrum is characteristic of the helical conformation.
-
Methodology:
-
Prepare samples as for UV-Vis thermal denaturation.
-
Record CD spectra at a fixed temperature (e.g., 20 °C) over a wavelength range of 200-320 nm.
-
Characteristic spectra for A-form, B-form, and triplex structures can be used to confirm the formation of the TNA-containing triple helix.
-
CD melting can also be performed by monitoring the CD signal at a specific wavelength as a function of temperature.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Principle: ITC measures the heat released or absorbed during the binding of a ligand (the TNA-TFO) to a macromolecule (the target duplex).
-
Methodology:
-
Place the target duplex in the sample cell of the calorimeter.
-
Fill the injection syringe with the TNA-TFO.
-
Perform a series of small injections of the TNA-TFO into the sample cell.
-
The heat change upon each injection is measured.
-
The resulting data is fit to a binding model to determine the thermodynamic parameters.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the biophysical characterization of a novel nucleic acid triple helix, which would be applicable to the study of TNA-containing triplexes.
Caption: A flowchart outlining the key steps in characterizing a TNA-containing triple helix.
Conclusion and Future Directions
The study of TNA-containing triple helices represents an unexplored area with potential implications for the development of novel antigene therapies and other biotechnological applications. The inherent nuclease resistance of TNA makes it an attractive candidate for in vivo applications where the stability of therapeutic oligonucleotides is paramount.
Future research should focus on the systematic synthesis of TNA-TFOs and the rigorous biophysical characterization of their interactions with DNA and RNA duplexes. The experimental protocols outlined in this guide provide a roadmap for such investigations. The resulting data will be crucial for understanding the structure-function relationships of TNA-containing triple helices and for designing TNA-based oligonucleotides with optimized binding affinity and specificity for therapeutic and diagnostic purposes.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 1-(alpha-L-Threofuranosyl)thymine
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for 1-(alpha-L-Threofuranosyl)thymine is limited, it should be treated as a potentially hazardous substance. The recommended PPE is designed to provide a robust barrier against potential exposure through inhalation, skin contact, or eye contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard.[1][2] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing.[1][2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a good practice.[1][2] |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat is mandatory.[1][2] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes.[1] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[1] |
| Respirator | A NIOSH-approved respirator with appropriate cartridges may be necessary for procedures with a high risk of aerosol generation.[1][3][4] |
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Preparation
-
Don Appropriate PPE: Before entering the laboratory, put on a lab coat, safety goggles, and inner gloves.[1]
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.[1]
-
Gather Materials: Assemble all necessary chemicals, solvents, glassware, and equipment within the fume hood.[1]
Handling
-
Weighing: Carefully weigh the solid this compound in the fume hood. Use a tared weigh boat or paper to minimize contamination.[1]
-
Dissolving: Add the solvent to the vessel containing the compound. If necessary, gently swirl or stir to dissolve.[1]
Waste Disposal
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1] A plan for the disposal of nonhazardous and hazardous waste should be in place before any work begins.[5]
-
Solid Waste: Collect any solid waste, including contaminated PPE and absorbent paper, in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Dispose of solutions in a designated, labeled hazardous waste container. Do not pour down the drain.[6]
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Post-Handling
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield/goggles, lab coat, and finally inner gloves.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. crude.abx.de [crude.abx.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
